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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Morpholinyl)-DL-phenylalanine: Structure, Properties, and Strategic Applications

This guide provides a comprehensive technical overview of 4-(4-Morpholinyl)-DL-phenylalanine, a synthetic non-canonical amino acid. Designed for researchers, medicinal chemists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(4-Morpholinyl)-DL-phenylalanine, a synthetic non-canonical amino acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical identity, physicochemical properties, plausible synthetic routes, and its strategic importance in both pharmaceutical quality control and innovative drug discovery.

Executive Summary: A Molecule of Duality

4-(4-Morpholinyl)-DL-phenylalanine is a fascinating derivative of the essential amino acid phenylalanine. It is characterized by the substitution of a morpholine ring at the para (4-position) of the phenyl group, existing as a racemic mixture of its D and L enantiomers. This modification significantly alters the molecule's properties, imparting a dual identity. On one hand, it is recognized as a critical process impurity in the manufacturing of the chemotherapeutic agent Melphalan, making its characterization essential for pharmaceutical quality assurance.[1][2] On the other hand, the incorporation of the morpholine moiety—a privileged scaffold in medicinal chemistry—positions this compound as a valuable building block for developing novel therapeutics with enhanced pharmacokinetic profiles.[3]

Core Molecular Structure and Identification

The foundational structure of 4-(4-Morpholinyl)-DL-phenylalanine combines an unnatural amino acid framework with a heterocyclic system known to improve drug-like properties.

Caption: Chemical structure of 4-(4-Morpholinyl)-DL-phenylalanine.

The key identifiers for this compound are summarized below, providing a standardized basis for its scientific documentation.

IdentifierValue
IUPAC Name (2RS)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid
Synonyms Melphalan Impurity B, 4-Morpholino-DL-phenylalanine[1][2]
Molecular Formula C₁₃H₁₈N₂O₃[1][2][4]
Molecular Weight 250.29 g/mol [1][2][4]
CAS Number 1270153-04-2 (L-isomer)[1][4]
SMILES C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N
InChIKey BKFTZFXJLYAYLN-UHFFFAOYSA-N (Racemate)

Physicochemical Properties: The Influence of the Morpholine Scaffold

The introduction of a morpholine ring onto the phenylalanine core dramatically influences its physicochemical profile. The morpholine nitrogen is weakly basic, and the overall structure retains the zwitterionic character of the amino acid at physiological pH. These features are critical for solubility, permeability, and receptor interactions.

PropertyValueSource
Density ~1.2 ± 0.1 g/cm³[4]
Boiling Point 463.4 ± 45.0 °C at 760 mmHg[4]
Flash Point 234.1 ± 28.7 °C[4]
LogP 0.25[4]
Solubility Predicted to be soluble in water and polar organic solvents.[5][6]

The low LogP value suggests a high degree of hydrophilicity, which is consistent with the presence of the amino acid functional groups and the morpholine ring. In drug design, the morpholine group is often employed to enhance aqueous solubility and improve metabolic stability, representing a strategic advantage for this building block.[3]

Anticipated Spectroscopic Profile

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons in a characteristic AA'BB' pattern. The aliphatic region would feature the α-proton (triplet or doublet of doublets), the diastereotopic β-protons, and two sets of triplets corresponding to the chemically non-equivalent protons of the morpholine ring (-NCH₂- and -OCH₂-).

  • ¹³C NMR: The carbon spectrum should reveal signals for the carboxylic acid carbonyl (~175 ppm), four distinct aromatic carbons, the α-carbon, the β-carbon, and two signals for the morpholine ring carbons.

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 251.14.

  • UV-Vis Spectroscopy: The parent L-phenylalanine exhibits an absorption maximum around 257.5 nm.[7] The morpholine group, acting as an auxochrome, is expected to induce a slight bathochromic (red) shift in the absorption maximum.

Strategic Synthesis Methodologies

A standardized synthesis for 4-(4-Morpholinyl)-DL-phenylalanine is not widely published. However, modern synthetic organic chemistry offers several robust and high-yielding pathways. The most logical approach involves the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of C-N bond formation.

Proposed Synthetic Workflow: Buchwald-Hartwig Cross-Coupling

This strategy leverages a commercially available, protected phenylalanine derivative to ensure high functional group tolerance and precise C-N bond formation. The choice of a Boc-protecting group is strategic due to its stability under the coupling conditions and its straightforward removal via acidolysis.

A Boc-4-bromo-DL-phenylalanine (Starting Material) B Buchwald-Hartwig Amination - Morpholine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) A->B C Boc-4-(4-morpholinyl)-DL-phenylalanine (Protected Intermediate) B->C D Acidic Deprotection - Trifluoroacetic Acid (TFA) - Solvent (e.g., DCM) C->D E 4-(4-Morpholinyl)-DL-phenylalanine (Final Product) D->E

Sources

Exploratory

4-Morpholino-DL-phenylalanine CAS number 1270153-04-2

An In-Depth Technical Guide to 4-Morpholino-DL-phenylalanine (CAS No. 1270153-04-2) Abstract This technical guide provides a comprehensive scientific overview of 4-Morpholino-DL-phenylalanine, a compound identified by CA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Morpholino-DL-phenylalanine (CAS No. 1270153-04-2)

Abstract

This technical guide provides a comprehensive scientific overview of 4-Morpholino-DL-phenylalanine, a compound identified by CAS number 1270153-04-2 for its L-enantiomer. While primarily documented as a pharmaceutical impurity of the chemotherapeutic agent Melphalan, the unique structural combination of a phenylalanine core and a morpholino moiety suggests a potential for broader applications in biomedical research and drug development. This document synthesizes available physicochemical data, analyzes the functional significance of its constituent parts, proposes a viable synthetic route and analytical workflow, and explores hypothesized biological activities. This guide is intended for researchers, chemists, and drug development professionals interested in the properties and potential applications of novel amino acid analogs.

Introduction

4-Morpholino-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention primarily through its identification as "Melphalan Impurity B".[1][2][3] This context places it within the stringent requirements of pharmaceutical quality control and analysis. However, to view this molecule solely as an impurity is to overlook the potential inherent in its chemical architecture. The structure features a phenylalanine backbone, an essential amino acid with profound biological roles, functionalized with a morpholine ring, a common and valuable scaffold in medicinal chemistry.

It is critical to note that the specific CAS number 1270153-04-2 is assigned to the L-enantiomer, 4-(4-Morpholinyl)-L-phenylalanine.[1][4] This guide, however, addresses the DL-racemic mixture as requested, which necessitates consideration of the distinct and sometimes complementary properties of both D- and L-isomers.

This whitepaper aims to move beyond the compound's status as a reference standard. By dissecting its structural components, proposing methodologies for its synthesis and characterization, and hypothesizing its potential biological relevance, we provide a foundational resource for scientists looking to explore its utility as a novel research tool or a starting point for therapeutic design.

Physicochemical and Structural Analysis

The fundamental properties of a molecule are dictated by its structure. The data available, primarily for the L-isomer, provides a baseline for understanding the racemic mixture.

The core structure consists of an alpha-amino acid, phenylalanine, where a morpholine ring is attached at the para- (4-) position of the phenyl ring. The morpholine group is a saturated heterocycle containing both an ether and a secondary amine functionality, which can significantly influence the molecule's polarity, solubility, and hydrogen bonding capacity compared to native phenylalanine.

Table 1: Physicochemical Properties of 4-(4-Morpholinyl)-L-phenylalanine

Property Value Source
CAS Number 1270153-04-2 [1][4]
Molecular Formula C₁₃H₁₈N₂O₃ [1][4]
Molecular Weight 250.29 g/mol [1][4]
IUPAC Name (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid [1]
Density (Predicted) 1.2 ± 0.1 g/cm³ [4]
Boiling Point (Predicted) 463.4 ± 45.0 °C at 760 mmHg [4]
Flash Point (Predicted) 234.1 ± 28.7 °C [4]

| LogP (Predicted) | 0.25 |[4] |

The Functional Significance of the Constituent Moieties

To appreciate the potential of 4-Morpholino-DL-phenylalanine, we must first understand the established roles of its two key components.

The Phenylalanine Backbone: A Versatile Biological Precursor

Phenylalanine is an essential α-amino acid with a chiral center. The L- and D-enantiomers, and their racemic mixture (DL), have distinct biological and pharmacological profiles.

  • L-Phenylalanine: This is the naturally occurring isomer used in protein synthesis.[5] It serves as the metabolic precursor for L-tyrosine, which in turn leads to the synthesis of critical catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[6][7] Its role as a building block for these signaling molecules makes it fundamental to central nervous system function.[6]

  • D-Phenylalanine: This non-natural isomer is not incorporated into proteins but exhibits unique pharmacological activity. It is known to inhibit enkephalinases, the enzymes that degrade endogenous opioid peptides (enkephalins).[8] This action can lead to analgesic (pain-relieving) and potentially antidepressant effects.[8][9]

  • DL-Phenylalanine (DLPA): The racemic mixture combines the properties of both isomers. It has been explored clinically as a nutritional supplement for managing chronic pain and depression, theoretically providing both the precursor for neurotransmitter synthesis (from the L-form) and the potentiation of the endogenous opioid system (from the D-form).[7][9]

The Morpholino Substituent in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery. Its incorporation into a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and metabolic stability of a parent compound.

  • Modulation of Biological Activity: As a basic amine, it can form salt bridges with biological targets, such as the phosphate backbone of nucleic acids or acidic residues in enzyme active sites.

  • Established Therapeutic Relevance: Morpholine is a key component in several approved drugs and advanced clinical candidates. For instance, a series of 4-morpholino-2-phenylquinazolines were developed as potent and selective PI3 kinase p110α inhibitors.[10] Furthermore, phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense therapeutics used to treat genetic disorders like Duchenne muscular dystrophy, highlighting the ring system's utility in creating nucleic acid analogs.[11][12]

Proposed Synthesis and Analytical Workflow

While this compound is commercially available as a reference standard, researchers wishing to produce it in larger quantities or create derivatives will require a robust synthetic and analytical methodology.

Retrosynthetic Analysis and Proposed Synthesis Protocol

Retrosynthetic Approach: The most logical disconnection is at the phenyl-nitrogen bond, suggesting a reaction between a 4-halo-DL-phenylalanine derivative and morpholine. 4-Fluoro-DL-phenylalanine is an ideal starting material due to the high reactivity of the fluorine atom as a leaving group in SNAᵣ reactions, especially when activated by an electron-withdrawing group (which is not present here, so forcing conditions may be needed).

Experimental Protocol:

  • Reaction Setup: To a high-pressure reaction vessel, add 4-Fluoro-DL-phenylalanine (1 equivalent), morpholine (5-10 equivalents, acting as both reactant and solvent), and a strong base such as potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Seal the vessel and heat to a high temperature (e.g., 150-180 °C) for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: After cooling, the excess morpholine can be removed under reduced pressure. The remaining residue is then dissolved in water, and the pH is adjusted to the isoelectric point of the product amino acid (approximately pH 6) to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with cold water and a non-polar solvent like diethyl ether, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Synthetic Workflow Proposed Synthesis of 4-Morpholino-DL-phenylalanine start Starting Materials: - 4-Fluoro-DL-phenylalanine - Morpholine - K₂CO₃ (Base) reaction Nucleophilic Aromatic Substitution (SNAᵣ) High Temperature & Pressure (150-180°C, 12-24h) start->reaction workup Reaction Work-up: 1. Remove excess Morpholine (vacuum) 2. Dissolve in H₂O reaction->workup precipitation Product Precipitation: Adjust pH to isoelectric point (~6) workup->precipitation purification Purification: 1. Filtration & Washing 2. Recrystallization (e.g., H₂O/EtOH) precipitation->purification final_product Final Product: 4-Morpholino-DL-phenylalanine purification->final_product

Proposed Synthetic Workflow Diagram
Recommended Analytical Characterization Protocol

Confirming the identity and purity of the final product is paramount. A multi-technique approach is recommended.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the exact mass of the compound. The expected [M+H]⁺ ion would be at m/z 251.1390.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Will confirm the presence of all protons and their connectivity. Expect signals for the morpholine protons (typically two triplets around 3.0-3.2 ppm and 3.7-3.9 ppm), the aromatic protons (two doublets in the 6.8-7.2 ppm range), and the phenylalanine backbone protons (α-proton and β-protons).

    • ¹³C-NMR: Will confirm the number of unique carbon atoms in the molecule, corroborating the structure.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing 0.1% trifluoroacetic acid or formic acid) should be developed to assess the purity of the compound. Purity should ideally be >95% for use in biological assays.

Analytical_Workflow Analytical Characterization Workflow cluster_identity Structure Confirmation cluster_purity Purity Assessment hr_ms High-Resolution MS (Confirm Exact Mass: [M+H]⁺ = 251.1390) final_report Certificate of Analysis hr_ms->final_report nmr NMR Spectroscopy (¹H and ¹³C) (Confirm Connectivity) nmr->final_report hplc Reversed-Phase HPLC (Quantify Purity >95%) hplc->final_report product Synthesized Product product->hr_ms Identity Check product->nmr Structure Check product->hplc Purity Check

Workflow for Analytical Characterization

Potential Biological Activities and Research Applications (Hypothesized)

By integrating the known pharmacology of its constituent parts, we can propose several compelling avenues for future research into 4-Morpholino-DL-phenylalanine.

As a Novel Amino Acid Analogue for Peptide Synthesis

The incorporation of unnatural amino acids is a proven strategy for enhancing the properties of therapeutic peptides. Fluorinated phenylalanines, for example, are used to improve protein folding, stability, and bioactivity.[13][14] Introducing 4-Morpholino-DL-phenylalanine into a peptide sequence could:

  • Increase aqueous solubility , potentially improving bioavailability.

  • Introduce a hydrogen bond acceptor/donor site , which could alter receptor binding affinity and selectivity.

  • Enhance resistance to enzymatic degradation , prolonging the peptide's half-life in vivo.

As a Potential CNS-Active Agent

Given that its phenylalanine core is a precursor to key neurotransmitters,[6] and the D-isomer moiety has known analgesic properties,[9] it is logical to investigate this compound for activity in the central nervous system. Key research questions would include:

  • Does it cross the blood-brain barrier?

  • Does it modulate the levels of dopamine, norepinephrine, or serotonin in the brain?

  • Does it exhibit analgesic or antidepressant effects in established animal models?

As a Kinase Inhibitor Scaffold

The structural similarity to known 4-morpholino-phenyl derivatives that inhibit PI3 kinase makes this an obvious area of investigation.[10] The compound could be screened against a panel of protein kinases, particularly those in the PI3K/Akt/mTOR pathway, which is a critical signaling cascade implicated in cancer and other diseases.

Research_Applications Hypothesized Research Applications compound 4-Morpholino-DL-phenylalanine phenylalanine Phenylalanine Core (Chiral Amino Acid) compound->phenylalanine morpholine Morpholino Group (Medicinal Chemistry Scaffold) compound->morpholine prop_neuro Neurotransmitter Precursor Analgesic Properties (D-isomer) phenylalanine->prop_neuro prop_peptide Peptide Building Block phenylalanine->prop_peptide prop_kinase Kinase Binding Moiety Improved Solubility morpholine->prop_kinase app_cns CNS Drug Discovery (Pain, Depression) prop_neuro->app_cns app_peptide Peptide Therapeutics (Enhanced Stability & Solubility) prop_peptide->app_peptide app_oncology Oncology Research (Kinase Inhibition, e.g., PI3K) prop_kinase->app_oncology

Logical Flow from Structure to Potential Applications

Safety, Handling, and Storage

As a novel chemical entity, 4-Morpholino-DL-phenylalanine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling amino acid derivatives and aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust.[15] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15][16]

  • First Aid: In case of exposure, follow standard first-aid procedures. For skin or eye contact, rinse thoroughly with water.[16][17] If inhaled, move to fresh air. If ingested, seek medical attention.[16]

Conclusion

4-Morpholino-DL-phenylalanine, CAS 1270153-04-2, stands at a crossroads. While its current, well-defined role is that of a pharmaceutical impurity standard for Melphalan, its chemical structure tells a story of untapped potential. The convergence of a biologically fundamental amino acid backbone with a medicinally privileged morpholine moiety creates a compelling case for further investigation.

This guide has provided a framework for this exploration by consolidating its known properties, proposing robust methods for its synthesis and characterization, and outlining logical, data-driven hypotheses for its potential application in peptide design, neuropharmacology, and oncology research. For the innovative researcher, 4-Morpholino-DL-phenylalanine represents not just an impurity to be monitored, but a molecular scaffold to be explored.

References

  • 4-(4-Morpholinyl)-L-phenylalanine | CAS#:1270153-04-2 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Melphalan - Impurity B | 4-Morpholin-4-yl-L-phenylalanine | CAS No: 1270153-04-2. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Safety data sheet - Coshh Datasheets. (2012, April 30). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - Regulations.gov. (2018, November 29). Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - Shimadzu Scientific Instruments. (2023, October 12). Retrieved March 7, 2026, from [Link]

  • Melphalan EP Impurity B ; 4-Morpholin-4-yl-L-phenylalanine ;(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid | 1270153-04-2. (n.d.). DR JCR BIO. Retrieved March 7, 2026, from [Link]

  • Ehrenpreis, S. (2000). DL-phenylalanine markedly potentiates opiate analgesia - An example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical Hypotheses, 55(4), 283-8.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. doi: 10.1016/j.bmc.2006.06.046. Available from: [Link]

  • Lv, K., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1475. doi: 10.3390/molecules21111475. Available from: [Link]

  • Phenylalanine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Morpholino nucleic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of DL-Phenylalanine (CAS 150-30-1). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Mitchell, S. C., & Smith, R. L. (2020). Phenylalanine 4-monooxygenase: the "sulfoxidation polymorphism". Xenobiotica, 50(1), 51-63. doi: 10.1080/00498254.2019.1636419. Available from: [Link]

  • Kumar, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3875. doi: 10.1038/srep03875. Available from: [Link]

  • Research | The Morpholino Group. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1077. doi: 10.3762/bjoc.16.94. Available from: [Link]

  • Kumar, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. Available from: [Link]

  • DL-Phenylalanine. (n.d.). Alternative Medicine Review. Retrieved March 7, 2026, from [Link]

  • DL-Phenylalanine (DLPA). (2025, January 10). QIDOSHA. Retrieved March 7, 2026, from [Link]

  • Re-analysis of the crystal structure of L-phenylalanine (form I) and analysis of its phase transitions. (2014). Acta Crystallographica Section B, 70(Pt 5), 849-857. doi: 10.1107/S205252061401671X. Available from: [Link]

  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(2), 343-351. doi: 10.1002/jimd.12467. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to Melphalan Impurity B: Chemical Identity, Synonyms, and Analytical Significance

Introduction: The Critical Role of Impurity Profiling in Melphalan Drug Development Melphalan is a potent bifunctional alkylating agent, a cornerstone of chemotherapy regimens for treating multiple myeloma and ovarian ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Melphalan Drug Development

Melphalan is a potent bifunctional alkylating agent, a cornerstone of chemotherapy regimens for treating multiple myeloma and ovarian cancer.[1][2] Its mechanism of action involves creating covalent cross-links with DNA, thereby inhibiting cancer cell replication. The synthesis of such a complex molecule is a multi-step process where the formation of related substances and impurities is almost inevitable. Regulatory bodies like the FDA and EMA mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1]

This guide provides a focused examination of a key related substance: Melphalan Impurity B . For researchers, process chemists, and quality control analysts, a comprehensive understanding of an impurity's chemical identity is not merely academic; it is a fundamental requirement for developing robust analytical methods, validating manufacturing processes, and ensuring patient safety. This document serves as a definitive resource on the chemical identity, nomenclature, and analytical relevance of Melphalan Impurity B.

Core Chemical Identity of Melphalan Impurity B

The unambiguous identification of any chemical substance begins with its systematic name and unique identifiers. These data points form the bedrock of all subsequent analytical and regulatory activities.

IUPAC Nomenclature

The formal chemical name for Melphalan Impurity B, following the International Union of Pure and Applied Chemistry (IUPAC) standards, is:

  • (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid [3][4][5][6]

This name precisely describes the molecule's structure: a propanoic acid with an amino group at the second carbon (in the S-configuration), attached to a phenyl group at the third carbon. This phenyl group is, in turn, substituted at the fourth position with a morpholine ring.

Chemical Structure

The two-dimensional structure provides an immediate visual representation of the atomic connectivity and stereochemistry, which is crucial for distinguishing it from the parent Melphalan molecule and other related impurities.

Figure 1: 2D Chemical Structure of Melphalan Impurity B.

CAS Registry Number

The Chemical Abstracts Service (CAS) number is a unique numerical identifier that is essential for database searches and regulatory submissions. It eliminates ambiguity arising from multiple chemical names or synonyms.

  • CAS Number (Free Base): 1270153-04-2[3][4][7][]

  • CAS Number (Hydrochloride Salt): 1259994-01-8[9][10]

Scientist's Note: It is crucial to specify whether the CAS number refers to the free base or a salt form. While many suppliers list the free base CAS number for reference, a different number may apply to the hydrochloride or dihydrochloride salt forms, which are often used as analytical standards.

Synonyms and Alternative Nomenclature

In scientific literature, commercial catalogs, and pharmacopeial monographs, Melphalan Impurity B is referred to by several names. Recognizing these synonyms is vital for conducting thorough literature reviews and sourcing reference standards.

  • Common Name: Melphalan Impurity B[4][7][]

  • Pharmacopeial Name: Melphalan EP Impurity B[3][5][6]

  • Semi-Systematic Name 1: 4-Morpholin-4-yl-L-phenylalanine[4][5][6][7][11]

  • Semi-Systematic Name 2: 4-(4-Morpholinyl)-L-phenylalanine[4]

  • Alternative IUPAC Name: (S)-2-Amino-3-(4-morpholinophenyl)propanoic Acid[4]

These synonyms are often used interchangeably. For instance, "Melphalan EP Impurity B" directly indicates its listing in the European Pharmacopoeia as a specified impurity for Melphalan.

Physicochemical Properties

A summary of the core quantitative data for Melphalan Impurity B provides a quick reference for analytical scientists calculating concentrations, assessing purity, or interpreting mass spectrometry data.

PropertyFree BaseHydrochloride (HCl) SaltDihydrochloride (2HCl) Salt
Molecular Formula C₁₃H₁₈N₂O₃[3][4][7]C₁₃H₁₉ClN₂O₃[3][7][12]C₁₃H₁₈N₂O₃ · 2HCl[13]
Molecular Weight 250.29 g/mol [3][4][7]286.76 g/mol [7][12]323.05 g/mol [13]
CAS Number 1270153-04-2[3][4][7]1259994-01-8[9][10]N/A

Significance in Pharmaceutical Analysis and Quality Control

The presence and quantity of Melphalan Impurity B must be monitored during drug substance manufacturing and in the final drug product.

  • Regulatory Compliance: Pharmacopoeias such as the European Pharmacopoeia (EP) list specific impurities that must be controlled within defined limits. Using a fully characterized reference standard of Melphalan Impurity B is essential for validating analytical methods used for this purpose.[9]

  • Method Development & Validation: A pure reference standard of the impurity is required to develop and validate stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[9][10] This allows for the accurate separation and quantification of the impurity from the main Melphalan peak and other related substances.[][15]

  • Process Optimization: Tracking the formation of Impurity B during process development can provide insights into reaction kinetics and help chemists optimize reaction conditions (e.g., temperature, pH, reagents) to minimize its formation, leading to a purer and safer API.

Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting API Melphalan API Batch HPLC HPLC System Injection API->HPLC RefStd Impurity B Reference Standard RefStd->HPLC Detector UV/DAD or MS Detector HPLC->Detector Separation Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify Peak Integration Report Compare Against Specification Quantify->Report Calculate % Impurity

Figure 2: General workflow for impurity quantification using a reference standard.

Conclusion

Melphalan Impurity B, chemically defined as (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid (CAS: 1270153-04-2), is a critical substance for monitoring in the production of Melphalan. A thorough understanding of its various synonyms and chemical identifiers is paramount for researchers and quality control professionals. The use of well-characterized reference materials of this impurity is not only a regulatory requirement but also a scientific necessity to ensure the development of robust, accurate, and reliable analytical methods that ultimately safeguard the quality and safety of Melphalan-based therapies.

References

  • GLP Pharma Standards. (n.d.). Melphalan EP Impurity B | CAS No- 1270153-04-2 (Free Base).
  • Rane, R., & Gaikwad, M. (2023). Novel high yielding route for the synthesis of Melphalan dimer impurity G. Indian Journal of Chemistry, Section B, 62B(2), 245-249.
  • Axios Research. (n.d.). Melphalan EP Impurity B HCl - CAS - 1259994-01-8 (free base).
  • Pharmaffiliates. (n.d.). Melphalan-impurities.
  • KM Pharma Solution Private Limited. (n.d.). Melphalan EP Impurity B Hydrochloride.
  • Lotusfeet Pharma. (n.d.). Melphalan Impurity B 1270153-04-2.
  • Veeprho. (n.d.). Melphalan Impurities and Related Compound.
  • SynZeal. (n.d.). Melphalan Impurities.
  • Daicel Pharma Standards. (n.d.). Melphalan Impurity-B Hydrochloride.
  • Daicel Pharma Standards. (n.d.). Melphalan Impurities Manufacturers & Suppliers.
  • SRIRAMCHEM. (n.d.). Melphalan EP Impurity B HCl.
  • BOC Sciences. (n.d.). Melphalan Impurity 5.
  • IOSR Journal. (2017, September 13). Simaltaneous Determination of Melphalan and Its Process- Related Impurities Using a Stability-Indicating and Validated Reverse P.
  • Axios Research. (n.d.). Melphalan EP Impurity B DiHCl.
  • DR JCR BIO. (n.d.). Melphalan EP Impurity B ; 4-Morpholin-4-yl-L-phenylalanine ;(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid | 1270153-04-2.
  • Simson Pharma Limited. (n.d.). Melphalan Impurity B Hydrochloride | CAS No- 1270153-04-2(free).
  • DR JCR BIO. (n.d.). Melphalan Archives.
  • BOC Sciences. (n.d.). Melphalan and Impurities.

Sources

Exploratory

Rational Design and Application of Morpholine-Substituted Phenylalanine Derivatives in Modern Drug Discovery

Executive Summary The integration of specific heterocycles into amino acid scaffolds represents a cornerstone of modern rational drug design. Among these, the hybridization of the morpholine ring with a phenylalanine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of specific heterocycles into amino acid scaffolds represents a cornerstone of modern rational drug design. Among these, the hybridization of the morpholine ring with a phenylalanine core has emerged as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of morpholine-substituted phenylalanine derivatives, exploring the physicochemical causality behind their efficacy, their structure-activity relationships (SAR), and their field-proven applications as antiviral (HIV-1) and antimycobacterial agents.

By analyzing the synergistic effects of morpholine's pharmacokinetic modulation and phenylalanine's stereospecific target engagement, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical and Mechanistic Rationale

The strategic pairing of morpholine and phenylalanine is not coincidental; it is driven by complementary physicochemical properties that solve common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in drug development.

The Morpholine Advantage

Morpholine is a six-membered heterocyclic ring containing both nitrogen and oxygen. In medicinal chemistry, it is considered a privileged scaffold due to its unique electronic and steric properties[1]:

  • pKa Modulation: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, reducing the basicity of the amine nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.2). This lower basicity ensures that the molecule is only partially protonated at physiological pH, enhancing lipophilicity and membrane permeability without sacrificing aqueous solubility.

  • Hydrogen Bonding: The oxygen acts as a potent hydrogen-bond acceptor, while the nitrogen can function as both a donor (in secondary amines) and an acceptor, allowing for robust interactions with target kinase hinges or allosteric pockets[1].

  • Metabolic Stability: Morpholine rings are generally resistant to rapid oxidative metabolism by Cytochrome P450 enzymes, a common failure point for highly lipophilic aliphatic rings.

The Phenylalanine Core

Phenylalanine provides a rigid, chiral backbone ideal for modular derivatization:

  • Stereospecificity: The

    
    -carbon chiral center allows for precise spatial orientation of functional groups, which is critical for engaging complex protein-protein interaction (PPI) interfaces.
    
  • Hydrophobic Anchoring: The benzyl side chain facilitates

    
     stacking and hydrophobic packing within deep target pockets.
    

SAR_Logic Morpholine Morpholine Moiety - Increases Aqueous Solubility - H-bond Acceptor (O) - Modulates Amine pKa PheCore Phenylalanine Core - Chiral Center (Stereospecificity) - Pi-Pi Stacking (Benzyl Ring) - Modular Synthetic Scaffold Morpholine->PheCore Covalent Conjugation Target Target Engagement (e.g., HIV-1 CA Hexamer, Mycobacterial RNAP) PheCore->Target Synergistic Binding

Caption: Pharmacophore logic: Synergistic integration of morpholine and phenylalanine for target engagement.

Case Study I: HIV-1 Capsid (CA) Inhibitors

The HIV-1 Capsid (CA) protein is a highly conserved target critical for both viral assembly and disassembly. The lead compound PF-74 is a phenylalanine derivative that binds to the NTD-CTD interface of the CA hexamer. However, PF-74 suffers from poor metabolic stability due to its indole moiety[2].

Structural Optimization via Scaffold Hopping

To overcome the metabolic liabilities of PF-74, researchers have utilized scaffold hopping to replace the indole ring with more stable anilines and morpholine-substituted moieties. For instance, Jing Li et al. designed a series of phenylalanine derivatives where the core was conjugated with various substituted anilines and morpholine-carbonyl groups[2].

  • Causality of Modification: Replacing electron-rich, easily oxidized rings with morpholine-substituted sulfonamides or amides drastically reduces the clearance rate by hepatic microsomes while maintaining the critical hydrogen-bonding network required to stabilize the CA hexamer.

  • Efficacy: Compounds such as 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine substituted phenylalanine (V-25i) demonstrated exceptional anti-HIV-1 activity with EC50 values of 5.14

    
    M and 2.57 
    
    
    
    M, respectively[2].

Case Study II: Antimycobacterial Agents

The rise of non-tuberculous mycobacteria (NTM), such as Mycobacterium abscessus, necessitates novel antibiotics that bypass existing resistance mechanisms.

Targeting RNA Polymerase (RNAP)

The compound MMV688845 (N


-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide) was identified as a potent hit against M. abscessus[3].
  • Mechanism of Action: Unlike rifamycins, which bind to the rifampicin-binding pocket (RBP) of the RNAP

    
     subunit, MMV688845 and its morpholine-substituted analogs bind to an entirely distinct allosteric site on the RpoB subunit, circumventing cross-resistance[3].
    
  • The Role of Morpholine: The 2-morpholinoanilide group is critical for anchoring the molecule within the RNAP complex. Derivatization of the morpholine ring into a thiomorpholine sulfone further improved the MIC90 against M. abscessus to 0.78

    
    M[3].
    

Quantitative Data Summary

The following table synthesizes the biological activity of key morpholine-phenylalanine derivatives discussed in the literature.

Compound / DerivativePrimary TargetPathogen / IndicationPrimary Metric (Activity)Reference
PF-74 (Lead)HIV-1 CA HexamerHIV-1 InfectionEC50 = 0.42

M
[2]
Compound II-13c HIV-1 CA HexamerHIV-1 InfectionEC50 = 5.14

M
[2]
Compound V-25i HIV-1 CA HexamerHIV-1 InfectionEC50 = 2.57

M
[2]
MMV688845 RNAP (RpoB subunit)M. abscessusMIC90 = 6.25 - 12.5

M
[3]
Sulfone Analog RNAP (RpoB subunit)M. abscessusMIC90 = 0.78

M
[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of these derivatives must prevent the racemization of the phenylalanine


-carbon. The following protocol details a stereoretentive workflow for synthesizing MMV688845 analogs.
Protocol: Stereoretentive Synthesis of N -aroyl-N-aryl-phenylalanine amides

Causality for Reagent Selection: Standard peptide coupling agents (e.g., HATU, DCC) in the presence of strong bases (like DIPEA) promote the formation of an oxazolone intermediate, leading to the rapid racemization of the phenylalanine


-carbon. To preserve the essential R-configuration required for antimycobacterial activity, T3P (n-propanephosphonic acid anhydride)  is utilized with pyridine at 0°C[3].

Step-by-Step Methodology:

  • Primary Amide Coupling:

    • Dissolve Boc-protected (R)-phenylalanine (1.0 eq) and 2-morpholinoaniline (1.1 eq) in anhydrous ethyl acetate (EtOAc).

    • Cool the reaction mixture to 0°C under an inert argon atmosphere.

    • Add pyridine (3.0 eq) dropwise, followed by a 50% solution of T3P in EtOAc (1.5 eq).

    • Validation Check: Monitor via TLC. The mild conditions prevent

      
      -proton abstraction.
      
  • Boc Deprotection:

    • Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours.

    • Concentrate under reduced pressure to yield the TFA salt of the intermediate.

  • Secondary Amide Coupling:

    • React the deprotected intermediate with thiophene-2-carboxylic acid using the identical T3P/pyridine system at 0°C to attach the aroyl group.

  • Self-Validation (Stereochemical Integrity):

    • Subject the final purified compound to Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralpak IC column.

    • Acceptance Criteria: Enantiomeric excess (ee) must be >99%. If the S-enantiomer is detected >1%, the batch must be discarded, as the S-enantiomer is biologically inactive against M. abscessus[3].

Synthetic_Workflow Start Boc-(R)-Phenylalanine (Chiral Starting Material) Step1 Amide Coupling Reagents: T3P, Pyridine, 0°C Reactant: 2-morpholinoaniline Start->Step1 Step2 Boc Deprotection Reagents: TFA / DCM, RT Step1->Step2 Step3 Secondary Amide Coupling Reagents: T3P, Pyridine, 0°C Reactant: Thiophene-2-carboxylic acid Step2->Step3 End (R)-MMV688845 Derivative Validation: Chiral HPLC (ee > 99%) Step3->End

Caption: Stereoretentive synthetic workflow for morpholine-substituted phenylalanine amides.

Conclusion

The morpholine-substituted phenylalanine scaffold is a masterclass in rational drug design. By leveraging the lipophilicity and pKa-modulating properties of morpholine alongside the stereospecific, modular nature of phenylalanine, researchers can systematically overcome metabolic liabilities and achieve highly selective target engagement. Whether acting as hexamer-stabilizing agents against HIV-1 or as allosteric inhibitors of mycobacterial RNA polymerase, these derivatives represent a highly fertile ground for future clinical candidates.

References

  • Fish PV, et al. "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition." Bioorganic & Medicinal Chemistry Letters, 2008. 4

  • Li J, et al. "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors." Bioorganic & Medicinal Chemistry, 2021. 2

  • Lang M, et al. "Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria." Journal of Medicinal Chemistry, 2023. 3

  • "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." ResearchGate, Accessed March 2026. 1

Sources

Foundational

The Morpholine Scaffold: A Paradigm Shift in Peptide Drug Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical tran...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability. Chemical modification of the peptide backbone is a cornerstone strategy to overcome these limitations. This guide provides a comprehensive overview of the incorporation of the morpholine scaffold into peptides, a powerful approach to enhance their drug-like properties. We will explore the underlying mechanisms, provide detailed experimental protocols for synthesis and evaluation, and present case studies demonstrating the transformative impact of this modification on peptide pharmacokinetics.

Introduction: The Peptide Therapeutic Challenge

Peptides represent a rapidly growing class of therapeutics, offering high target selectivity and potency, which often translates to fewer off-target side effects compared to small molecules.[1] Despite these advantages, the inherent liabilities of natural peptides—namely their susceptibility to proteolytic degradation and poor membrane permeability—present significant hurdles to developing orally bioavailable and long-acting drugs.[2][3]

Enzymatic degradation in plasma and tissues leads to rapid clearance, while the hydrophilic and flexible nature of the peptide backbone restricts passive diffusion across cell membranes.[4][5] These challenges necessitate innovative chemical strategies to rigidify the peptide structure and mask cleavage sites, thereby improving both stability and permeability.[1][6] The incorporation of heterocyclic scaffolds, such as morpholine, has emerged as a highly effective strategy to address these fundamental pharmacokinetic issues.[7][8]

The Morpholine Scaffold: A Structural Advantage

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom.[9] Its incorporation into a peptide, either as a replacement for an amino acid residue or as a terminal cap, imparts a unique combination of physicochemical properties. The presence of the ether oxygen and the weakly basic nitrogen atom provides a well-balanced hydrophilic-lipophilic profile.[10][11] This balance is crucial for enhancing aqueous solubility while still permitting interaction with lipid membranes.[10][12]

Furthermore, the morpholine ring introduces significant conformational rigidity.[10] Unlike the flexible backbone of a natural peptide, the defined chair-like conformation of the morpholine ring pre-organizes the peptide structure. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.[13][14]

Core Pharmacokinetic Benefits of Morpholine Incorporation

Enhanced Proteolytic Stability

One of the most significant advantages of morpholine incorporation is the dramatic increase in resistance to enzymatic degradation.[5] Proteases recognize and cleave specific peptide bond sequences. The morpholine structure, being a non-natural scaffold, is not recognized by most proteases.

  • Steric Hindrance: When placed within the peptide sequence, the morpholine ring acts as a bulky, sterically hindering group that physically blocks the access of proteolytic enzymes to adjacent peptide bonds.[15]

  • Backbone Modification: The replacement of a standard α-amino acid with a morpholine-based building block fundamentally alters the peptide backbone, removing the susceptible amide bond at that position entirely.

This enhanced stability leads to a longer plasma half-life, a critical factor for reducing dosing frequency and improving patient compliance.[16][17]

Diagram: Mechanism of Proteolytic Protection

The following diagram illustrates how a morpholine scaffold can protect a peptide from enzymatic cleavage compared to an unmodified peptide.

G cluster_0 Unmodified Peptide cluster_1 Morpholine-Modified Peptide Peptide1 ...-AA1-AA2-AA3-... CleavageSite1 Peptide1->CleavageSite1 Protease1 Protease Protease1->CleavageSite1 Binds & Cleaves Fragments1 Peptide Fragments CleavageSite1->Fragments1 Peptide2 Peptide2 BlockedSite Peptide2->BlockedSite Protease2 Protease Protease2->BlockedSite Binding Hindered StablePeptide Intact Peptide BlockedSite->StablePeptide

Caption: Protease interaction with a standard vs. morpholine-modified peptide.

Improved Permeability and Oral Bioavailability

The ability of a drug to cross cellular membranes is fundamental to its efficacy, particularly for oral administration.[4] The morpholine scaffold can improve peptide permeability through several mechanisms:

  • Modulation of Polarity: The scaffold's balanced hydrophilic-lipophilic character can reduce the overall polarity of the peptide, facilitating its partitioning into the lipid bilayer of cell membranes.[10][11]

  • Reduced Hydrogen Bond Donors: By replacing amide bonds, morpholine incorporation can reduce the number of hydrogen bond donors, a key parameter known to influence membrane permeability.[18]

These improvements can shift the delivery route from purely injectable to potentially oral, a major advancement in peptide drug development.[3]

Favorable Binding Affinity and Selectivity

Conformational flexibility in peptides can be entropically unfavorable for receptor binding, as the peptide must adopt a specific conformation to fit into the binding pocket. The rigidity imparted by the morpholine scaffold can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.[14] This can lead to:

  • Increased Potency: A higher binding affinity often translates to greater biological activity at lower concentrations.[13]

  • Enhanced Selectivity: By locking the peptide into a conformation that is preferred by the target receptor but not by off-target receptors, selectivity can be significantly improved.[13]

Case Study Data

The benefits of morpholine incorporation are not merely theoretical. Studies have demonstrated significant pharmacokinetic improvements in various peptide systems. For example, conjugation of a cell-penetrating peptide (CPP) to a phosphorodiamidate morpholino oligomer (PMO) resulted in a 2-fold increase in elimination half-life and a 4-fold increase in the volume of distribution in rats.[16][17]

ParameterUnmodified PMOCPP-Morpholino-OligomerImprovement
Elimination Half-Life ~ 30 min~ 60 min2-fold increase[16][17]
Volume of Distribution (normalized) 1x(normalized) 4x4-fold increase[16][17]
Tissue Uptake BaselineIncreased in all tissues (except brain)Enhanced[16][17]

Table 1: Comparative pharmacokinetic parameters of a standard phosphorodiamidate morpholino oligomer (PMO) versus its cell-penetrating peptide (CPP)-conjugated form, demonstrating the significant enhancement in key PK metrics.

Experimental Workflows: Synthesis and Evaluation

Synthesis of Morpholine-Containing Peptides

The synthesis of peptides incorporating morpholine can be achieved using established solid-phase peptide synthesis (SPPS) techniques with specialized building blocks or coupling reagents.[19] A common and efficient coupling reagent that contains a morpholine moiety is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[20]

Diagram: General Synthesis Workflow

G A Resin Swelling (e.g., in DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid / Morpholine Building Block Activation (DMTMM) B->C D Coupling to Resin C->D E Wash Steps (DMF, DCM, MeOH) D->E F Repeat Cycle for Next Amino Acid E->F If not final AA G Final Cleavage & Deprotection (TFA) E->G If final AA F->B H Purification (RP-HPLC) G->H

Caption: A typical workflow for solid-phase synthesis of a morpholine-peptide.

Protocol: Solid-Phase Peptide Synthesis using DMTMM [20]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF twice (5 min, then 15 min).

  • Washing: Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH).

  • Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid or morpholine-containing building block (1.5 eq) in DMF.

    • Add DMTMM (1.1 eq) to the solution and stir at room temperature.

    • Add this activation mixture to the deprotected resin in the synthesis vessel.

    • Shake the vessel at room temperature for 2-4 hours.

  • Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Once coupling is complete, wash the resin as in step 3.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage & Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Pharmacokinetic Profiling

Once synthesized, the modified peptides must be evaluated to quantify the pharmacokinetic improvements. Key in vitro assays include stability and permeability assessments.[4]

Diagram: In Vitro PK Assay Workflow

G cluster_0 Stability Assay (e.g., Plasma) cluster_1 Permeability Assay (PAMPA) A1 Incubate Peptide in Plasma at 37°C A2 Take Aliquots at Multiple Time Points A1->A2 A3 Quench Reaction (e.g., Acetonitrile) A2->A3 A4 Analyze by LC-MS/MS A3->A4 A5 Calculate Half-Life (t½) A4->A5 B1 Prepare Artificial Membrane (e.g., Lecithin in Dodecane) B2 Add Peptide to Donor Well B1->B2 B3 Incubate (e.g., 5-18 hours) B2->B3 B4 Measure Peptide Concentration in Donor & Acceptor Wells B3->B4 B5 Calculate Permeability Coefficient (Papp) B4->B5

Caption: Workflow for key in vitro stability and permeability assays.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [21][22][23]

PAMPA is a high-throughput, cell-free method to predict passive, transcellular permeability.[21][23]

  • Prepare Lipid Solution: Prepare the artificial membrane solution. A common composition is 1% (w/v) lecithin in dodecane.[24]

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of a 96-well donor plate and allow it to impregnate the filter.

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Solution: Prepare the test peptide in the same buffer at a known concentration (e.g., 500 µM).

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the wells is through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[21][22]

  • Analysis: After incubation, separate the plates and measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as UV absorbance or LC-MS/MS.[21][23]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (well volume, membrane area, incubation time).

Conclusion and Future Outlook

The incorporation of a morpholine scaffold is a validated and powerful strategy for overcoming the intrinsic pharmacokinetic limitations of peptide therapeutics. By enhancing proteolytic stability, improving membrane permeability, and favorably constraining the peptide conformation, this approach directly addresses the root causes of poor in vivo performance. The methodologies for synthesis and evaluation are robust and accessible, allowing for the rational design and screening of next-generation peptide drugs. As the field continues to advance, the morpholine scaffold and other related heterocyclic building blocks will undoubtedly play a pivotal role in expanding the therapeutic potential of peptides, paving the way for more effective, convenient, and long-acting treatments for a wide range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. BenchChem.
  • Schiaroli, N., et al. (2023). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications.
  • Goti, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Sugano, K., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. RSC.org.
  • WuXi AppTec. (2025). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages. WuXi AppTec.
  • Cini, N., et al. (2009). Morpholine-based RGD-cyclopentapeptides as alphavbeta3/alphavbeta5 integrin ligands: role of configuration towards receptor binding affinity. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • BioDuro. (2025). ADME Pampa Permeability Assay. BioDuro.
  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives.
  • Lu, P., et al. (2007).
  • Yadav, D., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. SpringerLink.
  • Aslan, B., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Concept Life Sciences. (n.d.). Peptide Drug Discovery and Synthesis. Concept Life Sciences.
  • ResearchGate. (n.d.). Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate.
  • Jia, L., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC.
  • Kumar, A., et al. (2024).
  • Sai Life Sciences. (2026). From injections to pills: oral peptides set to transform drug development. Sai Life Sciences.
  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.
  • Di Natale, C., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
  • Pavone, V., et al. (1995). Conformational rigidity versus flexibility in a novel peptidic neurokinin A receptor antagonist. Journal of Peptide Science.

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Exploratory

4-(4-Morpholinyl)-phenylalanine solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Morpholinyl)-phenylalanine Introduction 4-(4-Morpholinyl)-L-phenylalanine is a synthetic amino acid derivative that incorporates the structural features of bo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Morpholinyl)-phenylalanine

Introduction

4-(4-Morpholinyl)-L-phenylalanine is a synthetic amino acid derivative that incorporates the structural features of both the essential amino acid L-phenylalanine and the polar morpholine heterocycle. This unique combination of a hydrophobic aromatic core, a zwitterionic amino acid backbone, and a hydrophilic morpholine moiety results in a complex solubility profile that is critical for its application in drug discovery, peptide synthesis, and biochemical research. Understanding the solubility of this compound in both aqueous and organic media is paramount for researchers to ensure accurate experimental outcomes, from designing reliable in vitro assays to developing viable formulation strategies.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the factors governing the solubility of 4-(4-Morpholinyl)-phenylalanine. We will delve into its physicochemical properties, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for experimentally determining its solubility.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by its structure. In the case of 4-(4-Morpholinyl)-phenylalanine, three key domains—the amino acid backbone, the phenyl ring, and the morpholine substituent—collectively determine its interactions with different solvents.

The molecule's zwitterionic nature at physiological pH, combined with the polar morpholine ring, suggests a predisposition for aqueous solubility. The morpholine group's ether oxygen and tertiary amine act as hydrogen bond acceptors, while the amino acid's carboxyl and amino groups can act as both donors and acceptors.[1] Conversely, the benzyl side chain provides a nonpolar, hydrophobic character.[2]

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₃[1][3]
Molecular Weight250.29 g/mol [1][3][4]
XLogP3-1.4[1]
Topological Polar Surface Area (TPSA)75.8 Ų[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]

The negative XLogP3 value strongly indicates a preference for hydrophilic environments over lipophilic ones, predicting higher solubility in water than in nonpolar organic solvents.[1] The relatively large TPSA further supports this, highlighting a significant polar character available for solvent interaction.[1]

Caption: Molecular structure of 4-(4-Morpholinyl)-phenylalanine.

Aqueous Solubility Profile

The solubility of amino acids in water is highly dependent on pH.[5][6] Maximum solubility for the parent L-phenylalanine is observed in pure water, with alcohols acting as anti-solvents.[5][7][8] For 4-(4-Morpholinyl)-phenylalanine, we can predict a similar, yet enhanced, behavior.

  • At Isoelectric Point (pI): At its pI, the molecule exists predominantly as a neutral zwitterion. While the polar groups facilitate interaction with water, intermolecular electrostatic attractions can be strong, leading to the lowest aqueous solubility in the pH spectrum.

  • In Acidic Conditions (pH < pI): The carboxylate group becomes protonated (-COOH), and the amino groups (both α-amino and morpholine nitrogen) remain protonated. The molecule carries a net positive charge, forming a cationic salt. This charge significantly enhances electrostatic interactions with polar water molecules, leading to a sharp increase in solubility.

  • In Alkaline Conditions (pH > pI): The α-amino group becomes deprotonated (-NH₂), while the carboxyl group remains as a carboxylate (-COO⁻). The molecule carries a net negative charge, forming an anionic salt. This also dramatically increases its affinity for water and, consequently, its solubility.

Given its structural similarity to L-phenylalanine (aqueous solubility ~30 g/L), but with the addition of a polar morpholine ring, the intrinsic aqueous solubility of 4-(4-Morpholinyl)-phenylalanine is expected to be substantial.[9]

Solubility in Organic Solvents

The choice of an organic solvent is critical for creating stock solutions, performing chemical reactions, or for purification. The solubility of 4-(4-Morpholinyl)-phenylalanine in these solvents is a balance between its polar and nonpolar characteristics.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh in Water; Moderate to Low in AlcoholsThe zwitterionic nature and H-bonding sites favor water. Shorter-chain alcohols can solvate the molecule to some extent but are less effective than water and may act as anti-solvents, a behavior seen with L-phenylalanine.[7][8][10]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateDMSO is an excellent solvent for polar, drug-like molecules and is expected to effectively solvate both the polar and nonpolar regions of the compound. It is a common choice for preparing high-concentration stock solutions for biological screening.[11]
Nonpolar Hexane, Toluene, DichloromethaneVery LowThe high polarity from the amino acid and morpholine groups prevents effective solvation by nonpolar solvents, which cannot overcome the strong intermolecular forces of the solute.

Experimental Methodologies for Solubility Determination

To move from prediction to quantification, robust experimental methods are required. In drug discovery, two types of solubility are typically measured: kinetic and thermodynamic.[12][13][14] Poor solubility can compromise assay results and limit oral bioavailability.[15]

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility of a compound, measured when the dissolved solute is in equilibrium with an excess of solid material.[13][16] The shake-flask method is the gold standard for this determination.[17][18]

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-(4-Morpholinyl)-phenylalanine to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents). The amount should be sufficient to ensure a saturated solution with visible solid remaining.[17]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Equilibration time is critical; incubations of 24 to 72 hours are common to ensure equilibrium is reached.[16][19]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[15][20]

  • Data Reporting: Report the final solubility in units of µg/mL or µM.

cluster_protocol Thermodynamic Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Agitate for 24-72h at Constant Temp A->B C 3. Centrifuge / Filter to Separate Phases B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC-UV or LC-MS D->E F Result: Equilibrium Solubility (µg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

This high-throughput method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[16][21][22] It is a non-equilibrium measurement widely used in early drug discovery for rapid compound profiling.[14][19]

Detailed Protocol: Turbidimetric/Nephelometric Assay

  • Stock Solution: Prepare a high-concentration stock solution of 4-(4-Morpholinyl)-phenylalanine in 100% DMSO (e.g., 10-50 mM).[16][21]

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing: Transfer a small, precise volume (e.g., 1-5 µL) of each dilution from the DMSO plate to a corresponding well in a clear-bottomed analysis plate.

  • Buffer Addition: Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent (typically 1-2%).[22]

  • Incubation & Measurement: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[21][22] Measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader or nephelometer.[22]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background, indicating the onset of precipitation.

cluster_protocol Kinetic Solubility Workflow A 1. Prepare High-Conc. DMSO Stock Solution B 2. Dispense Stock into Microplate A->B C 3. Add Aqueous Buffer (e.g., PBS) B->C D 4. Incubate 1-2h C->D E 5. Measure Turbidity (Nephelometry) D->E F Result: Precipitation Concentration (µM) E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Practical Implications for Researchers

  • Stock Solutions: For most in vitro screening applications, DMSO is the recommended solvent for preparing high-concentration stock solutions (10-50 mM).

  • Aqueous Formulations: To achieve high concentrations in aqueous buffers for in vivo studies or specific assays, adjusting the pH away from the isoelectric point is a viable strategy. Formulating at a pH < 4 or > 8 will likely maximize solubility.

  • Assay Artifacts: When using DMSO stock solutions in aqueous assays, be mindful of the compound's kinetic solubility limit. Exceeding this limit can lead to precipitation, causing inaccurate bioassay results and unreliable dose-response curves. It is crucial to ensure the final assay concentration is well below the measured kinetic solubility.

Conclusion

4-(4-Morpholinyl)-phenylalanine possesses a multifaceted solubility profile driven by its unique hybrid structure. Its zwitterionic amino acid core and polar morpholine group confer strong hydrophilic character, predicting excellent aqueous solubility that can be further modulated by pH. Conversely, its hydrophobic phenyl backbone allows for moderate to high solubility in polar aprotic solvents like DMSO, making it amenable to standard drug discovery workflows. Solubility in nonpolar organic solvents is predicted to be poor. For definitive characterization, the experimental protocols provided for both thermodynamic and kinetic solubility serve as a robust framework for generating the precise data needed to advance research and development efforts with this compound.

References

  • 4-(4-Morpholinyl)-L-phenylalanine | CAS#:1270153-04-2 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]

  • 4-Morpholino-L-phenylalanine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • 4-MORPHOLIN-4-YL-L-PHENYLALANINE. (n.d.). GSRS. Retrieved March 7, 2026, from [Link]

  • Aqueous Kinetic Solubility. (n.d.). ADME@NCATS. Retrieved March 7, 2026, from [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]

  • N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. (n.d.). Echo BioSystems. Retrieved March 7, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved March 7, 2026, from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved March 7, 2026, from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Phenylalanine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Yang, L., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 309(2), 169-173.
  • How to "dissolve" Phenylalanine in water or any drink? (2016, May 5). Reddit. Retrieved from [Link]

  • Ferreira, C. L., et al. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis. Archives of Clinical and Biomedical Research, 2(2), 70-75.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. Retrieved from [Link]

  • Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4. (n.d.). BenchChem.
  • Synthesis and Antitumor Properties of L-Phenylalanine Metal-Organic Complexes. (2026, February 18).
  • Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2026, February 6).
  • Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.).

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Foundational

Unlocking Kinase Plasticity: A Technical Guide to Non-Natural Amino Acids in Inhibitor Design

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles, strategies, and methodologies for leveraging non-natural amino acids (NNAAs) in the design o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles, strategies, and methodologies for leveraging non-natural amino acids (NNAAs) in the design of next-generation kinase inhibitors. By moving beyond the canonical 20 amino acids, we can unlock novel chemical space and engineer inhibitors with superior potency, selectivity, and pharmacokinetic properties.

Part 1: The Rationale for Non-Natural Amino Acids in Kinase Inhibitor Design

Protein kinases, pivotal regulators of cellular signaling, have emerged as a major class of drug targets, particularly in oncology.[1][2][3][4][5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[5] This often leads to off-target effects and associated toxicities.[3][6] Non-natural amino acids (NNAAs), which are not among the 20 genetically encoded amino acids, offer a powerful toolkit to overcome these limitations.[][8][9][10] Their unique side chains and backbone structures introduce novel chemical functionalities, enabling the design of inhibitors with enhanced properties.[][8][11]

The incorporation of NNAAs can confer several advantages:

  • Enhanced Potency and Selectivity: The diverse chemical functionalities of NNAAs allow for more precise interactions with the target kinase, leading to increased binding affinity and selectivity.[][8] By exploring unconventional chemical space, it is possible to engage with less conserved regions of the kinase domain.[12]

  • Improved Pharmacokinetic Properties: NNAAs can be used to modulate key drug-like properties such as metabolic stability, cell permeability, and oral bioavailability.[8][9][11] For instance, replacing a metabolically labile natural amino acid with a more stable non-natural counterpart can significantly extend the half-life of an inhibitor.[11]

  • Novel Mechanisms of Action: NNAAs are instrumental in designing inhibitors that operate through innovative mechanisms, such as targeted covalent inhibition and allosteric modulation, which can offer advantages over traditional competitive inhibitors.[12][13]

Part 2: Strategic Incorporation of Non-Natural Amino Acids

The successful application of NNAAs in kinase inhibitor design hinges on a rational and strategic approach. Two prominent strategies that have gained significant traction are covalent inhibition and allosteric modulation.

Targeted Covalent Inhibition: Forging an Irreversible Bond

Covalent kinase inhibitors form a stable, irreversible bond with a specific amino acid residue within the target kinase, typically a cysteine.[6][12][13] This approach can lead to prolonged target engagement and enhanced efficacy.[6] NNAAs play a crucial role in this strategy by serving as the "warhead"—an electrophilic moiety that reacts with a nucleophilic amino acid on the target protein.[12][14]

Commonly targeted nucleophilic residues in kinases include cysteine, lysine, and tyrosine.[12][13][15] The design of a targeted covalent inhibitor involves a careful balance between reactivity and selectivity. The warhead must be sufficiently reactive to form a bond with the intended target but not so reactive that it engages with off-target nucleophiles, leading to toxicity.[12]

Workflow for Designing Covalent Kinase Inhibitors with NNAAs:

G A Identify Target Kinase and Nucleophilic Residue B Select Non-covalent Scaffold A->B High affinity & selectivity C Choose Electrophilic NNAA Warhead B->C Proximity to nucleophile D Synthesize Inhibitor Library C->D E Biochemical and Cellular Screening D->E F Structure-Activity Relationship (SAR) Studies E->F Identify potent & selective hits G Lead Optimization F->G G->C Iterative refinement

Caption: A streamlined workflow for the rational design of covalent kinase inhibitors incorporating NNAAs.

Table 1: Examples of Electrophilic NNAAs (Warheads) for Covalent Inhibition

Electrophilic NNAATarget ResidueCovalent Bond TypeKey Features
Acrylamide-containing NNAACysteineMichael AdditionWidely used, moderate reactivity.[12]
Fluorosulfonyl-containing NNAALysine, TyrosineSulfonylationCan target less common nucleophiles.[14][15]
Vinylsulfonamide-containing NNAACysteineMichael AdditionAlternative to acrylamides.
Propargyl-containing NNAACysteineThiol-yne reactionCan be used for "click" chemistry applications.
Allosteric Modulation: Targeting Beyond the ATP Pocket

Allosteric inhibitors bind to a site on the kinase distinct from the highly conserved ATP-binding pocket.[1][16] This offers a promising strategy for achieving high selectivity, as allosteric sites are generally less conserved across the kinome.[16][17][18] NNAAs can be instrumental in designing allosteric inhibitors by providing unique shapes and functionalities that can effectively engage with these often cryptic binding pockets.[16]

The discovery of allosteric sites often relies on a combination of computational modeling, fragment-based screening, and structural biology. Once an allosteric pocket is identified, NNAAs can be incorporated into a scaffold to optimize interactions and enhance binding affinity.

Conceptual Representation of Allosteric Inhibition:

G cluster_0 Inactive Kinase Conformation cluster_1 Active Kinase Conformation K_inactive Kinase Allosteric Site ATP Pocket (Closed) K_active Kinase Allosteric Site ATP Pocket (Open) Inhibitor Allosteric Inhibitor (with NNAA) Inhibitor->K_inactive:f1 Binds to allosteric site

Caption: Allosteric inhibitors with NNAAs bind to a remote site, stabilizing an inactive kinase conformation.

Part 3: Experimental Protocols and Methodologies

The successful development of kinase inhibitors incorporating NNAAs requires robust synthetic and analytical methodologies.

Synthesis of Kinase Inhibitors with Non-Natural Amino Acids

The synthesis of these specialized inhibitors typically involves a multi-step process.[14][19][20]

Step-by-Step Protocol for a Generic Synthesis:

  • Synthesis of the NNAA Building Block: The desired non-natural amino acid is first synthesized. This can be achieved through various organic chemistry methods, including asymmetric synthesis to ensure the correct stereochemistry.[][19]

  • Protection of Functional Groups: The amino and carboxyl groups of the NNAA, as well as any reactive side chains, are protected to prevent unwanted side reactions during subsequent coupling steps.

  • Scaffold Synthesis: The core scaffold of the inhibitor is synthesized.

  • Coupling of NNAA to the Scaffold: The protected NNAA is then coupled to the scaffold using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection and Purification: Finally, the protecting groups are removed, and the final inhibitor is purified, typically using high-performance liquid chromatography (HPLC).

Biochemical Assays for Inhibitor Evaluation

Once synthesized, the inhibitors must be rigorously evaluated for their ability to inhibit the target kinase. A variety of biochemical assays can be employed for this purpose.[1][2][21][22][23]

Table 2: Comparison of Common Biochemical Kinase Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[24]Gold standard for reliability, highly sensitive.Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.[1][21][23]High-throughput, non-radioactive, sensitive.[21]Potential for compound interference with fluorescence.
Luminescence-Based Assays (e.g., ADP-Glo) Measures the amount of ADP produced in the kinase reaction.[1]High-throughput, sensitive, universal for kinases.Indirect measurement of phosphorylation.
Kinase Binding Assays Measures the direct binding of an inhibitor to the kinase.[21][23]Does not require an active enzyme, can identify allosteric inhibitors.Does not directly measure inhibition of catalytic activity.

Detailed Protocol for a TR-FRET Kinase Assay:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide with a fluorescent label), and ATP at the desired concentrations.

  • Compound Preparation: Serially dilute the test inhibitors in DMSO.

  • Assay Plate Setup: Add the assay buffer, kinase, and test compounds to a microplate.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody).

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader and calculate the IC₅₀ values for each inhibitor.

Part 4: Case Studies and Future Perspectives

The impact of NNAAs in kinase inhibitor design is evidenced by the growing number of compounds in clinical development and those that have received FDA approval.[8][25]

Notable Examples:

  • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK) that utilizes an acrylamide warhead to form a covalent bond with a cysteine residue in the active site.[15]

  • Osimertinib (Tagrisso®): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that employs a covalent mechanism to overcome resistance mutations.[3][13]

  • Asciminib (Scemblix®): An allosteric inhibitor of the BCR-ABL kinase, demonstrating the clinical potential of targeting sites other than the ATP pocket.[26]

The field of NNAA-based kinase inhibitor design is continuously evolving. Future directions include the development of novel electrophilic warheads for targeting a wider range of amino acid residues, the discovery of new allosteric binding sites, and the use of computational methods to guide the design of inhibitors with improved properties.[15][27][28] The continued exploration of the vast chemical space offered by non-natural amino acids holds immense promise for the development of more effective and safer kinase-targeted therapies.[28]

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Kinase Activity Assay | Creative Diagnostics. (URL: [Link])

  • Special Issue : Non-Natural Amino Acids in Drug Design - MDPI. (URL: [Link])

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (URL: [Link])

  • Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain - PMC - NIH. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Covalent Kinase Inhibitors: An Overview - ResearchGate. (URL: [Link])

  • Synthesis of non-natural amino acids as covalent inhibitors for protein-protein interactions. (URL: [Link])

  • Insights into Aurora-A Kinase Activation Using Unnatural Amino Acids Incorporated by Chemical Modification - ACS Publications. (URL: [Link])

  • Research progress on covalent inhibitors targeting alkaline amino acids - PubMed. (URL: [Link])

  • Current Developments in Covalent Protein Kinase Inhibitors - CHIMIA. (URL: [Link])

  • Advances in reversible covalent kinase inhibitors - PMC. (URL: [Link])

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. (URL: [Link])

  • Insights into Aurora-A kinase activation using unnatural amino acids incorporated by chemical modification - PubMed. (URL: [Link])

  • Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PubMed. (URL: [Link])

  • Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation - PMC. (URL: [Link])

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (URL: [Link])

  • Reprogramming natural proteins using unnatural amino acids - PMC. (URL: [Link])

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC. (URL: [Link])

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma - SciSpace. (URL: [Link])

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (URL: [Link])

  • Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed. (URL: [Link])

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv. (URL: [Link])

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors - MDPI. (URL: [Link])

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC. (URL: [Link])

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (URL: [Link])

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (URL: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: [Link])

  • The four types of allosteric kinase inhibitors discussed in this... - ResearchGate. (URL: [Link])

  • Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PLOS. (URL: [Link])

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Exploratory

4-Morpholinyl-phenylalanine molecular weight and formula

An In-Depth Technical Guide to 4-Morpholinyl-phenylalanine Introduction 4-Morpholinyl-phenylalanine is a synthetic, non-canonical amino acid that is gaining interest within the fields of medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Morpholinyl-phenylalanine

Introduction

4-Morpholinyl-phenylalanine is a synthetic, non-canonical amino acid that is gaining interest within the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it incorporates a morpholine ring at the para position of the phenyl group. This modification introduces unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecules into which it is incorporated. The morpholine moiety, with its weak basicity and potential for hydrogen bonding, can enhance aqueous solubility and improve cell permeability, making it a valuable scaffold in the design of novel therapeutics, particularly for targets within the central nervous system (CNS).[1] This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Morpholinyl-phenylalanine for researchers and drug development professionals.

Physicochemical and Structural Properties

The defining characteristics of 4-Morpholinyl-phenylalanine are rooted in its molecular structure, which merges a classic amino acid framework with a heterocyclic morpholine ring. Its official IUPAC name is (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid.[2]

Core Molecular Data

A summary of the key quantitative properties of 4-Morpholinyl-L-phenylalanine is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[2][3][4]
Molecular Weight 250.29 g/mol [2][4]
Exact Mass 250.13174244 Da[2][3]
CAS Number 1270153-04-2[2][3][4]
Density 1.2±0.1 g/cm³[3]
Boiling Point 463.4±45.0 °C at 760 mmHg[3]
Flash Point 234.1±28.7 °C[3]
LogP 0.25[3]
Chemical Structure and Identifiers

The structure of 4-Morpholinyl-L-phenylalanine is depicted below, highlighting the chiral center and the key functional groups.

G start Start: 4-Fluoro-L-phenylalanine protect Protect Amine & Acid (e.g., Boc, Methyl Ester) start->protect Step 1 reaction SNAᵣ Reaction: + Morpholine + Base (e.g., K₂CO₃) + High-Boiling Solvent (e.g., DMSO) protect->reaction Step 2 deprotect Deprotection: 1. Saponification (e.g., LiOH) 2. Acidolysis (e.g., TFA) reaction->deprotect Step 3 purify Purification: (e.g., HPLC, Recrystallization) deprotect->purify Step 4 end Product: 4-Morpholinyl-L-phenylalanine purify->end

Caption: Proposed workflow for the synthesis of 4-Morpholinyl-L-phenylalanine.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized methodology. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

  • Protection of Functional Groups:

    • Rationale: The amino and carboxylic acid groups of the starting material, 4-fluoro-L-phenylalanine, must be protected to prevent them from participating in side reactions. Boc (tert-butyloxycarbonyl) is a common acid-labile protecting group for the amine, and a methyl or ethyl ester is a simple, base-labile protection for the carboxylic acid.

    • Procedure:

      • Esterify 4-fluoro-L-phenylalanine using standard methods (e.g., SOCl₂ in methanol).

      • Protect the resulting amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

      • Purify the diprotected intermediate by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAᵣ):

    • Rationale: This is the key step where the morpholine ring is introduced. A high-boiling polar aprotic solvent like DMSO or DMF facilitates the reaction, and a base is required to act as a proton scavenger.

    • Procedure:

      • Dissolve the protected 4-fluoro-L-phenylalanine in DMSO.

      • Add an excess of morpholine (2-3 equivalents) and a solid base such as potassium carbonate (K₂CO₃).

      • Heat the reaction mixture (e.g., to 100-120 °C) and monitor its progress by TLC or LC-MS.

      • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Deprotection:

    • Rationale: The protecting groups must be removed to yield the final amino acid. This is typically done in two steps to selectively cleave the ester and the Boc group.

    • Procedure:

      • Saponification: Dissolve the crude product from the previous step in a mixture of THF/water and add lithium hydroxide (LiOH) to hydrolyze the methyl ester. Monitor by TLC.

      • Acidolysis: After workup, dissolve the resulting Boc-protected amino acid in DCM and add an excess of trifluoroacetic acid (TFA) to remove the Boc group.

      • Evaporate the solvent and excess acid to yield the crude product.

  • Purification and Characterization:

    • Rationale: The final product must be purified to remove any remaining reagents or byproducts and its identity must be confirmed.

    • Procedure:

      • Purify the crude amino acid using reverse-phase HPLC or by recrystallization from a suitable solvent system (e.g., water/ethanol).

      • Confirm the structure and purity using:

        • ¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

        • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula. [3] * Chiral HPLC: To confirm the enantiomeric purity (L-configuration).

Applications in Research and Drug Development

The unique properties of the morpholine ring make it a desirable feature in modern drug design. [1]Phenylalanine derivatives, in general, are crucial building blocks for a wide range of therapeutics. [5]

  • Peptide-Based Therapeutics: Incorporating 4-Morpholinyl-phenylalanine into a peptide sequence can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The morpholine group can also improve solubility and modulate the overall polarity of the peptide, potentially improving its pharmacokinetic profile. [5]Its N-Fmoc protected versions are commercially available, indicating its utility in solid-phase peptide synthesis. [6][7]

  • CNS Drug Discovery: The morpholine scaffold is frequently found in CNS-active compounds. [1]Its ability to act as a hydrogen bond acceptor and its characteristic pKa can improve blood-brain barrier permeability. Replacing other cyclic amines like piperidine with morpholine has been shown to improve potency and reduce liabilities such as off-target CYP450 enzyme interactions. [1]

  • Scaffold for Small Molecule Inhibitors: As a substituted phenylalanine, this molecule can serve as a starting point for developing inhibitors of enzymes that recognize aromatic amino acids. For instance, it could be explored in the design of inhibitors for enzymes like BACE-1, which is relevant in Alzheimer's disease research. [1]

  • Research and Development Tool: As a non-canonical amino acid, it is an invaluable tool for probing structure-activity relationships (SAR) in drug discovery campaigns. By systematically replacing natural amino acids like phenylalanine or tyrosine with 4-Morpholinyl-phenylalanine, researchers can gain insights into the specific interactions required for biological activity. [5]

Conclusion

4-Morpholinyl-phenylalanine represents a valuable and versatile building block for modern medicinal chemistry. Its well-defined molecular weight of 250.29 g/mol and formula of C₁₃H₁₈N₂O₃ belie a structural complexity that offers significant advantages in drug design. [2][4]The strategic incorporation of the morpholine moiety onto the phenylalanine scaffold provides a powerful tool for enhancing the physicochemical and pharmacokinetic properties of peptides and small molecules. As the demand for more sophisticated and targeted therapeutics grows, the application of specialized amino acids like 4-Morpholinyl-phenylalanine is set to expand, paving the way for new innovations in drug discovery.

References

  • 4-(4-Morpholinyl)-L-phenylalanine | CAS#:1270153-04-2 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-MORPHOLIN-4-YL-L-PHENYLALANINE - gsrs. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. (n.d.). Echo BioSystems. Retrieved March 7, 2026, from [Link]

  • WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents. (n.d.).
  • Schiaroli, N., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved March 7, 2026, from [Link]

  • The Role of L-Phenylalanine Derivatives in Modern Drug Development. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks - AIR Unimi. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents. (n.d.).
  • Representative examples of natural products and drugs containing a morpholine ring. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing 4-(4-Morpholinyl)-phenylalanine

Abstract The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhance proteolytic stability, modulate receptor affinity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 4-(4-Morpholinyl)-phenylalanine is an intriguing building block that introduces a bulky, polar, and weakly basic morpholine moiety, which can serve as a hydrogen bond acceptor and improve aqueous solubility. This application note provides a comprehensive, field-proven protocol for the efficient incorporation of N-α-Fmoc-4-(4-morpholinyl)-L-phenylalanine into peptide chains using automated or manual solid-phase peptide synthesis (SPPS). We delve into the causality behind critical steps, from resin selection and optimized coupling strategies to address potential steric hindrance, to final cleavage conditions that preserve the integrity of the acid-labile morpholine group.

Introduction: The Rationale for Morpholinyl-Phenylalanine

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is a robust and widely adopted methodology for assembling peptide chains in a stepwise manner on a solid support.[1][2] The process relies on an orthogonal protection strategy, primarily using the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[3] This allows for the sequential addition of amino acids to build a desired peptide sequence.[4]

The introduction of Fmoc-4-(4-morpholinyl)-phenylalanine presents unique opportunities and challenges. The morpholine ring can significantly alter the pharmacological properties of a peptide. However, its steric bulk and the presence of a tertiary amine necessitate specific considerations during the synthesis process.

Key Challenges & Strategic Solutions:

  • Steric Hindrance: The bulky side chain can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. This can lead to incomplete coupling.

    • Solution: Employing potent uronium or phosphonium salt-based coupling reagents, such as HATU or HCTU, is critical to drive the reaction to completion.[5][6] Extended coupling times may also be necessary.

  • Acid Lability: The tertiary amine of the morpholine group is susceptible to protonation and potential side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

    • Solution: Careful selection of scavengers in the cleavage cocktail is essential to protect the morpholine moiety and other sensitive residues.[7][8]

This guide provides a validated protocol to navigate these challenges, ensuring high-yield and high-purity synthesis of peptides containing this valuable non-canonical amino acid.

Materials and Reagents

Successful synthesis is predicated on the quality of the reagents and materials.

Reagent / Material Grade Recommended Supplier Purpose
Resins
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich, BachemFor C-terminal peptide amides.[4]
Wang Resin100-200 mesh, ~0.7 mmol/gSigma-Aldrich, BachemFor C-terminal peptide acids.[4]
Amino Acids
N-α-Fmoc-4-(4-morpholinyl)-L-phenylalanine>95% PurityEcho BioSystems, AChemBlockThe unnatural amino acid building block.[9][10]
Standard Fmoc-Protected Amino AcidsPeptide Synthesis GradeSigma-Aldrich, BachemFor the remainder of the peptide sequence.
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificPrimary solvent for washing and coupling.
Dichloromethane (DCM)ACS GradeFisher ScientificSolvent for washing and resin swelling.
PiperidineReagent GradeSigma-AldrichFmoc deprotection agent.
Diethyl Ether (Cold)ACS GradeFisher ScientificPeptide precipitation.
Reagents
HATU or HCTUPeptide Synthesis GradeBachemCoupling/Activation reagent.[5]
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-AldrichBase for activation and coupling.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichFinal cleavage and deprotection.[7]
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichCation scavenger for cleavage.[4]
1,2-Ethanedithiol (EDT)Reagent GradeSigma-AldrichScavenger for Trp, Met, Cys.
Acetic AnhydrideReagent GradeSigma-AldrichCapping agent (optional).

Experimental Workflow: A Visual Guide

The overall workflow for Fmoc-SPPS is a cyclical process of deprotection and coupling, culminating in a final cleavage step.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Amino Acid (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Final_Deprotection Final Fmoc Removal Wash2->Final_Deprotection Kaiser->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify via HPLC Precipitation->Purification

Diagram 1: High-level workflow for Fmoc solid-phase peptide synthesis.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling

The initial swelling of the resin is crucial as it "opens up" the polymer matrix, making the reactive sites fully accessible for the subsequent chemical reactions.[4]

  • Weigh Resin: Place 200 mg of Rink Amide resin (~0.5 mmol/g loading) into a fritted peptide synthesis vessel.

  • Swell Resin: Add 5 mL of DMF to the vessel. Agitate gently (e.g., using nitrogen bubbling or a shaker) for 1 hour at room temperature.

  • Wash: Drain the DMF and wash the resin 3 times with 5 mL of DMF.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for every amino acid in the sequence.[3][11]

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). This ensures all residual piperidine is removed, as it would neutralize the subsequent coupling reaction.

  • Amino Acid Activation and Coupling:

    • For Standard Amino Acids: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1 minute.

    • For Fmoc-4-(4-morpholinyl)-phenylalanine (or other hindered residues): The principle is the same, but extending the reaction time is critical for success.

      • In a separate vial, dissolve Fmoc-4-(4-morpholinyl)-L-phenylalanine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

      • Add DIPEA (0.8 mmol, 8 eq.).

      • Vortex for 1-2 minutes to pre-activate the amino acid.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature. For standard amino acids, 1-2 hours is typically sufficient. For Fmoc-4-(4-morpholinyl)-phenylalanine, agitate for a minimum of 4 hours.

    • Monitoring (Optional but Recommended): After coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.

Sources

Application

Application Note: Advanced Coupling Conditions for Sterically Hindered Morpholino Amino Acids

Introduction to the Steric Challenge Morpholino amino acids—including β-morpholino amino acids and morpholino nucleoside oligomers (e.g., mTGly)—are highly constrained, non-natural building blocks used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Steric Challenge

Morpholino amino acids—including β-morpholino amino acids and morpholino nucleoside oligomers (e.g., mTGly)—are highly constrained, non-natural building blocks used in the development of peptidomimetics, foldamers, and antisense therapeutics[1]. The incorporation of a morpholine ring into the amino acid backbone severely restricts conformational freedom. This structural rigidity, combined with the sheer bulk of the morpholine ring adjacent to the reactive α-amine or carboxylate, introduces immense steric hindrance during solid-phase peptide synthesis (SPPS).

Consequently, traditional carbodiimide-based activation (e.g., DIC/HOBt) is thermodynamically and kinetically insufficient for these couplings, often resulting in incomplete reactions, sequence truncations, or base-catalyzed side reactions such as diketopiperazine (DKP) formation and epimerization[2]. Overcoming this activation energy barrier requires a strategic selection of highly reactive coupling reagents, optimized solvent microenvironments, and non-nucleophilic bases.

Mechanistic Insights: Causality Behind Reagent Selection

The successful coupling of a morpholino amino acid relies on understanding the specific chemical microenvironment of the reacting species:

  • The Uronium Advantage (HATU/COMU): For primary morpholino amines, uronium salts like HATU are preferred. The 7-nitrogen on the HOAt leaving group provides a critical neighboring group effect, acting as an intramolecular general base that accelerates aminolysis even in sterically congested pockets[3].

  • The Guanidinylation Trap and Phosphonium Salts (PyAOP): If the morpholino amino acid presents a secondary amine (e.g., an N-alkylated morpholine ring), uronium reagents pose a severe risk. Slow coupling kinetics allow the uronium salt to react directly with the unhindered secondary amine on the resin, forming a stable, dead-end guanidinium byproduct that permanently terminates chain elongation[2][3]. Phosphonium salts like PyAOP generate the same highly reactive HOAt ester but lack the guanidinium-forming moiety, making them mandatory for secondary morpholino amines[4].

  • Acyl Fluorides for Extreme Hindrance (TFFH): When coupling two sterically hindered residues together, the bulky -OAt or -OBt active esters may physically fail to navigate the steric shield. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an acyl fluoride in situ. The fluorine atom is highly electronegative and extremely small (comparable to a hydrogen atom), allowing the activated acyl species to penetrate tight steric pockets that exclude larger esters[5][6].

Quantitative Comparison of Coupling Reagents

The following table summarizes the quantitative and mechanistic parameters of the coupling reagents utilized in the subsequent protocols.

ReagentChemical ClassOptimal Morpholino TargetKey Mechanistic AdvantageGuanidinylation Risk
HATU UroniumPrimary AminesIntramolecular base catalysis via 7-N of HOAt accelerates slow aminolysis.High (Avoid with secondary amines)
COMU UroniumPrimary AminesSafer, non-explosive alternative to HATU; highly soluble in DMF/NMP.High
PyAOP PhosphoniumSecondary / N-Alkyl AminesGenerates reactive HOAt ester without capping the growing peptide chain.None
TFFH FluoroformamidiniumDual-Hindrance (AA to AA)Generates ultra-small acyl fluorides capable of bypassing severe steric bulk.Low

Experimental Workflows and Decision Matrix

To ensure successful synthesis, the selection of the coupling protocol must be dictated by the specific structural nature of the morpholino amino acid being coupled.

Workflow Start Assess Steric Hindrance & Amine Type Type1 Primary Amine (e.g., mTGly) Start->Type1 Type2 Secondary Amine / N-Alkyl Morpholino Start->Type2 Coupling1 Protocol 1: Uronium Salts (HATU/COMU) + TMP Type1->Coupling1 Coupling2 Protocol 2: Phosphonium Salts (PyAOP) + DIPEA Type2->Coupling2 Prevents guanidinylation Check Coupling Successful? (Kaiser/Chloranil Test) Coupling1->Check Coupling2->Check Proceed Proceed to Next Cycle Check->Proceed Yes Extreme Protocol 3: Acyl Fluoride (TFFH) or Microwave Check->Extreme No / Low Yield Extreme->Check Re-evaluate

Figure 1: Decision matrix for selecting coupling conditions based on morpholino amino acid steric properties.

Protocol 1: High-Efficiency Uronium Coupling (For Primary Morpholino Amines)

Causality Focus: Utilizing TMP (2,4,6-collidine) instead of DIPEA prevents base-catalyzed epimerization during the extended coupling times required for hindered primary amines.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix expansion and expose reactive sites.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-Morpholino-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF (minimal volume to achieve 0.2 M concentration).

  • Base Addition: Add TMP (2,4,6-collidine) (10.0 equivalents) to the vial. Stir for exactly 3 minutes. Note: Do not exceed 3 minutes to prevent premature hydrolysis of the active ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 3 to 4 hours.

  • Self-Validation (Kaiser Test): Wash the resin. Perform a Kaiser test.

    • Result: If the beads are yellow/colorless, the coupling is complete. If the beads are blue, perform a second coupling cycle using fresh reagents before proceeding.

Protocol 2: Phosphonium-Mediated Coupling (For Secondary/N-Alkyl Morpholino Amines)

Causality Focus: PyAOP completely eliminates the risk of chain-terminating guanidinylation on exposed secondary amines, a critical failure point when using HATU[4].

Step-by-Step Methodology:

  • Deprotection: Remove the Fmoc group as described in Protocol 1.

  • Reagent Mixing: In a separate vial, combine Fmoc-AA-OH (4.0 equivalents) and PyAOP (4.0 equivalents) in anhydrous DMF/NMP (1:1). NMP is added to enhance the solvation of the growing hindered peptide chain.

  • In-Situ Activation: Add DIPEA (8.0 equivalents) directly to the resin, immediately followed by the PyAOP/Amino Acid solution. Note: Pre-activation is skipped here to maximize the concentration of the reactive intermediate directly in the presence of the resin-bound amine.

  • Coupling: Agitate the reaction mixture for 12 to 16 hours (overnight) at room temperature.

  • Self-Validation (Chloranil Test): Wash the resin thoroughly. The Kaiser test cannot detect secondary amines; therefore, perform a Chloranil test.

    • Result: If the beads are colorless/yellow, proceed. If the beads are blue/green, the coupling is incomplete. Proceed to Protocol 3.

Protocol 3: Acyl Fluoride Generation (For Extreme Dual-Hindrance)

Causality Focus: Generating an acyl fluoride via TFFH bypasses the steric exclusion zones that block standard -OAt/-OBt active esters, allowing for the formation of the most difficult peptide bonds[5][6].

Step-by-Step Methodology:

  • Solvent Exchange: Wash the deprotected resin extensively with anhydrous DCM. Acyl fluorides are highly sensitive to hydrolysis; strictly anhydrous conditions are required.

  • Acyl Fluoride Generation: In a dry vial, dissolve the sterically hindered Fmoc-Morpholino-OH (3.0 equivalents) in anhydrous DCM. Add TFFH (3.0 equivalents) and DIPEA (6.0 equivalents).

  • Activation: Stir the mixture for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride.

  • Coupling: Transfer the solution to the resin. Agitate for 4 hours.

  • Self-Validation (Micro-Cleavage LC-MS): Colorimetric tests often yield false negatives in extremely hindered environments. Withdraw a ~2 mg sample of resin. Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Result: Confirm the presence of the desired mass shift (+[Morpholino AA mass] - H2O). If unreacted starting material persists, repeat the coupling under microwave irradiation (75°C, 15 minutes).

References

  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids". 5

  • Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup". 3

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 6

  • ACS Publications. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18". 2

  • eDiss, Georg-August University Göttingen. "Synthesis of Artificial Nucleotides for Biological Applications". 1

Sources

Method

Application Note: Enzymatic Synthesis of 4-Morpholinophenylalanine using Engineered PAL

Executive Summary The incorporation of morpholine moieties into peptide backbones and small-molecule drugs is a validated strategy to improve pharmacokinetic profiles, particularly for Central Nervous System (CNS) target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of morpholine moieties into peptide backbones and small-molecule drugs is a validated strategy to improve pharmacokinetic profiles, particularly for Central Nervous System (CNS) targets where blood-brain barrier permeability is critical. 4-Morpholinophenylalanine (4-MPhe) serves as a high-value chiral building block for such applications.

Traditional chemical synthesis of 4-MPhe (e.g., via Strecker synthesis or asymmetric hydrogenation) often suffers from harsh conditions, metallic waste, and costly chiral resolution steps. This guide details a biocatalytic route using engineered Phenylalanine Ammonia-Lyase (PAL). By exploiting the reverse hydroamination activity of PAL in high-ammonia environments, we can convert 4-morpholinocinnamic acid directly to L-4-MPhe with >99% enantiomeric excess (ee).

Key Advantages:

  • Atom Economy: One-step conversion from achiral precursor.

  • Stereocontrol: Exclusive formation of the L-isomer.

  • Scalability: Aqueous-based process with simple downstream processing.

Mechanistic Principles & Enzyme Selection

The PAL Reaction Equilibrium

PAL (EC 4.3.1.24) naturally catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. However, the reaction is reversible. Under conditions of high ammonia concentration (>4 M) and elevated pH, the equilibrium shifts toward synthesis (hydroamination).

Steric Challenges and Protein Engineering

The wild-type PAL active site (e.g., from Anabaena variabilis or Petroselinum crispum) is optimized for the phenyl ring of phenylalanine. The para-position of the substrate binds deep within a hydrophobic pocket.

  • The Problem: The morpholine group is significantly bulkier than a proton or simple hydroxyl group. In wild-type AvPAL, the residue Phe107 (F107) creates a steric clash with bulky para-substituents, preventing substrate binding.

  • The Solution: Site-directed mutagenesis is required to expand the active site pocket. Replacing F107 with smaller non-polar residues (Alanine, Glycine) creates a "hole" that accommodates the morpholine ring without disrupting the catalytic machinery (MIO prosthetic group).

Recommended Variant: AvPAL-F107A (or AvPAL-F107A/L108G double mutant).

Reaction Pathway Diagram

PAL_Mechanism Substrate 4-Morpholinocinnamic Acid (Achiral Precursor) Complex Enzyme-Substrate Complex (Steric Fit via F107A) Substrate->Complex Binding Ammonia Ammonia Source (NH4OH / (NH4)2CO3) Ammonia->Complex High Conc. (6M) Transition Transition State (MIO-mediated amine addition) Complex->Transition Hydroamination Product L-4-Morpholinophenylalanine (>99% ee) Transition->Product Release Product->Substrate Low NH3 (Deamination)

Caption: Mechanistic pathway for the PAL-catalyzed conversion of 4-morpholinocinnamic acid to L-4-MPhe. High ammonia concentration drives the equilibrium to the right.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Substrate 4-Morpholinocinnamic acidPrecursor (Synthesized via Knoevenagel condensation)
Enzyme AvPAL-F107A (lyophilized powder or whole cell)Biocatalyst
Ammonia Source Ammonium Carbamate or

Nitrogen donor & pH buffer
pH Adjuster

gas or

To maintain pH 9.8 - 10.0
Solvent DI Water (optional 5% DMSO co-solvent)Reaction medium
Biocatalyst Preparation (Brief)
  • Expression: Transform E. coli BL21(DE3) with pET28a-AvPAL-F107A.

  • Induction: Grow in TB medium at 37°C until OD600=0.6; induce with 0.5 mM IPTG; incubate at 25°C for 16h.

  • Lysis: Harvest cells, resuspend in lysis buffer (50 mM Tris, pH 8.0), and sonicate.

  • Clarification: Centrifuge at 15,000 x g for 30 min. Use cell-free extract or purify via Ni-NTA affinity chromatography.

Synthesis Workflow (Step-by-Step)

Step 1: Ammonia Buffer Preparation

  • Dissolve ammonium carbamate in DI water to reach a concentration of 5.0 - 6.0 M .

  • Adjust pH to 10.0 using

    
     or bubbling 
    
    
    
    (Ammonium carbamate naturally buffers around pH 9.5-10, which is ideal).
  • Critical Note: High ammonia is essential to drive thermodynamics.

Step 2: Substrate Addition

  • Add 4-morpholinocinnamic acid to the buffer to a final concentration of 50 - 100 mM .

  • If solubility is poor, add DMSO (up to 10% v/v) or warm slightly to 30°C. The high pH usually assists solubility of the carboxylic acid.

Step 3: Reaction Initiation

  • Add AvPAL-F107A enzyme (load: 5-10 mg protein/mmol substrate).

  • Incubate at 37°C with gentle shaking (150 rpm).

  • Seal the vessel tightly to prevent ammonia loss.

Step 4: Monitoring

  • Take 50 µL aliquots at 0, 4, 12, and 24 hours.

  • Quench with 50 µL 1M HCl (to stop reaction and protonate product).

  • Analyze via HPLC (see Section 4).[1]

Step 5: Workup & Isolation [2]

  • Once conversion plateaus (typically 70-85%), filter the enzyme (if immobilized) or heat-inactivate (if free).

  • Degassing: Sparge with nitrogen or apply vacuum to remove excess ammonia (this shifts pH down).

  • Isoelectric Precipitation: Adjust pH to the isoelectric point (pI) of the amino acid (approx pH 5.5 - 6.0) using 6M HCl.

  • Cool to 4°C overnight. The product, 4-MPhe, will precipitate as a white solid.

  • Filter, wash with cold ethanol/water, and dry.

Process Workflow Diagram

Workflow Start Start: Substrate Prep (4-Morpholinocinnamic Acid) Buffer Buffer Prep 6M NH4 Carbamate, pH 10.0 Start->Buffer Reaction Bioconversion Add AvPAL-F107A 37°C, 24h Buffer->Reaction Check HPLC Check Conversion > 80%? Reaction->Check Check->Reaction No (Add Enzyme/Time) Workup Ammonia Removal (Vacuum/N2 Sparge) Check->Workup Yes Precip Isoelectric Precipitation pH 6.0, 4°C Workup->Precip Final Pure L-4-MPhe Precip->Final

Caption: Operational workflow for the batch synthesis of 4-morpholinophenylalanine.

Analytical Methods

To ensure product quality and enantiomeric purity, use the following HPLC method.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for underivatized amino acids).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 50 mM aqueous

      
       or Methanol/Water + 0.1% TFA.
      
  • Detection: UV at 254 nm (Morpholine/Phenyl absorption).

  • Flow Rate: 0.5 mL/min.

  • Retention Times:

    • 4-Morpholinocinnamic acid: ~12 min

    • D-4-MPhe: ~18 min

    • L-4-MPhe: ~22 min (Verify with standards).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Ammonia lossEnsure vessel is sealed; refresh ammonia buffer.
Product InhibitionUse in situ product removal (ISPR) or fed-batch mode.
Enzyme DeactivationCheck pH stability; do not exceed pH 10.5.
Low Enantioselectivity Spontaneous racemizationUnlikely for PAL, but ensure pH is not >11.
Poor Solubility Hydrophobic substrateAdd 5-10% DMSO or use a biphasic system (though PAL is less stable in organic solvents).

References

  • Parmeggiani, F., et al. "Engineered phenylalanine ammonia lyase for the synthesis of bulky non-canonical amino acids." ChemCatChem, 2015.

  • Gomm, A., et al. "A High-Throughput Screen for the Directed Evolution of Phenylalanine Ammonia-Lyases." Chemistry – A European Journal, 2016.

  • Lovelock, S. L., et al. "Phenylalanine Ammonia-Lyase Catalyzed Synthesis of Amino Acids by an MIO-Cofactor Independent Pathway." Angewandte Chemie Int. Ed., 2014.

  • Bartsch, S., & Bornscheuer, U. T. "Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates." Protein Engineering, Design & Selection, 2010.

  • Weise, N. J., et al. "Biocatalytic Synthesis of Non-Canonical Amino Acids." Topics in Catalysis, 2016.

Sources

Application

Application Note: High-Fidelity Synthesis of Morpholine-Containing Peptidomimetics

Topic: Protecting Group Strategies for Morpholine-Containing Peptides Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Peptide Chemists, and Drug Discovery Leads Optimized Protecting Group Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for Morpholine-Containing Peptides Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Peptide Chemists, and Drug Discovery Leads

Optimized Protecting Group Strategies and Coupling Protocols for Sterically Hindered Secondary Amines

Executive Summary

The incorporation of morpholine moieties into peptide backbones—specifically via Morpholine-3-carboxylic acid (Morph) , a proline isostere—is a critical strategy in drug development to enhance metabolic stability, solubility, and conformational rigidity. However, the secondary amine structure of the morpholine ring introduces significant synthetic hurdles: severe steric hindrance during coupling, resistance to standard colorimetric monitoring, and a high propensity for diketopiperazine (DKP) formation .

This guide details a field-proven workflow for the solid-phase peptide synthesis (SPPS) of morpholine-containing peptides. We prioritize Fmoc/tBu strategies utilizing 2-Chlorotrityl Chloride (2-CTC) resins to mitigate side reactions and employ high-efficiency coupling reagents (HATU/COMU) to overcome steric barriers.

Strategic Overview: The Morpholine Challenge

The morpholine ring presents a unique "dual-threat" in SPPS:

  • Nucleophilicity vs. Sterics: While the secondary amine is nucleophilic, the ring structure creates significant steric crowding, making the coupling of the subsequent amino acid difficult.

  • DKP Formation: When Morpholine-3-carboxylic acid is located at the C-terminus or penultimate position, the cis-conformation of the amide bond facilitates an intramolecular attack on the resin ester linkage, leading to premature cleavage and formation of a cyclic diketopiperazine (DKP) byproduct.[1]

Core Decision Matrix
ParameterStandard PeptideMorpholine-Containing Peptide
Resin Choice Wang or Rink Amide2-Chlorotrityl Chloride (2-CTC) (Prevents DKP)
Coupling Reagent HBTU/DICHATU or COMU (Required for secondary amines)
Base DIPEATMP (2,4,6-Collidine) or DIPEA (Collidine reduces racemization)
Monitoring Kaiser Test (Ninhydrin)Chloranil or p-Nitrobenzyl Pyridine (Specific for 2° amines)
Critical Mechanism: Preventing Diketopiperazine (DKP)

The most common failure mode in synthesizing H-AA(2)-Morph-OH sequences is the loss of the dipeptide from the resin.

The Mechanism: After Fmoc removal from the 2nd residue (AA2), the free amine attacks the C-terminal carbonyl attached to the resin. The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The massive steric bulk of the trityl linker physically blocks this intramolecular attack, preserving the peptide chain.

DKP_Prevention Wang Wang Resin (High DKP Risk) Fmoc_Dep Fmoc Removal (Free Amine Generated) Wang->Fmoc_Dep CTC 2-CTC Resin (Steric Shield) CTC->Fmoc_Dep Attack Intramolecular Nucleophilic Attack Fmoc_Dep->Attack 2° Amine promotes cis-isomer Result_Wang Premature Cleavage (Cyclic DKP Byproduct) Attack->Result_Wang Unhindered Ester Result_CTC Intact Peptide Chain (Successful Elongation) Attack->Result_CTC Blocked by Trityl

Figure 1: Comparative pathway of DKP formation on Wang vs. 2-CTC resin. The steric bulk of 2-CTC prevents the fatal side reaction.

Detailed Protocols
Protocol A: Resin Loading (Fmoc-Morph-OH onto 2-CTC)

Rationale: Standard loading conditions can lead to racemization. We use a mild, base-minimized approach.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)

  • Fmoc-Morpholine-3-carboxylic acid (Fmoc-Morph-OH)

  • DIPEA (N,N-Diisopropylethylamine)[3]

  • DCM (Dichloromethane, anhydrous)

  • Methanol (HPLC grade)

Step-by-Step:

  • Swell Resin: Place 2-CTC resin in a reactor and swell with dry DCM for 20 mins. Drain.

  • Prepare Coupling Solution: Dissolve Fmoc-Morph-OH (0.6 – 0.8 eq relative to resin capacity) in dry DCM (10 mL/g resin). Add DIPEA (4.0 eq).

    • Note: Using <1.0 equivalent of amino acid ensures high-efficiency capping later, which is crucial for difficult sequences.

  • Coupling: Add solution to resin.[4][5][6] Agitate gently for 2 hours at room temperature.

  • Capping (Critical): Add Methanol (1 mL per gram of resin) directly to the reaction mixture to cap unreacted trityl chloride sites. Agitate for 15 mins.

    • Why? Methanol converts remaining reactive chlorides to methyl ethers, preventing non-specific binding of subsequent residues.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

Protocol B: Chain Elongation (Coupling to the Morpholine Nitrogen)

Rationale: The morpholine nitrogen is a sterically hindered secondary amine. Standard HBTU/DIC coupling will fail or result in deletion sequences. We utilize HATU or COMU.

Reagents:

  • Fmoc-Amino Acid (next residue)[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for extreme difficulty

  • TMP (2,4,6-Collidine) or DIPEA

  • DMF (N,N-Dimethylformamide)[8]

Step-by-Step:

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 mins).

    • Modification: If DKP formation is still observed (rare on 2-CTC), use 50% Morpholine in DMF for deprotection, as it is a milder base than piperidine.

  • Wash: DMF (5x) to remove all traces of piperidine.

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add Collidine (8.0 eq). Collidine is preferred over DIPEA for Cys/His residues to prevent racemization.

    • Pre-activate for 30 seconds (do not exceed 2 mins to avoid guanidinylation).

  • Coupling: Add mixture to resin. Agitate for 2 to 4 hours .

    • Note: Secondary amines require longer reaction times than primary amines.

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser test (Ninhydrin); it does not react with secondary amines (morpholine).

    • Protocol: Transfer a few resin beads to a small tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF. Let stand for 5 mins.

    • Result: Dark blue/green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete coupling.

  • Re-coupling (Double Coupling): If the test is blue, repeat the coupling step using COMU or PyAOP as an alternative activation strategy.

Advanced Workflow: Synthesis Logic

The following diagram outlines the decision logic for selecting reagents based on the steric environment of the morpholine residue.

Coupling_Logic Start Start: Couple Next AA to Morpholine-Resin Check_AA Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Aib) Start->Check_AA Standard Standard Hindrance Check_AA->Standard No Extreme Extreme Hindrance Check_AA->Extreme Yes Method_A Method A: HATU + DIPEA (2 hours) Standard->Method_A Method_B Method B: COMU + TMP (Collidine) (4 hours / Double Couple) Extreme->Method_B Monitor Monitor: Chloranil Test Method_A->Monitor Method_B->Monitor Pass Colorless: Proceed to Next Cycle Monitor->Pass Negative Fail Blue/Green: Recouple Monitor->Fail Positive Fail->Method_B Switch Reagent

Figure 2: Decision tree for coupling amino acids to the sterically hindered morpholine secondary amine.

Quality Control & Troubleshooting
ObservationRoot CauseCorrective Action
Mass Spec: [M-DiPeptide] DKP FormationSwitch to 2-CTC resin; avoid Wang resin. Ensure Fmoc deprotection times are minimized (e.g., 2 x 3 min).
Mass Spec: +98 Da Phosphonium Salt FormationCaused by excess HATU/PyBOP reacting with amine. Use 0.95 eq of coupling reagent relative to Amino Acid.
Kaiser Test Negative (False) Secondary AmineThe Kaiser test fails for morpholine. Use Chloranil or p-Nitrobenzyl pyridine test.
Low Yield (Deletion) Incomplete CouplingDouble couple using COMU/Oxyma. Increase temperature to 50°C (Microwave SPPS) if residue is not Cys/His.
References
  • Diketopiperazine Formation in SPPS: Giron, P., et al. "Diketopiperazine Formation: A prevalent side reaction in SPPS." (General reference for DKP mechanisms in proline/morpholine analogues).

  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Morpholine-3-Carboxylic Acid Synthesis: Sladojevich, F., et al. (2007).[7] "Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid."[7] Journal of Organic Chemistry.

  • Use of 2-CTC Resin: Barlos, K., et al. "2-Chlorotrityl chloride resin." (Standard protocol reference for 2-CTC usage).

  • Chloranil Test Protocol: Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research.

Sources

Method

Optimizing HATU vs. DIC Coupling for Morpholino-Phenylalanine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, morpholino-amino acids, such as morpholino-phenylalanine, offer unique conformational constraints and physicochemical properties that are highly desirable in the design of novel therapeutics. However, the very features that make these building blocks attractive also present significant challenges in peptide synthesis. The bulky morpholino moiety introduces considerable steric hindrance, transforming a standard peptide coupling into a complex optimization problem.

This application note provides an in-depth technical guide to navigating the complexities of coupling morpholino-phenylalanine. We will dissect and compare two widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide), offering detailed mechanistic insights, optimized protocols, and troubleshooting strategies to empower researchers to achieve high-yield, high-purity synthesis of these challenging peptide analogues.

Understanding the Coupling Reagents: Mechanisms of Action

The choice of coupling reagent is paramount when dealing with sterically demanding substrates like morpholino-phenylalanine. The efficiency of amide bond formation hinges on the effective activation of the carboxylic acid, a process governed by the mechanism of the chosen reagent.

HATU: The Uronium Salt Advantage for Hindered Couplings

HATU is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[1] Its efficacy is rooted in a two-step activation process that generates a highly reactive intermediate.

The reaction cascade begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[2][3] Subsequently, the 1-hydroxy-7-azabenzotriazole (HOAt) anion, displaced in the initial step, rapidly attacks the isouronium salt. This yields the crucial OAt-active ester, which is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid.[2][3] The final step involves the amine attacking the active ester to form the desired amide bond.

The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is what distinguishes HATU from its predecessors like HBTU. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive, leading to faster and more complete coupling reactions with a lower risk of epimerization.[1]

HATU_Mechanism cluster_activation Step 1: Activation & Active Ester Formation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base (DIPEA) IsouroniumSalt O-acyl(tetramethyl)isouronium salt (unstable) Carboxylate->IsouroniumSalt + HATU HATU HATU OAtEster OAt-Active Ester IsouroniumSalt->OAtEster + HOAt⁻ TMU Tetramethylurea IsouroniumSalt:e->TMU:w Amide Amide Product OAtEster->Amide + Amine (R'-NH₂) Amine R'-NH₂ HOAt HOAt

HATU coupling mechanism.

DIC: The Carbodiimide Approach and Its Limitations

N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide coupling reagent that functions as a dehydrating agent.[4] The mechanism commences with the protonation of one of the nitrogen atoms of DIC by the carboxylic acid, forming a carboxylate anion and a protonated carbodiimide. The carboxylate then attacks the central carbon of the protonated DIC to form a highly reactive O-acylisourea intermediate.[5][6]

While effective for many standard couplings, this O-acylisourea intermediate is prone to side reactions, including racemization and the formation of an inactive N-acylurea byproduct through an intramolecular rearrangement.[6] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always used in conjunction with DIC. These additives react with the O-acylisourea intermediate to form a more stable and selective active ester (e.g., an OxymaPure ester), which then reacts with the amine to form the peptide bond with a reduced risk of side reactions.

DIC_Mechanism cluster_activation Step 1: Activation & Intermediate Formation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid R-COOH Acylisourea O-acylisourea Intermediate CarboxylicAcid->Acylisourea + DIC DIC DIC NAcylurea N-acylurea (side product) Acylisourea->NAcylurea Rearrangement OxymaEster Oxyma-Active Ester Acylisourea->OxymaEster + OxymaPure DIU Diisopropylurea OxymaEster:e->DIU:w Amide Amide Product OxymaEster->Amide + Amine (R'-NH₂) Amine R'-NH₂ Oxyma OxymaPure

DIC/OxymaPure coupling mechanism.

Comparative Analysis: HATU vs. DIC for Morpholino-Phenylalanine

When coupling a sterically hindered amino acid like morpholino-phenylalanine, the choice between HATU and DIC is critical. While both can, in principle, form the desired amide bond, their efficiency and the cleanliness of the reaction can differ significantly.

FeatureHATUDIC/OxymaPure
Activation Speed Very Fast (minutes)Moderate (can be slower)
Coupling Efficiency High, especially for hindered amino acidsGenerally good, but can be lower for hindered systems
Racemization Risk Very low due to the HOAt moietyHigher, but significantly suppressed by OxymaPure
Side Reactions Potential for guanidinylation of the N-terminus with excess reagentFormation of N-acylurea, dehydration of Asn/Gln
Byproduct Removal Water-soluble byproducts (tetramethylurea, HOAt)Diisopropylurea can sometimes be difficult to remove
Cost HigherLower
Recommendation for Morpholino-Phe Highly Recommended Feasible, but may require more optimization

For morpholino-phenylalanine, HATU is generally the superior reagent . Its ability to form a highly reactive OAt-active ester is particularly advantageous in overcoming the steric barrier imposed by the morpholino group. While a DIC/OxymaPure system can be effective, it may require longer reaction times, higher reagent excesses, and more careful optimization to achieve comparable yields to HATU.

Experimental Protocols

The following protocols are designed for solution-phase synthesis and serve as a robust starting point for the coupling of N-terminally protected morpholino-phenylalanine to an amine.

Protocol 1: HATU-Mediated Coupling of Morpholino-Phenylalanine

This protocol leverages the high reactivity of HATU for an efficient coupling. A pre-activation step is recommended to ensure the complete formation of the OAt-active ester before the addition of the amine component.

Reagent Stoichiometry

ReagentEquivalents
Protected Morpholino-Phenylalanine1.0
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Amine Component1.0 - 1.2

Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected morpholino-phenylalanine (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes.[1] For this sterically hindered amino acid, a longer pre-activation time ensures the formation of the active ester.

  • Coupling: In a separate flask, dissolve the amine component (1.0 eq.) in anhydrous DMF. Add the pre-activated morpholino-phenylalanine solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: DIC/OxymaPure-Mediated Coupling of Morpholino-Phenylalanine

This protocol presents a more cost-effective alternative, though it may require more rigorous optimization. The use of OxymaPure is crucial to minimize side reactions.

Reagent Stoichiometry

ReagentEquivalents
Protected Morpholino-Phenylalanine1.0
DIC1.2 - 2.0
OxymaPure1.2 - 2.0
Amine Component1.0 - 1.2

Step-by-Step Procedure

  • Preparation: Under an inert atmosphere, dissolve the protected morpholino-phenylalanine (1.0 eq.), the amine component (1.0 eq.), and OxymaPure (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add DIC (1.2 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If a precipitate (diisopropylurea) forms, filter it off.

    • Dilute the filtrate with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol_Choice Start Start: Coupling Morpholino-Phenylalanine Decision Primary Goal? Start->Decision HATU_Path High Yield & Speed Decision->HATU_Path Efficiency DIC_Path Cost-Effectiveness Decision->DIC_Path Economy Protocol1 Follow Protocol 1: HATU-Mediated Coupling HATU_Path->Protocol1 Protocol2 Follow Protocol 2: DIC/OxymaPure Coupling DIC_Path->Protocol2 End Purified Peptide Protocol1->End Protocol2->End

Sources

Application

Application Notes and Protocols: Synthesis of 4-(4-Morpholinyl)-DL-phenylalanine via Buchwald-Hartwig Amination

Abstract This document provides a comprehensive guide for the synthesis of the non-natural amino acid 4-(4-Morpholinyl)-DL-phenylalanine. The core of this protocol is the Buchwald-Hartwig amination, a powerful palladium-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the non-natural amino acid 4-(4-Morpholinyl)-DL-phenylalanine. The core of this protocol is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] We present a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for accessing novel amino acid derivatives for applications in medicinal chemistry, peptide synthesis, and materials science.

Introduction: The Power of C-N Bond Formation

The construction of aryl C-N bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where arylamine moieties are prevalent structural motifs.[3] Historically, methods for creating these bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, were often harsh and suffered from limited substrate scope and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild, versatile, and highly efficient palladium-catalyzed pathway for coupling amines with aryl halides and pseudo-halides.[1][3]

The reaction's utility stems from its remarkable functional group tolerance and its applicability to a wide range of coupling partners, enabling the synthesis of complex molecules that were previously difficult to access.[2] This protocol leverages the power of this reaction to synthesize 4-(4-Morpholinyl)-DL-phenylalanine, a valuable building block for drug discovery and peptide modification.

The Buchwald-Hartwig Amination: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. While several variations exist, the generally accepted mechanism involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-Bromo-DL-phenylalanine) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands. This step forms a Pd(II) intermediate.[5]

  • Amine Coordination & Deprotonation: The amine (morpholine) then coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species.[5]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The choice of ligand is crucial, as it modulates the reactivity and stability of the palladium catalyst.[6] Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group, have been shown to be particularly effective as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[6][7]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add Ar-X Amine_Complex Pd(II) Amine Complex Ox_Add->Amine_Complex R₂NH Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex Base, -HB⁺X⁻ Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Product Formation caption Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol details the synthesis of 4-(4-Morpholinyl)-DL-phenylalanine from 4-Bromo-DL-phenylalanine and morpholine.

Note on Starting Material: The free amino acid (4-Bromo-DL-phenylalanine) can be used directly. However, yields may be improved by first protecting the amino and carboxyl groups (e.g., as a Boc-protected methyl ester) to enhance solubility in organic solvents and prevent potential side reactions. The following protocol proceeds with the unprotected amino acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-DL-phenylalanine≥98%Commercially AvailableStore desiccated.
Morpholine≥99%Commercially AvailableAnhydrous grade recommended. Store over molecular sieves.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
BrettPhosLigand GradeCommercially AvailableAir-stable, but handle under inert gas for best results.[8]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Methanol (MeOH)ACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor flash column chromatography.
Schlenk tube or oven-dried flask
Magnetic stir bar & stir plate
Inert gas supply (Argon or N₂)
Septa, needles, and syringes
Step-by-Step Synthesis Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd(OAc)₂, BrettPhos, and NaOtBu to an oven-dried Schlenk tube. B 2. Seal, evacuate, and backfill with Argon (3x). A->B C 3. Add 4-Bromo-DL-phenylalanine and anhydrous toluene. B->C D 4. Add morpholine via syringe. C->D E 5. Heat at 100-110 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC/LC-MS (approx. 12-24 h). E->F G 7. Cool to RT, quench with H₂O. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Dry organic layer (Na₂SO₄) and concentrate. H->I J 10. Purify by flash column chromatography. I->J K K J->K Characterize Product caption Fig. 2: Experimental workflow for the synthesis.

Caption: Fig. 2: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), BrettPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.8 mmol, 2.8 equiv.).[8]

  • Inert Atmosphere: Seal the tube with a rubber septum, and carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Add 4-Bromo-DL-phenylalanine (1.0 mmol, 1.0 equiv.) to the Schlenk tube, followed by the addition of anhydrous toluene (10 mL) via syringe.

  • Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) to the stirring mixture via syringe.

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once complete, remove the reaction from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding deionized water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) is typically effective. The product, being an amino acid, may streak on the column; adding a small amount of triethylamine (0.5%) or acetic acid to the eluent can improve chromatography.

Product Characterization

The identity and purity of the synthesized 4-(4-Morpholinyl)-DL-phenylalanine should be confirmed by standard analytical techniques.

AnalysisExpected Results for 4-(4-Morpholinyl)-DL-phenylalanine
Appearance Off-white to pale yellow solid.
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): ~7.1-7.2 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~3.7-3.8 (m, 4H, morpholine -CH₂-O-), ~3.5-3.6 (m, 1H, α-CH), ~3.0-3.1 (m, 4H, morpholine -CH₂-N-), ~2.8-3.0 (m, 2H, β-CH₂). Labile -NH₂ and -COOH protons will be broad and their chemical shift is concentration-dependent.
¹³C NMR (100 MHz, DMSO-d₆)Predicted δ (ppm): ~174 (C=O), ~150 (Ar-C-N), ~130 (Ar-CH), ~128 (Ar-C-CH), ~115 (Ar-CH), ~66 (morpholine -CH₂-O-), ~56 (α-CH), ~49 (morpholine -CH₂-N-), ~37 (β-CH₂).
FTIR (ATR)ν (cm⁻¹): 3200-2500 (broad, O-H and N-H stretch), 2950-2800 (C-H stretch), ~1710 (C=O stretch), ~1610, 1515 (C=C aromatic stretch), ~1115 (C-O-C stretch).[9][10]
High-Res Mass Spec (ESI+)Calculated for C₁₃H₁₉N₂O₃⁺ [M+H]⁺: 251.1390; Found: 251.xxxx. The molecular formula is C13H18N2O3.[11]

Discussion: Keys to a Successful Amination

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky biarylphosphine ligand (BrettPhos) is highly effective for coupling with both primary and secondary amines.[6][12] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting, while its electron-rich nature promotes the initial oxidative addition.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amido species. Sodium tert-butoxide is a common and effective choice.[5] It is crucial to use a high-quality, anhydrous base and handle it under inert conditions to avoid deactivation of the catalyst and hydrolysis.

  • Solvent and Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, using an anhydrous, degassed solvent and maintaining a strict inert atmosphere throughout the reaction is paramount for achieving high yields.[2]

  • Troubleshooting:

    • Low or No Conversion: Ensure all reagents are anhydrous and the system is free of oxygen. Screen alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., K₃PO₄, Cs₂CO₃). Higher temperatures may be required.

    • Side Product Formation: Hydrodehalogenation (replacement of bromine with hydrogen) can occur. This is often minimized by using a proper ligand-to-palladium ratio (typically 1.5:1 to 2:1) and ensuring efficient stirring.

    • Purification Difficulties: Amino acids can be challenging to purify via silica gel chromatography. Alternative methods include ion-exchange chromatography or crystallization from a suitable solvent system (e.g., water/ethanol).[13][14]

Conclusion

The Buchwald-Hartwig amination provides a robust and reliable pathway for the synthesis of 4-(4-Morpholinyl)-DL-phenylalanine. The protocol described herein offers a clear, step-by-step guide for researchers, emphasizing the critical parameters that ensure a successful reaction. By understanding the underlying mechanism and the role of each component, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a wide array of novel arylamine-containing molecules, accelerating discovery in the fields of medicine and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (2020). [Link]

  • ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • ResearchGate. Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). [Link]

  • PubChem. 4-Morpholino-L-phenylalanine. [Link]

  • Google Patents.
  • Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). [Link]

  • PMC. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • Google Patents.
  • RSC Publishing. Mid-IR spectra of different conformers of phenylalanine in the gas phase. [Link]

  • PMC. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. [Link]

  • ResearchGate. The circular dichroism spectra of L-and D-phenylalanine. [Link]

  • ResearchGate. Raman and IR spectral studies of L‐phenylalanine L‐phenylalaninium dihydrogenphosphate and DL‐phenylalaninium dihydrogenphosphate. [Link]

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Method

Incorporation of morpholino-phenylalanine into antimicrobial peptides

This guide details the rational incorporation of 4-morpholino-L-phenylalanine (Mph) into antimicrobial peptides (AMPs). It is designed for researchers seeking to modulate peptide amphipathicity, proteolytic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the rational incorporation of 4-morpholino-L-phenylalanine (Mph) into antimicrobial peptides (AMPs). It is designed for researchers seeking to modulate peptide amphipathicity, proteolytic stability, and pH-dependent pharmacokinetics.

Application Note: Engineering Next-Generation AMPs with Morpholino-Phenylalanine

Introduction & Rationale

Antimicrobial peptides (AMPs) typically rely on a delicate balance of cationic charge (to target bacterial membranes) and hydrophobicity (to penetrate lipid bilayers).[1] However, canonical amino acids often limit design space. Morpholino-phenylalanine (Mph) is a non-canonical amino acid (ncAA) that introduces a unique "polar-hydrophobic" motif.

The Physicochemical Advantage

Unlike Lysine (constitutively charged) or Phenylalanine (constitutively hydrophobic), Mph possesses a morpholine ring attached to the phenyl side chain.

  • Structural Hybrid: It retains the aromatic bulk and

    
    -stacking potential of Phenylalanine.
    
  • Electronic Modulation: The morpholine nitrogen, when directly bound to the phenyl ring (an aniline-like system), has a significantly reduced pKa (~3.5–5.0) compared to aliphatic morpholine (~8.3).

  • Mechanism of Action: At physiological pH (7.4), Mph is largely uncharged but polar, enhancing solubility without increasing repulsion. In acidic microenvironments (e.g., bacterial biofilms, phagolysosomes), the nitrogen can protonate, acting as a pH-switch that triggers membrane disruption specifically where needed.

Experimental Design Strategy

When designing Mph-containing AMPs, consider the following substitution logic:

  • Phe

    
     Mph:  Increases solubility and introduces hydrogen-bonding acceptors (morpholine oxygen) while maintaining aromaticity.
    
  • Tyr

    
     Mph:  Removes the H-bond donor (OH) and replaces it with a bulkier, H-bond acceptor group.
    
  • Trp

    
     Mph:  Reduces indole-associated toxicity while maintaining bulk.
    

PART 2: Detailed Protocol – Solid Phase Peptide Synthesis (SPPS) of Mph-AMPs

This protocol uses Fmoc-chemistry on Rink Amide resin. The critical "Expert Insight" here is that the morpholino group in 4-morpholino-phenylalanine is generally unprotected during synthesis because its aniline-like nitrogen is insufficiently nucleophilic to interfere with acylation, provided standard activation is used.

A. Materials & Reagents
ReagentGrade/SpecPurpose
Fmoc-Mph-OH >98% PurityThe ncAA building block (e.g., Fmoc-4-(4-morpholinyl)-L-phenylalanine).
Rink Amide Resin 0.5–0.7 mmol/gSolid support for C-terminal amides.
DIC / Oxyma Pure Synthesis GradeCoupling reagents (preferred over HBTU to prevent racemization).
DMF / NMP AnhydrousSolvents. NMP recommended for difficult sequences.
Piperidine 20% in DMFFmoc deprotection.[2]
TFA Cocktail TFA/TIS/H2OCleavage cocktail.
B. Step-by-Step Synthesis Protocol
Phase 1: Resin Preparation
  • Swelling: Weigh 0.1 mmol of resin into a reaction vessel. Add 5 mL DMF and swell for 30 min. Drain.

  • Initial Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate for 3 min. Drain. Repeat for 10 min.

  • Wash: Wash with DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ). Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines) to confirm free amine.
Phase 2: Coupling of Canonical Residues

Follow standard Fmoc cycles for non-Mph residues.

Phase 3: Coupling of Fmoc-Morpholino-Phenylalanine (The Critical Step)

Due to the steric bulk of the morpholino-phenyl group, standard coupling times must be extended.

  • Activation:

    • Dissolve Fmoc-Mph-OH (4 eq relative to resin) in minimal DMF.

    • Add Oxyma Pure (4 eq).

    • Add DIC (4 eq).

    • Note: Pre-activate for 2 minutes before adding to the resin to ensure active ester formation.

  • Coupling Reaction:

    • Transfer the activated solution to the resin.

    • Agitate for 2–4 hours at room temperature (vs. standard 45 min).

    • Expert Tip: If the Mph residue is followed by a bulky residue (e.g., Ile, Val), perform a double couple (drain and repeat step 1-2 with fresh reagents).

  • Capping (Optional but Recommended):

    • After coupling Mph, treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 min to cap any unreacted chains. This prevents deletion sequences which are hard to purify later.

Phase 4: Cleavage & Isolation
  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5) .

    • Note: Avoid thiol scavengers (EDT) unless Cys/Met are present, as they can sometimes adduct to the morpholine ring under harsh conditions (rare, but possible).

  • Reaction: Add cocktail to resin. Agitate for 2–3 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (

    
    C). Centrifuge to pellet the peptide.
    
C. Validation & QC
  • HPLC: Run a gradient of 5–65% Acetonitrile (0.1% TFA). Mph is hydrophobic; expect the peptide to elute later than non-aromatic controls.

  • Mass Spectrometry (ESI-MS):

    • Calculate the exact mass shift. Replacing Phe (

      
      ) with Mph (
      
      
      
      ) results in a mass increase of +85.09 Da .
    • Self-Validating Check: If you see a mass of

      
       Da but the retention time is unchanged, check for failure to couple (deletion).
      

PART 3: Visualization

Workflow: Mph Incorporation via SPPS

The following diagram illustrates the specific decision points for incorporating Mph.

SPPS_Workflow Start Start: Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Next Residue? Deprotect->Decision Cleavage TFA Cleavage & Ether Precipitation Deprotect->Cleavage Sequence Complete Canonical Standard Coupling (AA / HBTU / DIEA) 45 min Decision->Canonical Standard AA Mph_Step Mph Coupling (Fmoc-Mph / DIC / Oxyma) 2-4 Hours Decision->Mph_Step Morpholino-Phe Check Kaiser Test Canonical->Check Mph_Step->Check Check->Deprotect Blue (Negative) Recouple Double Coupling Check->Recouple Color (Positive) Recouple->Check

Caption: Optimized SPPS workflow highlighting the extended coupling requirements for the bulky Morpholino-Phenylalanine residue.

Mechanism: pH-Responsive Activity

Mechanism Neutral Physiological pH (7.4) Uncharged Morpholine Acidic Acidic Microenvironment (pH < 5.5) (Biofilm/Lysosome) Neutral->Acidic Peptide Enters Biofilm Protonation Protonation of Morpholine Nitrogen Acidic->Protonation Action Increased Cationicity & Membrane Lysis Protonation->Action Activation

Caption: The pH-switch mechanism of Mph, activating cationic disruption only in acidic bacterial environments.

References

  • Verma, S. et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

  • Ripin, D.H.[3] & Evans, D.A. (2005). pKa's of Nitrogen Acids and Anilines. Harvard University / University of Pittsburgh. Available at: [Link]

  • Mikut, R. et al. (2016). Rational design of antimicrobial peptides with improved stability. Amino Acids.[1][4][5][6] (Contextual grounding for ncAA stability).

Sources

Application

Application Notes and Protocols for the N-Methylation of 4-Morpholinyl-Phenylalanine Residues

Introduction: The Significance of N-Methylation in Modern Drug Development In the landscape of peptide-based therapeutics and drug discovery, subtle molecular modifications can lead to profound changes in pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylation in Modern Drug Development

In the landscape of peptide-based therapeutics and drug discovery, subtle molecular modifications can lead to profound changes in pharmacological properties. N-methylation, the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, is a key strategy for enhancing the druglike characteristics of peptides and other small molecules.[1][2][3] This modification can increase metabolic stability by shielding the amide bond from proteolytic degradation, improve membrane permeability and oral bioavailability by reducing the hydrogen-bonding capacity of the amide, and modulate the conformational flexibility of the molecule to enhance binding affinity and selectivity for its target.[2][3][4]

The 4-morpholinyl-phenylalanine residue is a valuable building block in medicinal chemistry. The morpholine moiety can improve aqueous solubility and introduce a key hydrogen bond acceptor. The N-methylation of this specific residue can further refine its properties, making it a highly desirable modification for drug development professionals.

This comprehensive guide provides a detailed protocol for the N-methylation of 4-morpholinyl-phenylalanine using the robust and reliable Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for validation, ensuring a self-validating and reproducible workflow for researchers and scientists.

Mechanistic Insight: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6][7] It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8][9] A key advantage of this reaction is that it avoids the over-methylation to form quaternary ammonium salts, which can be a significant side reaction with other methylating agents like methyl iodide.[5][9]

The reaction proceeds through a two-step sequence for each methylation of a primary amine:

  • Iminium Ion Formation: The primary amine of the 4-morpholinyl-phenylalanine reacts with formaldehyde to form a Schiff base (an imine), which is then protonated to an iminium ion.

  • Reductive Methylation: The formate ion from formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide gas. This irreversible loss of CO2 drives the reaction to completion.[7]

This process is then repeated for the secondary amine to yield the final tertiary N,N-dimethylated product.

Reaction Pathway: N-methylation of 4-Morpholinyl-Phenylalanine

Eschweiler-Clarke Reaction 4-Morpholinyl-Phe 4-Morpholinyl-Phenylalanine (Primary Amine) Iminium_Ion1 Iminium Ion 4-Morpholinyl-Phe->Iminium_Ion1 + HCHO - H2O Formaldehyde1 Formaldehyde (HCHO) Formic_Acid1 Formic Acid (HCOOH) N-Methyl_Intermediate N-Methyl-4-Morpholinyl-Phe (Secondary Amine) Iminium_Ion1->N-Methyl_Intermediate Final_Product N,N-Dimethyl-4-Morpholinyl-Phe (Tertiary Amine) N-Methyl_Intermediate->Final_Product + HCHO, HCOOH (Repeated Steps) Formaldehyde2 Formaldehyde (HCHO) Formic_Acid2 Formic Acid (HCOOH)

Caption: The Eschweiler-Clarke reaction pathway for the N,N-dimethylation of 4-morpholinyl-phenylalanine.

Experimental Protocol: N,N-Dimethylation of 4-Morpholinyl-Phenylalanine

This protocol is designed for the N,N-dimethylation of free 4-morpholinyl-phenylalanine. Adjustments may be necessary if the residue is part of a larger peptide sequence.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Morpholinyl-phenylalanine≥98%Commercially Available
Formaldehyde solution37 wt. % in H₂OSigma-Aldrich
Formic acid≥95%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore
Hydrochloric Acid (HCl)Concentrated, ACS GradeJ.T. Baker
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-morpholinyl-phenylalanine in 20 mL of deionized water. Gentle heating may be required to aid dissolution.

    • To this solution, add 2.5 equivalents of formic acid.

    • Next, add 5.0 equivalents of a 37% aqueous formaldehyde solution. The use of excess reagents ensures the reaction goes to completion.[5][8]

  • Reaction Execution:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to 90-100 °C using a heating mantle and allow it to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8-9.

    • Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N-dimethyl-4-morpholinyl-phenylalanine.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 4-Morpholinyl-Phe in Water start->dissolve add_reagents Add Formic Acid and Formaldehyde dissolve->add_reagents reflux Reflux at 90-100 °C for 12-24h add_reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Saturated NaHCO₃ cool->neutralize extract Extract with DCM (3x) neutralize->extract dry_concentrate Dry (MgSO₄) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography (Optional) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A streamlined workflow for the N-methylation of 4-morpholinyl-phenylalanine.

Product Characterization and Validation

To ensure the successful synthesis of N,N-dimethyl-4-morpholinyl-phenylalanine, a thorough characterization of the final product is essential. This validation step is a cornerstone of trustworthy and reproducible science.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of the two methyl groups.[10] The addition of two methyl groups to the parent molecule will result in a mass increase of 28.0313 Da.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the theoretical mass of N,N-dimethyl-4-morpholinyl-phenylalanine.

CompoundChemical FormulaExact Mass
4-Morpholinyl-phenylalanineC₁₃H₁₈N₂O₃250.1317
N,N-Dimethyl-4-morpholinyl-phenylalanineC₁₅H₂₂N₂O₃278.1630
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the N-methylation.

  • ¹H NMR: The most telling sign of successful N,N-dimethylation will be the appearance of a new singlet in the aliphatic region (typically around 2.2-2.8 ppm) integrating to six protons, corresponding to the two N-methyl groups. The disappearance of the primary amine protons will also be observed.

  • ¹³C NMR: A new signal corresponding to the N-methyl carbons will appear in the aliphatic region (typically around 40-45 ppm).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inadequate amount of reagents.- Extend the reflux time and monitor by TLC/LC-MS.- Ensure at least 5 equivalents of formaldehyde and 2.5 equivalents of formic acid are used.
Formation of Side Products - Overheating.- Impure starting materials.- Maintain the reaction temperature at 90-100 °C.- Use high-purity starting materials.
Low Yield after Extraction - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction.- Increase the number of extractions.- Add brine to the aqueous layer to break up emulsions.
Difficulty in Purification - Product co-eluting with impurities.- Try different solvent systems for column chromatography.- Consider an alternative purification method such as preparative HPLC.

Conclusion

The N-methylation of 4-morpholinyl-phenylalanine is a valuable synthetic transformation for medicinal chemists and drug development professionals. The Eschweiler-Clarke reaction offers a reliable and straightforward method to achieve this modification. By following the detailed protocol and validation procedures outlined in this guide, researchers can confidently synthesize and characterize N,N-dimethyl-4-morpholinyl-phenylalanine, paving the way for its incorporation into novel therapeutic agents with enhanced pharmacological properties.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • American Chemical Society. (2004, November 6). Synthetic Preparation of N-Methyl-r-amino Acids. [Link]

  • PubMed. Reductive N,N-dimethylation of amino acid and peptide derivatives using methanol as the carbonyl source. [Link]

  • National Institutes of Health. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. [Link]

  • American Chemical Society Publications. (2020, October 5). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. [Link]

  • National Institutes of Health. (2018, August 27). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. [Link]

  • Google Patents.
  • ResearchGate. Reductive methylation by aqueous formaldehyde and zinc a. [Link]

  • PubMed. Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2. [Link]

  • Royal Society of Chemistry Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

  • ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • National Institutes of Health. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. [Link]

  • PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]

  • Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • National Institutes of Health. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

  • Asian Journal of Chemistry. (2011, September 23). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • MDPI. (2023, April 27). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

  • ResearchGate. Synthesis of N-methylated cyclic peptides. [Link]

  • FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Wiley Online Library. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [Link]

Sources

Method

Application Note: Accelerated Synthesis of Peptides with Morpholine Residues via Microwave-Assisted Solid-Phase Synthesis

Introduction In the field of drug discovery and development, the modification of peptide structures is a critical strategy for enhancing their therapeutic properties. Peptides containing morpholine moieties are of partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of drug discovery and development, the modification of peptide structures is a critical strategy for enhancing their therapeutic properties. Peptides containing morpholine moieties are of particular interest due to the unique physicochemical and conformational properties the morpholine scaffold imparts.[1][2] The morpholine ring, a privileged structure in medicinal chemistry, can improve metabolic stability, receptor affinity, and bioavailability, often by constraining the peptide backbone and enhancing its ability to cross the blood-brain barrier.[1][3] However, the synthesis of these modified peptides, particularly those with N-substituted morpholine residues, presents significant challenges. The steric hindrance associated with these residues often leads to slow and incomplete coupling reactions during traditional Solid-Phase Peptide Synthesis (SPPS).[4][5]

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) has emerged as a transformative technology that overcomes many of these limitations.[6][7] By utilizing microwave energy for rapid and uniform heating of the reaction mixture, MA-SPPS dramatically accelerates both the coupling and deprotection steps.[8][9] This application note provides a comprehensive guide and detailed protocols for the efficient synthesis of peptides incorporating morpholine residues using MA-SPPS, a technique especially suited for overcoming the challenges posed by sterically demanding and difficult-to-couple amino acids.[6][10]

Scientific Principles

The Role of Morpholine in Peptide Design

The incorporation of a morpholine ring into a peptide backbone creates a peptidomimetic with altered structural and functional properties. As an N-substituted scaffold, it can lock the peptide bond in a specific conformation, reducing its flexibility. This conformational constraint can lead to increased receptor selectivity and binding affinity.[11][12] Furthermore, the morpholine moiety can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[2][13] The favorable balance of hydrophilicity and lipophilicity conferred by the morpholine ring can also enhance solubility and membrane permeability.[3]

Fundamentals of Microwave-Assisted SPPS (MA-SPPS)

Conventional SPPS is performed at room temperature, but certain reactions, like the coupling of hindered amino acids, can be inefficient. MA-SPPS utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction, primarily the solvent (e.g., DMF, NMP).[4][6] This results in rapid and uniform heating throughout the reaction vessel, a stark contrast to the slower and often uneven heating of a conventional oil bath.[14]

This rapid heating provides several key advantages:

  • Increased Reaction Rates: Both coupling and Fmoc-deprotection cycles are significantly shortened, often from hours to minutes.[8][15]

  • Improved Coupling Efficiency: Microwave energy helps overcome the high activation energy barriers associated with sterically hindered residues, such as N-substituted morpholine amino acids, leading to higher purity and yield.[6][9]

  • Reduced Side Reactions: Shorter reaction times at elevated temperatures can minimize the occurrence of side reactions like racemization and aspartimide formation, although conditions must be carefully optimized.[6][7]

The overall workflow for MA-SPPS follows the same fundamental steps as conventional SPPS but completes them in a fraction of the time.

MA_SPPS_Workflow Resin 1. Resin Swelling (e.g., DMF) Deprotection 2. Fmoc-Deprotection (Microwave Heating) Resin->Deprotection Wash1 3. Washing (e.g., DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Microwave Heating) Wash1->Coupling Wash2 5. Washing (e.g., DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Is synthesis complete? (No) Cleavage 6. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Is synthesis complete? (Yes) Repeat->Deprotection

Figure 1: General workflow for Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS).

Materials and Reagents

  • Synthesizer: Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ SP Wave).[10][16]

  • Resin: Fmoc-Rink Amide resin is suitable for C-terminal amide peptides.

  • Solvents: High-purity DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).

  • Amino Acids: Standard Fmoc-protected amino acids and the desired Fmoc-protected morpholine-containing amino acid derivative.

  • Deprotection Reagent: 20% Piperidine in DMF. Alternatives like 10% Piperazine in DMF/Ethanol may also be used.[16][17]

  • Coupling Reagents: High-efficiency uronium/aminium or phosphonium salt reagents. See Table 1 for recommendations.

  • Activator/Base: Oxyma Pure® or HOBt, and DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT 82.5:5:5:5:2.5) or a standard mixture of TFA/TIS/Water (95:2.5:2.5).[16][18]

  • Analysis: RP-HPLC system and Mass Spectrometer (MALDI-TOF or ESI-MS).

Core Synthesis Protocols

The following are generalized protocols and should be optimized for the specific peptide sequence and microwave synthesizer used.

Protocol 1: Microwave-Assisted Fmoc-Deprotection

The removal of the Fmoc protecting group is accelerated significantly with microwave heating.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (e.g., 20% piperidine in DMF).

  • Apply microwave irradiation. A typical two-stage method is effective:

    • First stage: 30 seconds at 75-90°C.

    • Drain and add fresh deprotection solution.

    • Second stage: 2-3 minutes at 75-90°C.[17]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Microwave-Assisted Coupling of Morpholine Residues

This is the critical step where MA-SPPS provides the most significant advantage. The choice of coupling reagent is crucial for efficiently incorporating sterically hindered residues.

  • In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, use:

    • Fmoc-morpholine-amino acid (5 eq., 0.5 mmol)

    • Coupling Reagent (e.g., HATU) (4.9 eq., 0.49 mmol)

    • DIPEA (10 eq., 1.0 mmol) in ~2 mL of DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Apply microwave irradiation. A typical condition is 5-10 minutes at 75°C .[10] For extremely difficult couplings, the temperature may be increased to 90°C, but this requires careful monitoring to avoid side reactions.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Quality Control Check (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) step should be performed.

Table 1: Comparison of Coupling Reagents for Hindered Residues

Coupling ReagentClassKey AdvantagesRecommended Use
HATU Uronium/Aminium SaltExtremely fast activation, low racemization, highly effective for hindered couplings.[4][19]First choice for morpholine residues and other difficult couplings.
HBTU Uronium/Aminium SaltRobust and widely used, very effective. Slightly less reactive than HATU.[19]A reliable and cost-effective alternative to HATU.
COMU Uronium SaltHigh reactivity, comparable or exceeding HATU. The by-product is water-soluble, simplifying purification.[4][5]Excellent for difficult sequences and when by-product removal is a concern.
PyBOP Phosphonium SaltHigh coupling efficiency with low racemization risk.[20]Effective for hindered couplings, though phosphonium by-products can be harder to remove.
DIC/Oxyma Carbodiimide/AdditiveCost-effective and generates a soluble urea by-product. Oxyma minimizes racemization.[7][16]Good for standard couplings; may require double coupling or longer times for morpholine residues.

Cleavage and Purification

Protocol 3: Cleavage from Resin and Side-Chain Deprotection
  • After the final deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin in a cleavage vessel.[16] Use approximately 10 mL per gram of resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Troubleshooting Guide

Table 2: Common Issues and Solutions in MA-SPPS of Morpholine Peptides

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (e.g., positive Kaiser test, deletion sequences in MS)1. Insufficient coupling time/temperature.2. Steric hindrance of the morpholine residue.3. Inefficient coupling reagent.1. Increase microwave time (e.g., to 15 min) or temperature (e.g., to 90°C).2. Perform a second coupling (recoupling) step.3. Switch to a more powerful coupling reagent like HATU or COMU.[5]
Low Final Yield 1. Incomplete coupling at multiple steps.2. Peptide loss during ether precipitation.3. Poor resin swelling or cleavage efficiency.1. Optimize coupling conditions for each step; use a Kaiser test to ensure completion.2. Ensure peptide is fully precipitated before decanting ether; use a larger volume of ether.3. Ensure resin is fully swollen before synthesis and cleavage time is sufficient (2-3 hours).
Presence of Side Products (e.g., unexpected peaks in HPLC/MS)1. Racemization at high temperatures.2. Aspartimide formation for Asp-containing sequences.3. Incomplete removal of side-chain protecting groups.1. For sensitive residues (e.g., Cys, His), consider coupling at a lower temperature (e.g., 50°C) for a longer duration.[6]2. Use pre-formed dipeptides (e.g., Fmoc-Asp(OMpe)-Gly-OH) to prevent this side reaction.3. Extend cleavage time to 3-4 hours or use a stronger cleavage cocktail like Reagent K.[18]

Conclusion

The integration of microwave technology into solid-phase peptide synthesis provides a powerful and efficient solution for producing challenging peptides, including those modified with morpholine residues. By dramatically accelerating reaction times and improving the efficiency of difficult coupling steps, MA-SPPS enables researchers to access complex peptidomimetics with higher purity and in significantly less time than conventional methods.[7][9] The protocols and guidelines presented in this application note offer a robust framework for scientists and drug development professionals to successfully synthesize morpholine-containing peptides, thereby facilitating the exploration of this important class of molecules for next-generation therapeutics.

References

  • Chapter 5: Microwave-assisted Peptide Synthesis.Books. (2015-11-03).
  • Microwave heating in solid-phase peptide synthesis.Luxembourg Bio Technologies. (2011-10-20).
  • Microwave-Assisted Peptide Synthesis: A Faster Approach.Witega.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed. (2020-03-15).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem. (2024-06-04).
  • Microwave assisted organic and peptide synthesis of a non-natural arginine residue and incorporation into a cyclic peptide Mupain-1 analogue.Biotage. (2026-03-05).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.PMC. (2020-04-07).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?PMC.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.RSC. (2026-03-04).
  • Coupling Reagents.AAPPTEC - Peptides.
  • Microwave enhanced N-fmoc deprotection in peptide synthesis.Google Patents.
  • Influence of Silaproline on Peptide Conformation and Bioactivity.
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis.
  • Structure of conformationally constrained peptides: From model compounds to bioactive peptides.Scilit.
  • Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis.Scientific Research Publishing. (2013-12-10).
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.CD Formulation.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • Optimizing Peptide Coupling: Key Techniques.Innovations in Pharmaceutical Technology.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Morpholine Ring Oxidation During Peptide Cleavage

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering oxidative degradation—specifically N-oxide formation—when cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering oxidative degradation—specifically N-oxide formation—when cleaving morpholine-containing peptides (e.g., peptidomimetics, C-terminal morpholine amides, or specialized side-chain modifications) from solid supports.

Causality & Mechanism: The Chemistry of Morpholine Oxidation

To effectively troubleshoot, we must first understand the causality behind the failure. The morpholine ring features an electron-rich tertiary nitrogen and an ether oxygen. While stable under standard Fmoc-deprotection conditions, the global cleavage step introduces severe oxidative stress[1].

During Trifluoroacetic Acid (TFA) mediated cleavage, the peptide is exposed to a highly acidic environment populated by reactive carbocations (cleaved from tBu, Trt, or Pbf protecting groups). However, the primary culprit for morpholine degradation is oxidation to morpholine N-oxide (+16 Da mass shift) . This reaction is catalyzed by two main factors:

  • Dissolved Oxygen: Trace oxygen in the TFA cleavage cocktail acts as an oxidizing agent under highly acidic conditions[2].

  • Ether Peroxides: Diethyl ether, universally used for post-cleavage peptide precipitation, rapidly forms peroxides upon exposure to light and air. When the peptide is concentrated during precipitation, these trace peroxides aggressively oxidize the morpholine nitrogen.

To prevent this, the cleavage system must be self-validating and highly reducing. Scavengers like 1,2-ethanedithiol (EDT) and thioanisole act as sacrificial nucleophiles and reducing agents, preferentially reacting with peroxides and carbocations before they can attack the morpholine ring[3].

Mandatory Visualization: Mechanisms & Workflows

MorpholineOxidation A Peptide with Morpholine Ring C Morpholine N-oxide (+16 Da Mass Shift) A->C TFA Cleavage (Oxidative Stress) B Trace Peroxides & Reactive Carbocations B->C Promotes Oxidation D Scavenger Cocktail (EDT, Thioanisole) D->A Protects Ring (Reduces Oxidants) D->B Quenches Carbocations

Mechanistic pathway of morpholine oxidation during TFA cleavage and the protective role of scavengers.

CleavageWorkflow Step1 Resin-Bound Morpholine Peptide Step2 Chill Reagent H or K (TFA/EDT/Thioanisole/H2O) to 0-5 °C Step1->Step2 Step3 Cleave for 2-3 hours under N2 atmosphere Step2->Step3 Step4 Precipitate with Peroxide-Free Cold Ether Step3->Step4 Step5 LC-MS Analysis Step4->Step5 Step6 Target Peptide (Success) Step5->Step6 No Oxidation Step7 +16 Da Peak Detected (N-oxide formed) Step5->Step7 Oxidation Present Step8 Post-Cleavage Reduction (NH4I / DMS in TFA) Step7->Step8 Step8->Step5 Re-analyze

Workflow for preventative cleavage and post-cleavage rescue of morpholine-containing peptides.

Troubleshooting FAQs

Q1: Why does my morpholine-modified peptide show a +16 Da mass shift after TFA cleavage? A1: A +16 Da shift is the hallmark of oxidation. While commonly associated with Methionine sulfoxide formation, in morpholine-containing peptides, it indicates the formation of a morpholine N-oxide. This is almost exclusively caused by trace peroxides in the ether used for precipitation or dissolved oxygen in the cleavage cocktail.

Q2: How can I differentiate between an N-oxide (+16 Da) and a carbocation alkylation? A2: This requires a self-validating experimental check. Perform a micro-cleavage reduction using Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS). If the +16 Da peak disappears upon LC-MS re-analysis, it was an N-oxide. If the mass shift persists, it is an irreversible carbocation alkylation (e.g., a trapped tBu or methyl group on a different residue).

Q3: Does the temperature of the cleavage reaction matter? A3: Absolutely. Cleavage kinetics for protecting groups are generally sufficient at room temperature, but oxidative side reactions scale exponentially with heat. Chilling the cleavage cocktail to 0–5 °C significantly suppresses the thermodynamic drive for morpholine oxidation without severely impacting the removal of standard protecting groups[3].

Q4: I already cleaved my peptide and have a large N-oxide impurity. Can I rescue the batch? A4: Yes. Similar to rescuing oxidized Methionine, morpholine N-oxides can be reduced post-cleavage. A targeted reduction protocol using NH₄I and DMS in acidic conditions will reverse the N-oxide back to the intact morpholine ring[4].

Data Presentation: Cleavage Cocktail Selection

Choosing the right cleavage cocktail is your first line of defense. The table below summarizes standard cocktails and their efficacy in preventing morpholine oxidation.

Cocktail NameComposition (v/v)Primary Mechanism of ActionSuitability for Morpholine Peptides
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)Hydride transfer (TIPS); hydrolytic trapping.Poor. Lacks strong sulfur-based reducing agents. High risk of N-oxide formation.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Strong sulfur nucleophilicity; rapid interception of oxidants.Excellent. EDT and Thioanisole act as potent sacrificial reducing agents[4].
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5)Ultimate reducing environment; actively reverses in-situ oxidation.Optimal. Specifically designed to prevent and reverse severe oxidation[4].
Reagent R TFA / Thioanisole / Anisole / EDT (90:5:3:2)π-donor stabilization and sulfur quenching.Good. Effective, but lacks the active reducing power of Reagent H.

Experimental Protocols

Protocol A: Optimized Preventative Cleavage Workflow

Use this protocol to prevent oxidation from occurring during the initial cleavage.

  • Preparation: Thoroughly wash the resin-bound peptide with Dichloromethane (DCM) to remove trace DMF, which can generate reactive formyl cations. Dry the resin under a gentle stream of N₂.

  • Cocktail Assembly: Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT). Note: Mix in a fume hood due to the strong odor of EDT.

  • Temperature Control: Pre-chill the cleavage cocktail to 0–5 °C in an ice bath[3].

  • Cleavage: Add 10 mL of the chilled cocktail per gram of dry resin. Seal the vessel under a blanket of inert Nitrogen (N₂) gas to displace atmospheric oxygen.

  • Incubation: Agitate gently on an orbital shaker for 2 to 3 hours at room temperature (or maintain at 5 °C if the sequence is exceptionally prone to oxidation).

  • Precipitation (Critical Step): Filter the cleavage solution into a centrifuge tube containing 10 volumes of freshly opened, peroxide-free cold diethyl ether . Do not use ether that has been stored open to the air.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether. Lyophilize the pellet immediately.

Protocol B: Post-Cleavage Rescue (Reduction of N-oxide)

Use this protocol if LC-MS analysis reveals a +16 Da impurity indicating morpholine N-oxide formation.

  • Dissolution: Dissolve the crude, oxidized peptide in a minimal volume of neat TFA (approx. 10 mg peptide / mL TFA).

  • Reagent Addition: Add Dimethyl Sulfide (DMS) to a final concentration of 2% (v/v), followed by Ammonium Iodide (NH₄I) to a final concentration of 1.5% (w/v)[4].

  • Reaction: The solution will turn yellow/brown due to the liberation of free iodine. Stir the mixture gently at room temperature for 30 to 45 minutes.

  • Quenching: Quench the iodine by adding a few drops of ascorbic acid dissolved in water until the solution turns clear.

  • Precipitation: Precipitate the rescued peptide using cold, peroxide-free diethyl ether. Centrifuge, decant, and wash the pellet twice with ether.

  • Validation: Analyze via LC-MS. The self-validating endpoint is the complete disappearance of the +16 Da peak, confirming successful reduction of the morpholine ring.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: PeptideChemistry.org URL:[Link]

  • Cleavage Cocktail Selection Guide Source: CDN / Peptide Synthesis Manuals URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Bulky Phenylalanine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the incorporation of sterically hindered phenylalani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the incorporation of sterically hindered phenylalanine derivatives in peptide synthesis. Here, we will delve into the root causes of incomplete coupling and provide actionable, field-tested solutions to overcome these synthetic hurdles.

Introduction to the Challenge

The incorporation of bulky or sterically hindered amino acids, such as N-methylated phenylalanine or other complex phenylalanine analogues, is a common strategy to enhance the pharmacological properties of synthetic peptides. These modifications can improve proteolytic stability, receptor selectivity, and membrane permeability.[1] However, the very nature of their bulky side chains presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions.[2] This can result in deletion sequences, difficult purifications, and overall lower yields of the target peptide.[2]

This guide will provide a structured approach to troubleshooting these issues, grounded in the principles of peptide chemistry and supported by authoritative references.

Part 1: Troubleshooting Guide - A Systematic Approach

When faced with an incomplete coupling of a bulky phenylalanine derivative, a systematic approach to troubleshooting is crucial. The following sections break down the problem into key areas, providing explanations for the underlying chemical principles and offering concrete solutions.

Identifying Incomplete Coupling

The first step in troubleshooting is accurately identifying that an incomplete coupling has occurred.

  • Qualitative On-Resin Monitoring: The most common real-time method is the Kaiser test (or ninhydrin test), which detects free primary amines.[2] A positive result (blue or purple beads) indicates unreacted N-terminal amines, signaling an incomplete coupling.[2] For secondary amines, such as N-methylated amino acids, the Kaiser test is unreliable. In these cases, the Isatin test or the Chloranil test should be used.[3][4]

  • Post-Synthesis Analysis: After cleavage from the resin, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method to assess the purity of the crude peptide and identify deletion sequences resulting from failed couplings.[2]

The First Line of Defense: Immediate Corrective Actions

If a positive colorimetric test indicates incomplete coupling, immediate action can often resolve the issue.

  • Double Coupling: This is the simplest and often most effective initial response. The coupling step is repeated with a fresh solution of the activated amino acid.[5] This increases the probability of the reaction going to completion.

  • Extend Coupling Time: Sterically hindered residues react more slowly. Extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve coupling efficiency.[6]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward by increasing the frequency of molecular collisions.[5]

Optimizing Coupling Reagents: The Power of Activation

Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of bulky phenylalanine derivatives.

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU , HBTU , and HCTU (uronium/aminium salts) or PyBOP and PyAOP (phosphonium salts) are significantly more effective than standard carbodiimides (like DCC or DIC) for hindered couplings.[6] They form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier. HATU, in particular, is often cited for its high efficiency in difficult couplings.

  • COMU: This newer generation uronium salt incorporates Oxyma Pure in its structure, offering coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[7]

  • Acyl Fluorides: For extremely challenging couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a powerful strategy.[6][7]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsKey Considerations
DIC/HOBtCarbodiimideLow to ModerateOften insufficient for bulky residues.[6]
HBTU/PyBOPUronium/PhosphoniumModerate to HighBetter than carbodiimides, but may not suffice for the most hindered cases.[6]
HATU/HCTUUroniumHighVery effective for sterically demanding couplings.[6][8] HATU is often the reagent of choice.
COMUUronium (Oxyma-based)HighComparable to HATU with a better safety profile.[7]
TFFH (forms Acyl Fluoride)Fluorinating AgentVery HighExcellent for extremely hindered amino acids.[7]
The Role of Solvents and Temperature

The reaction environment plays a critical role in the success of peptide synthesis.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain and the resin to ensure accessibility of the reactive sites. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help to disrupt peptide aggregation.[6][9] For particularly difficult sequences, solvent mixtures such as DCM/DMF/NMP may be beneficial.[6]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[10] However, this must be done with caution as higher temperatures can also increase the risk of epimerization , a side reaction that can compromise the stereochemical integrity of the peptide.[11][12]

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate coupling reactions, often driving difficult couplings to completion in minutes rather than hours, while potentially minimizing aggregation.[13][14]

Managing Steric Hindrance and Aggregation

The physical properties of the growing peptide-resin complex can impede the coupling reaction.

  • Low-Substitution Resins: For long or aggregation-prone sequences, using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) can increase the distance between peptide chains, reducing steric hindrance and aggregation.[15]

  • "Difficult Sequence" Strategies: For sequences known to aggregate, the introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the amide nitrogen can disrupt the inter-chain hydrogen bonding that leads to aggregation.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for N-methylated phenylalanine?

A1: For N-methylated amino acids, uronium salts that are not based on HOBt, such as HATU, are highly effective.[7] Phosphonium reagents like PyAOP are also an excellent choice as they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes seen with uronium reagents.[16]

Q2: How can I minimize the risk of epimerization when coupling bulky phenylalanine derivatives?

A2: Epimerization is a significant concern, especially when using highly activating coupling reagents or elevated temperatures.[11] To minimize this risk:

  • Use additives like Oxyma Pure, which is a component of COMU, as it is known to suppress racemization effectively.[17]

  • Avoid excessive pre-activation times.

  • Keep the reaction temperature as low as feasible while still achieving efficient coupling.[12]

  • Avoid using hindered bases where possible, as they can promote epimerization.[11]

Q3: My peptide sequence contains multiple bulky residues in a row. What should my strategy be?

A3: For sequences with consecutive bulky residues, a multi-faceted approach is recommended:

  • Proactively use a high-efficiency coupling reagent like HATU or COMU from the start.[8][7]

  • Employ a "double coupling" strategy for each of the bulky residues as a standard part of your protocol.[5]

  • Consider using a low-substitution resin to minimize inter-chain aggregation.[15]

  • If aggregation is still suspected, switching to a more effective solvating solvent like NMP is advisable.[6][9]

Q4: Can I use Boc chemistry instead of Fmoc for these difficult couplings?

A4: Yes, Boc/Bzl protection schemes can be advantageous for long or difficult sequences.[15] The repeated acidic deprotection steps in Boc-SPPS can help to disrupt aggregation. However, the final cleavage requires strong, hazardous acids like HF, which necessitates specialized equipment.[15]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Double Coupling of a Bulky Phenylalanine Derivative using HATU
  • Deprotection: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling - Activation: In a separate vessel, pre-activate the bulky Fmoc-phenylalanine derivative (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test (or Isatin/Chloranil test for N-methylated residues).

  • Second Coupling (if necessary): If the monitoring test is positive, drain the reaction solution, wash the resin with DMF (3 x 1 min), and repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative monitoring test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Diagrams

G

G

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Denton, E. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 71(1), 260–264. [Link]

  • (2007, September 15). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed. [Link]

  • Al-Amin, M., Tona, Z. A., & Akter, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8000. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Sun, D. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 2, 853-858. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8129-8132. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). [Link]

  • (2025, December). Technical Support Center: D-Phenylalanine Coupling in SPPS. BenchChem.
  • Yang, H., Chen, Y., & Lee, S. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1046–1052. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]

  • Vojtěch, C. (1984). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Collection of Czechoslovak Chemical Communications, 49(5), 1169–1172. [Link]

  • Maini, R., D'Amico, D. C., & Schultes, C. M. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Biochemistry. [Link]

  • Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules, 26(8), 2209. [Link]

  • Grant, G. A. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 130–137. [Link]

  • Al-Amin, M., Tona, Z. A., & Akter, F. (2023, December 8). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Al-Amin, M., Tona, Z. A., & Akter, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8000. [Link]

  • Iannucci, D., & de la Torre, B. G. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 693. [Link]

  • (2025). Application Notes & Protocols: Incorporation of N-methylalanine into Peptide Chains. BenchChem.
  • (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. BenchChem.
  • (2025). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. BenchChem.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [Link]

  • (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. BenchChem.
  • Isom, D. G., & Richardson, P. L. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 18(20), 5364–5367. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). [Link]

  • Tucker, M. J., & Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 322–325. [Link]

  • Gibson, S. E., Guillo, N., & Middleton, R. J. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents. (n.d.). AAPPTec. [Link]

Sources

Troubleshooting

Removing Fmoc from morpholino-phenylalanine without side reactions

Topic: Removing Fmoc from Morpholino-Phenylalanine Without Side Reactions For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Fmoc from Morpholino-Phenylalanine Without Side Reactions For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and optimized protocols for the deprotection of Fmoc-protected morpholino-phenylalanine. While a chemically unique building block, the challenges encountered during the removal of its Fmoc group are rooted in well-understood principles of solid-phase peptide synthesis (SPPS). This document will equip you with the knowledge to diagnose issues, prevent common side reactions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection?

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a classic example of a base-catalyzed β-elimination reaction.[1][2] The process occurs in two main steps:

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][3][4]

  • Elimination & Scavenging: This abstraction initiates an elimination reaction, cleaving the carbamate bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3][5][6] A second molecule of piperidine then acts as a scavenger, reacting with the DBF to form a stable, soluble adduct that can be washed away.[1][4][7] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected peptide, which would terminate the chain.[5][6]

Q2: Why is deprotection of Fmoc-morpholino-phenylalanine potentially challenging?

While standard protocols are often successful, modified amino acids like morpholino-phenylalanine can introduce complexities. The primary challenges are not unique to this specific residue but are common in "difficult" sequences:

  • Steric Hindrance: The morpholino moiety, combined with the bulky phenylalanine side chain and potentially the growing peptide chain, can physically obstruct the piperidine base from efficiently accessing the Fmoc group.[8] This can lead to slow or incomplete deprotection.

  • Secondary Structure Formation: As the peptide elongates, it can form aggregates or secondary structures (e.g., β-sheets) that mask the N-terminus, preventing reagent access.[8]

  • Propensity for Diketopiperazine (DKP) Formation: Phenylalanine, as a sterically unhindered amino acid, is particularly prone to catalyzing DKP formation when it is the second residue in the chain (i.e., dipeptide stage).[9][10] The newly deprotected amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10]

Q3: What are the most common side reactions to watch for?

Beyond the specific challenges above, any Fmoc deprotection can be subject to several side reactions:

  • Incomplete Deprotection: The most frequent issue, leading to the formation of deletion sequences where one or more amino acids are missing from the final product.[8][11] This significantly impacts purity and yield.

  • Dibenzofulvene (DBF) Adduct Formation: If the DBF by-product is not efficiently scavenged, it can alkylate the newly freed N-terminal amine, resulting in a chain-terminated adduct with a mass increase of +178 Da (or +222 Da if it's a piperidine adduct that reattaches, though direct alkylation by DBF is the primary concern for termination).[5]

  • Racemization: The basic conditions required for Fmoc removal can, in some cases, lead to the abstraction of the α-proton on the amino acid residue, causing epimerization.[2] This is a greater concern for residues like Cysteine but can occur with others during prolonged exposure to base.[12][13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: My Kaiser test is negative (yellow) or weak blue after the deprotection step.

A negative or weak Kaiser test indicates the presence of few or no free primary amines, pointing directly to incomplete Fmoc removal.[14]

  • Probable Cause A: Reagent Quality/Conditions

    • Degraded Reagents: Piperidine can degrade over time.

    • Incorrect Concentration: The standard 20% (v/v) piperidine in DMF may be incorrectly prepared.[14]

    • Suboptimal Temperature: Low laboratory temperatures can slow the reaction rate.[14]

  • Solution A: Verify & Optimize Standard Conditions

    • Always prepare fresh 20% piperidine in high-quality, amine-free DMF.

    • Ensure the reaction is performed at a consistent ambient temperature (20-25°C).

    • For difficult sequences, extend the second deprotection time from 10-15 minutes to 20-30 minutes and perform another Kaiser test.[8][14]

  • Probable Cause B: Sequence-Related Issues

    • Steric Hindrance/Aggregation: The local environment of the morpholino-phenylalanine is preventing piperidine access.[8]

  • Solution B: Employ a Stronger Base System

    • Switch to a more potent deprotection cocktail. A common and highly effective solution is a mixture of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with piperidine as the scavenger.[12][15]

    • Recommended Cocktail: Use 2% DBU and 2% piperidine (v/v) in DMF.[8] DBU is a much stronger base and can often overcome steric hindrance, while the piperidine effectively scavenges the DBF by-product.[4][12][15]

Problem 2: Mass spectrometry of the final product shows a significant peak at [Target Mass + 178 Da].

This mass addition is a classic signature of the peptide being capped by dibenzofulvene (DBF).

  • Probable Cause: Inefficient DBF Scavenging

    • The concentration of the scavenger (piperidine) was insufficient to trap the DBF generated during deprotection.

    • The washing steps after deprotection were inadequate, leaving residual DBF to react with the peptide.

  • Solution: Enhance Scavenging and Washing

    • Verify Reagent Concentration: Ensure the deprotection solution contains at least 20% piperidine if using a standard protocol.

    • Improve Washing: After draining the deprotection solution, perform extensive and rigorous washes with DMF (at least 5-7 times) to ensure all DBF and DBF-adducts are completely removed before the next coupling step.[2][8]

    • Use Scavenger Additives: When using DBU alone (not recommended for batch synthesis), the addition of a scavenger is mandatory.[12] The 2% DBU / 2% piperidine cocktail is effective because the piperidine's primary role becomes scavenging.[15]

Problem 3: HPLC analysis shows the major product is a cleaved dipeptide.

This indicates the formation and cleavage of a diketopiperazine (DKP).

  • Probable Cause: Dipeptide Instability

    • This side reaction is most common when Proline or unhindered amino acids like Glycine or Phenylalanine are the second residue coupled to the resin.[9][10] The deprotected N-terminal amine of the second residue attacks the resin ester bond, cyclizing and cleaving the dipeptide from the support.[10]

  • Solution: Modify Resin or Coupling Strategy

    • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation. The bulky nature of the linker makes the ester bond less accessible to intramolecular attack.[10]

    • Utilize a Dipeptide Building Block: Instead of coupling Fmoc-Phe and then Fmoc-morpholino-Phe sequentially, synthesize the Fmoc-morpholino-Phe-Phe-OH dipeptide in solution first. Then, couple this pre-formed dipeptide to the resin in a single step. This completely bypasses the vulnerable dipeptidyl-resin stage.[9][10]

Visualized Workflows and Mechanisms
Standard Fmoc Deprotection Workflow

cluster_prep Preparation cluster_deprotect Deprotection Cycle cluster_wash Washing & QC Swell 1. Swell Resin in DMF (30-60 min) Drain1 2. Drain DMF Swell->Drain1 Deprotect1 3. Add 20% Piperidine/DMF (1-3 min) Drain1->Deprotect1 Drain2 4. Drain Solution Deprotect1->Drain2 Deprotect2 5. Add Fresh 20% Piperidine/DMF (10-20 min) Drain2->Deprotect2 Drain3 6. Drain Solution Deprotect2->Drain3 Wash 7. Wash with DMF (5-7 times) Drain3->Wash QC 8. Perform Kaiser Test (Optional but Recommended) Wash->QC Next Proceed to Coupling Step QC->Next

Caption: Standard workflow for batch Fmoc deprotection using piperidine.

Fmoc Deprotection Mechanism & Key Side Reaction

Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Base Piperidine (Base) Free_Amine H₂N-Peptide (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Side_Product DBF-NH-Peptide (Terminated Chain) Adduct Stable DBF-Piperidine Adduct (Washed Away) DBF->Adduct + Scavenger DBF->Side_Product Inefficient Scavenging Scavenger Piperidine (Scavenger)

Caption: The desired reaction pathway (green) vs. a critical side reaction (red).

Troubleshooting Flowchart

Start Deprotection Complete Kaiser Is Kaiser Test Strongly Positive (Blue)? Start->Kaiser MassSpec Is Mass Spec Clean? (No +178 Da peak) Kaiser->MassSpec Yes Incomplete Problem: Incomplete Deprotection Kaiser->Incomplete No Proceed Proceed to Coupling MassSpec->Proceed Yes Adduct Problem: DBF Adduct Formation MassSpec->Adduct No Fix_Incomplete Solution: 1. Use fresh 20% Piperidine. 2. Extend deprotection time. 3. Switch to 2% DBU / 2% Piperidine. Incomplete->Fix_Incomplete Fix_Adduct Solution: 1. Ensure sufficient scavenger. 2. Perform more thorough DMF washes (5-7x). Adduct->Fix_Adduct

Caption: A decision tree for diagnosing common deprotection issues.

Detailed Experimental Protocols
Protocol A: Standard Fmoc Deprotection

This protocol is suitable for most standard and non-problematic sequences.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[2]

  • Solvent Removal: Drain the DMF completely.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring all beads are covered. Agitate for 1-3 minutes.[9]

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[8][9]

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[2][8]

  • Quality Control (Optional): Perform a Kaiser test on a few beads to confirm the presence of free primary amines.[14]

Protocol B: DBU-Assisted Deprotection for Difficult Sequences

This protocol is recommended for sterically hindered residues like morpholino-phenylalanine or for sequences prone to aggregation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF completely.

  • Deprotection: Add a freshly prepared solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[8]

  • Agitation: Agitate the resin for 2-5 minutes at room temperature.[8]

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3-5 one more time.

  • Washing: Wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU and by-products.[8][12]

  • Quality Control: A Kaiser test is highly recommended after this procedure.

Table 1: Comparison of Common Deprotection Reagents
Reagent/CocktailConcentrationpKaProsConsBest For
Piperidine 20% in DMF11.1Well-established, reliable, acts as both base and scavenger.[1][3]Can be slow for hindered residues; potential for DKP/aspartimide formation.[8][10]Standard, routine synthesis.
DBU / Piperidine 2% DBU, 2% Pip in DMF~13.5 (DBU)Very fast and effective for hindered residues.[12][15]DBU can strongly promote aspartimide formation if Asp is present.[4][15]"Difficult" sequences, overcoming steric hindrance or aggregation.
Morpholine 50% in DMF8.3Milder base, may reduce base-catalyzed side reactions like racemization.[12][13]Significantly slower deprotection times are required.[12][13]Synthesizing highly sensitive peptides (e.g., glycopeptides) where base exposure must be minimized.
References
  • Benchchem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Benchchem.
  • Benchchem. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
  • Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Peptides.
  • Nowick Laboratory. (2020).
  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Peptide Chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. Benchchem.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Martinez, J., et al. (n.d.).
  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec.
  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing 4-Morpholinyl-Phenylalanine Peptide Synthesis

Welcome to the technical support center for the synthesis of peptides incorporating 4-morpholinyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of peptides incorporating 4-morpholinyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the yield and purity of these novel peptides. By understanding the specific chemical properties of this unnatural amino acid, we can proactively address potential issues and ensure successful synthesis campaigns.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: I'm experiencing low coupling efficiency when introducing Fmoc-4-morpholinyl-phenylalanine-OH. What is the likely cause and how can I improve it?

Answer:

Low coupling efficiency with 4-morpholinyl-phenylalanine is most likely due to the steric hindrance imposed by the bulky morpholino group attached to the phenyl ring. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, leading to incomplete reactions and deletion sequences.

Core Issue: Steric hindrance slowing down the rate of amide bond formation.

Solutions:

  • Employ High-Potency Coupling Reagents: Switch from standard carbodiimides like DCC or DIC to more powerful onium-salt-based reagents.[1][2][3] These form highly reactive intermediates that can overcome the steric hindrance.

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices.[2] COMU, in particular, offers high reactivity comparable to HATU but with improved safety and solubility profiles.[2]

    • Phosphonium Salts: PyBOP and PyAOP are also highly effective for sterically demanding couplings.[1][4]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1]

    • Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid to drive the reaction forward and cap any unreacted N-terminal amines.[1]

    • Elevated Temperature: Gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, this should be approached with caution as excessive heat can increase the risk of racemization, especially with sensitive amino acids.[1] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective method for driving difficult couplings to completion quickly.[1]

  • Solvent Choice: Ensure optimal solvation of the peptide-resin complex. Poor solvation can lead to aggregation, further impeding the coupling reaction.[1] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its solvating properties. For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Recommended Reagent Equivalents for a Hindered Coupling:

ReagentEquivalents (relative to resin loading)Base (e.g., DIPEA) EquivalentsPre-activation Time (min)
Fmoc-4-morpholinyl-Phe-OH 481-5
HATU 3.981-5
HCTU 3.981-5
COMU 3.981-5
PyBOP 3.981-5
Question 2: My peptide is showing poor solubility after cleavage and during purification. Is the 4-morpholinyl-phenylalanine residue the cause?

Answer:

While the morpholino group itself is generally associated with good aqueous solubility, as seen in its use in Morpholino oligonucleotides, the overall solubility of the final peptide is sequence-dependent.[5][6][7] The introduction of a bulky, somewhat hydrophobic phenyl-morpholino moiety can contribute to aggregation, especially in sequences that already contain other hydrophobic residues.

Core Issue: Intermolecular aggregation driven by hydrophobic interactions or unfavorable secondary structure formation.

Solutions:

  • Solvent Screening for Purification:

    • Increase Organic Modifier Concentration: During reversed-phase HPLC (RP-HPLC), a shallower gradient and a higher final concentration of the organic solvent (e.g., acetonitrile or isopropanol) might be necessary to elute the peptide.

    • Alternative Solvents: For highly aggregated peptides, consider adding chaotropic agents like guanidinium chloride to the purification buffers to disrupt hydrogen bonding and improve solubility.[8]

    • pH Adjustment: Modify the pH of the mobile phase to alter the charge state of the peptide, which can significantly impact its solubility and retention time.

  • Synthesis Strategy to Mitigate Aggregation:

    • Use Low-Loading Resins: Synthesizing the peptide on a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[8]

    • Incorporate "Disrupting" Elements: If the sequence allows, the strategic placement of hydrophilic or sterically disruptive amino acids near the 4-morpholinyl-phenylalanine can help to break up regions prone to aggregation.[8]

Question 3: I'm observing unexpected side products in my crude peptide. What are the potential side reactions related to the 4-morpholinyl-phenylalanine residue?

Answer:

The morpholino group, being a tertiary amine, is generally stable under standard SPPS conditions. However, side reactions can still occur, particularly during the final cleavage and deprotection step.

Core Issue: The chemical environment of the morpholino moiety and its potential reactivity under acidic conditions.

Potential Side Reactions and Solutions:

  • Alkylation of the Morpholino Nitrogen: While less likely than with more nucleophilic groups, under strong acid conditions used for cleavage (e.g., high concentrations of TFA), the morpholino nitrogen could potentially be protonated and, in rare cases, involved in side reactions.

    • Solution: Minimize cleavage time and use a scavenger cocktail appropriate for your peptide sequence. While standard scavengers are aimed at protecting other residues like Trp, Cys, and Met, ensuring a well-scavenged environment is always good practice.

  • Racemization: Any sterically hindered amino acid is more prone to racemization during activation due to the longer time required for coupling, which allows for the formation of oxazolone intermediates that can epimerize.[9][10]

    • Solution: Use of additives like Oxyma Pure or 6-Cl-HOBt along with your coupling reagent is crucial to suppress racemization.[11] Keeping the temperature as low as feasible while achieving good coupling efficiency is also recommended.[1]

Workflow for Troubleshooting Low Yield in 4-Morpholinyl-Phenylalanine Peptide Synthesis

TroubleshootingWorkflow start Low Yield or Purity Observed check_coupling Analyze Coupling of 4-Morpholinyl-Phe start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling Incomplete? good_coupling Coupling Appears Complete check_coupling->good_coupling Complete? solution_reagent Switch to High-Potency Coupling Reagent (HATU, HCTU, COMU) low_coupling->solution_reagent solution_conditions Optimize Conditions: - Double Couple - Increase Time/Temp low_coupling->solution_conditions solution_solvent Improve Solvation (Use NMP) low_coupling->solution_solvent check_solubility Assess Crude Peptide Solubility good_coupling->check_solubility poor_solubility Poor Solubility / Aggregation check_solubility->poor_solubility Poor? good_solubility Good Solubility check_solubility->good_solubility Good? solution_purification Modify Purification: - Adjust pH/Gradient - Use Chaotropic Agents poor_solubility->solution_purification solution_synthesis Resynthesize: - Use Low-Loading Resin poor_solubility->solution_synthesis check_side_reactions Analyze for Side Products (Mass Spectrometry) good_solubility->check_side_reactions side_products_present Unexpected Masses Found check_side_reactions->side_products_present Yes final_product Yield Optimized check_side_reactions->final_product No side_products_present->solution_reagent Check for Racemization side_products_present->solution_purification Isolate & Characterize CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Morpholinyl-Phe-COOH ActiveEster Activated OAt-Ester AA->ActiveEster Forms HATU HATU HATU->ActiveEster Forms Base Base (DIPEA) Base->ActiveEster Forms Peptide H2N-Peptide-Resin CoupledPeptide Fmoc-Morpholinyl-Phe-CO-NH-Peptide-Resin Peptide->CoupledPeptide Nucleophilic Attack ActiveEster->CoupledPeptide Nucleophilic Attack Byproducts Urea + Base-H+

Sources

Troubleshooting

Technical Support Center: Purification of Morpholine-Containing Peptides on C18 HPLC Columns

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions regarding the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions regarding the purification of morpholine-containing peptides, such as phosphorodiamidate morpholino oligomers (PMOs), on reversed-phase C18 HPLC columns. Our goal is to move beyond simple protocols and explain the underlying chromatographic principles, empowering you to solve challenges with scientific integrity.

Introduction: The Unique Challenge of Morpholine Peptides

Morpholine-containing peptides, particularly PMOs, are synthetic analogs of nucleic acids that feature a neutral backbone of morpholine rings and phosphorodiamidate linkages.[1][2] This unique structure, which replaces the negatively charged phosphate backbone of DNA/RNA, imparts desirable therapeutic properties like resistance to enzymatic degradation.[2] However, their purification by reversed-phase HPLC on C18 columns presents specific challenges. Unlike traditional peptides, their overall charge and hydrophobicity profile can be complex, leading to issues with retention, peak shape, and resolution from synthesis-related impurities like deletion sequences.[3][4][5] This guide will address these issues directly.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the purification process.

Q1: Why is my morpholine peptide exhibiting poor peak shape (e.g., tailing, fronting, or splitting)?

A1: Poor peak shape is one of the most common yet frustrating issues in HPLC, often pointing to undesirable secondary interactions, column problems, or mismatched conditions.[6]

  • Peak Tailing: This is characterized by an asymmetrical peak where the latter half is drawn out.

    • Primary Cause: Secondary ionic interactions between the morpholine peptide and exposed, acidic silanol groups on the C18 column's silica backbone. Even with a neutral backbone, PMOs contain heterocyclic bases that can become protonated under acidic mobile phase conditions, leading to these unwanted interactions.[6]

    • Solution Workflow:

      • Optimize Ion-Pairing Agent: The most effective solution is to use an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves two roles: it protonates the peptide's basic sites and provides a counter-ion (CF₃COO⁻) that "shields" the positive charges, minimizing interaction with silanols.[7][8] Ensure you are using a sufficient concentration, typically 0.1% (v/v).[7][9] For particularly stubborn tailing with highly basic peptides, increasing the TFA concentration to 0.2-0.25% may improve peak shape and resolution.[10]

      • Check Mobile Phase pH: The mobile phase pH must be low enough to keep the silanol groups protonated (non-ionized). A pH between 2 and 3 is standard for this purpose.[11]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (where residual silanols are chemically passivated) are less prone to causing peak tailing.[12] If you are using an older column, it may be the source of the problem.

  • Peak Fronting: This appears as a leading edge on the peak and is often a sign of mass overload or solvent issues.

    • Primary Causes:

      • Column Overload: Injecting too much sample mass onto the column.[13] The stationary phase becomes saturated, and excess molecules travel through the column faster, causing the peak to slant forward.

      • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase.[6][14] This causes the peptide to move down the column in a broad, distorted band before the gradient begins.

    • Solutions:

      • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample until the peak shape becomes symmetrical.

      • Match Sample Solvent to Mobile Phase A: Always dissolve your crude morpholine peptide in a solvent that is as close as possible to the starting mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO and then dilute with Mobile Phase A.[15]

  • Split or Broad Peaks: These issues can signal problems with the sample, the column hardware, or system plumbing.

    • Primary Causes:

      • Partial Dissolution: The sample may not be fully dissolved before injection.[16]

      • Column Contamination or Collapse: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may have collapsed, creating a void.[14][16] This forces the sample to travel through two different paths, resulting in a split peak.

      • Excess System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peaks to broaden.[13]

    • Solutions:

      • Ensure Complete Solubilization: Vortex and centrifuge your sample before placing it in the autosampler.

      • Clean and Reverse Flush the Column: If you suspect a blockage, disconnect the column from the detector and flush it in the reverse direction with a strong solvent series. If the problem persists, the column may need replacement.

      • Inspect System Connections: Ensure all fittings are tight and use tubing with the appropriate inner diameter for your system to minimize dead volume.[13]

Diagram: Troubleshooting Workflow for Poor Peak Shape

This decision tree guides the user from the observed problem to the most likely cause and solution.

Poor_Peak_Shape_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting/Broadening start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Observe Poor Peak Shape Tailing Tailing Start->Tailing Fronting Fronting Start->Fronting Splitting Splitting / Broadening Start->Splitting Cause_Tailing Secondary Silanol Interactions Tailing->Cause_Tailing Asymmetrical peak? Solution_Tailing Increase TFA (0.1% - 0.25%) Use End-Capped Column Cause_Tailing->Solution_Tailing Cause_Fronting1 Column Overload Fronting->Cause_Fronting1 High concentration? Cause_Fronting2 Solvent Mismatch Fronting->Cause_Fronting2 Strong sample solvent? Solution_Fronting1 Reduce Injection Mass Cause_Fronting1->Solution_Fronting1 Solution_Fronting2 Match Sample Solvent to Mobile Phase A Cause_Fronting2->Solution_Fronting2 Cause_Splitting1 Column Contamination or Collapse Splitting->Cause_Splitting1 Sudden onset? Cause_Splitting2 System Dead Volume Splitting->Cause_Splitting2 Consistent issue? Solution_Splitting1 Reverse Flush Column Replace if Damaged Cause_Splitting1->Solution_Splitting1 Solution_Splitting2 Check Fittings & Tubing Cause_Splitting2->Solution_Splitting2

Caption: A workflow for diagnosing and fixing common peak shape problems.


Q2: My morpholine peptide is eluting in the void volume or showing very poor retention. What's wrong?

A2: Lack of retention on a C18 column means the analyte has insufficient hydrophobic interaction with the stationary phase. This is common with highly hydrophilic molecules.[17]

  • Primary Causes:

    • High Hydrophilicity: The specific sequence of your morpholine peptide may render it too polar to be retained by the nonpolar C18 phase, especially if it is short or contains a high proportion of polar bases.

    • Phase Collapse (Dewetting): This occurs when using highly aqueous mobile phases (e.g., >98% water) for extended periods. Water is expelled from the hydrophobic pores of the stationary phase, drastically reducing the surface area available for interaction and causing a complete loss of retention.[17]

    • Insufficient Ion-Pairing: Without a hydrophobic counter-ion like TFA, a protonated, polar peptide will have very little affinity for the C18 phase.

  • Solution Workflow:

    • Confirm Ion-Pairing Agent: Ensure 0.1% TFA or another suitable ion-pairing agent is present in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[7]

    • Modify the Gradient: Start the gradient at 0% or a very low percentage of Mobile Phase B (e.g., 0-5% ACN) and hold for several column volumes before starting the ramp. This gives the peptide a better chance to bind to the column.[4]

    • Prevent Phase Collapse: Never let the column sit in 100% aqueous mobile phase. Always maintain at least 2-5% organic solvent in your starting conditions. If you suspect phase collapse has occurred, wash the column with 100% Acetonitrile before re-equilibrating with your starting mobile phase.[17]

    • Consider a Different Stationary Phase: If retention is still poor, a standard C18 may not be suitable. Consider a column with a different chemistry, such as one with a polar-embedded group or a phenyl-hexyl phase, which can provide alternative retention mechanisms for polar molecules.

Q3: I'm experiencing low recovery of my purified peptide. Where is it going?

A3: Low recovery is a serious issue where the peptide is lost during the purification process. This can be due to irreversible adsorption to the column or system components, or sample handling issues.[18][19]

  • Primary Causes:

    • Adsorption to Metal Surfaces: Peptides, especially those with acidic residues or sequences capable of chelation, can adsorb irreversibly to the stainless steel surfaces of the HPLC system, including the column body, frits, and tubing.[20]

    • Nonspecific Adsorption: The peptide may bind to active sites on the stationary phase or to sample vials and containers.[18][19]

    • Precipitation: The peptide may precipitate on the column if the eluting solvent (high organic percentage) is not a good solvent for it.[18]

  • Solution Workflow:

    • Use Bio-Inert or Passivated Hardware: The most effective way to prevent metal adsorption is to use an HPLC system and column with bio-inert surfaces (e.g., PEEK tubing, or columns with specialized coatings like Waters™ MaxPeak™ Premier technology).[20] These surfaces minimize unwanted interactions, dramatically improving the recovery of sensitive peptides.[20]

    • Optimize Sample Handling: Use low-adsorption autosampler vials. Adding a small amount of organic solvent (e.g., 10-30% acetonitrile) to the sample matrix can often improve the recovery of hydrophobic peptides from container surfaces.[19]

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve recovery by enhancing solubility and reducing the strength of adsorptive interactions.[21] It often has the added benefit of improving peak shape.[22]

Q4: I can't resolve my target peptide from a closely eluting impurity. How can I improve selectivity?

A4: Selectivity is the ability to separate two different compounds. Improving it requires changing the chromatographic conditions to alter the relative retention of the target peptide and the impurity.

  • Primary Causes of Co-elution: The impurity is often a synthesis-related byproduct (e.g., a deletion sequence) with very similar physicochemical properties to the desired product, making separation difficult.

  • Solution Workflow:

    • Shallow the Gradient: This is the most powerful tool for improving resolution. By decreasing the rate of change of acetonitrile per minute (e.g., from 1%/min to 0.5%/min), you give the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity.[15][23]

    • Change the Organic Modifier: While acetonitrile is standard, switching to a different organic solvent like methanol or isopropanol can alter selectivity, as they have different interactions with the peptide and stationary phase.

    • Change the Ion-Pairing Agent: The choice of ion-pairing agent can significantly impact selectivity.[24] If TFA is not providing adequate resolution, consider using a different acid like formic acid (FA). While FA often gives broader peaks than TFA, the change in selectivity might be enough to resolve your impurity.[11][25][26] Alternatively, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can increase retention and may also change elution order.[24][27]

    • Adjust the Temperature: Changing the column temperature affects retention and can alter selectivity.[22] Experiment with temperatures between 30°C and 60°C to see if resolution improves.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best ion-pairing agent for purifying morpholine peptides? TFA vs. Formic Acid?

A1: The choice depends on your primary goal. The table below summarizes the key differences.

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)
Ion-Pairing Strength StrongWeak
Typical Peak Shape Sharp, symmetrical peaks.[7]Broader peaks, potential for tailing.[11][28]
MS Compatibility Causes significant ion suppression in mass spectrometry.[11]Excellent MS compatibility, minimal ion suppression.[11][29]
Primary Use Preparative purification where peak shape and resolution are critical.[9][30]Analytical LC-MS for characterization and purity checks.[25]

Recommendation: For preparative purification on a C18 column where the goal is to isolate pure material, 0.1% TFA is the standard and recommended choice .[7][9] It provides the best chromatography in terms of peak shape and resolution. If the purified fractions need to be analyzed by MS, the TFA can be removed via lyophilization or salt exchange. Formic acid is best reserved for analytical LC-MS when you need to confirm the mass of your fractions.

Diagram: Mechanism of Ion-Pairing in RP-HPLC

This diagram illustrates how TFA facilitates the retention of a protonated morpholine peptide on a hydrophobic C18 stationary phase.

Caption: TFA neutralizes peptide charges, increasing hydrophobicity and retention.


Q2: How do I choose the right C18 column (pore size, particle size)?

A2: Column selection is critical for successful purification.

  • Pore Size: For peptides and oligomers, a wide-pore column (300 Å) is highly recommended.[9][22] Standard 100-120 Å pores can restrict the entry of molecules larger than ~2 kDa, leading to poor peak shape and low recovery as the peptide is excluded from the majority of the stationary phase surface area.[22]

  • Particle Size: This depends on whether you are doing analytical or preparative work.

    • Analytical HPLC: Smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure.

    • Preparative HPLC: Larger particles (e.g., 5-10 µm) are used to allow for higher flow rates and larger sample loads with manageable backpressure.[31]

Q3: What are the key parameters to optimize during method development?

A3: A systematic approach is key.

  • Gradient Slope: This is the most critical parameter for resolution. Start with a standard scouting gradient (e.g., 5-65% ACN over 30 minutes) to determine the approximate elution percentage of your peptide. Then, run a much shallower gradient around that percentage (e.g., 25-40% ACN over 45 minutes) to maximize separation from impurities.[15][23]

  • Flow Rate: For a given column diameter, the flow rate should be optimized. Slower flow rates can sometimes improve resolution, but at the cost of longer run times.[13][23] Ensure the flow rate is appropriate for your column dimensions (e.g., ~1 mL/min for a 4.6 mm ID column).

  • Temperature: As mentioned in the troubleshooting section, temperature can affect both selectivity and recovery.[21][22] Running separations at elevated temperatures (e.g., 40-60°C) is often beneficial for peptides.

Q4: Can I use basic pH for purifying morpholine peptides?

A4: While acidic mobile phases are standard, using a basic pH (e.g., pH 10 with ammonium hydroxide) can be a powerful tool for changing selectivity.[32] At high pH, acidic residues become negatively charged and basic residues (like lysine) become neutral. This completely alters the peptide's interaction with the C18 phase and can sometimes resolve impurities that are inseparable at low pH. However, be aware that silica-based C18 columns are not stable at high pH and will dissolve, destroying the column. If you need to explore high pH separations, you must use a hybrid or polymer-based column specifically designed for high pH stability.

Section 3: Key Experimental Protocols

Protocol 1: Standard C18 Column Conditioning and Equilibration

Objective: To ensure the column is clean, fully wetted, and equilibrated with the ion-pairing agent for reproducible results.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Your C18 column

Procedure:

  • Initial Wash: Wash the column with 10-15 column volumes of 100% ACN to remove any organic residues.

  • Aqueous Wash: Wash with 10-15 column volumes of HPLC-grade water.

  • Mobile Phase B Flush: Flush the column with 10-15 column volumes of your Mobile Phase B (e.g., 90% ACN / 10% Water / 0.1% TFA).

  • Mobile Phase A Flush: Flush the column with 10-15 column volumes of your Mobile Phase A (e.g., 5% ACN / 95% Water / 0.1% TFA).

  • Equilibration: Equilibrate the column with at least 10-20 column volumes of your starting gradient conditions (e.g., 95% A, 5% B) or until the baseline is stable. A stable baseline is critical, especially when using UV-absorbing additives like TFA.[33]

  • Blank Injection: Before injecting your sample, perform a blank injection (injecting only sample solvent) running your full gradient to ensure the system and column are clean.

Protocol 2: Developing an Optimized Gradient for Morpholine Peptide Purification

Objective: To systematically develop a shallow, focused gradient that maximizes the resolution of the target peptide from its impurities.

Procedure:

  • Scouting Run:

    • Prepare mobile phases A (Water/0.1% TFA) and B (ACN/0.1% TFA).

    • Run a broad, fast gradient (e.g., 5% to 95% B over 20-30 minutes).

    • Identify the retention time (t_R) and the approximate %B at which your target peptide elutes. Let's call this %B_elution.

  • Focused Gradient Design:

    • Design a new, shallow gradient centered around %B_elution.

    • Start the gradient at least 5-10% below %B_elution.

    • End the gradient 5-10% above %B_elution.

    • Extend the gradient time to make it shallow. A good starting point is a slope of 0.5% B per minute.

    • Example: If your peptide eluted at 40% B in the scouting run, a good focused gradient would be:

      • 30% to 50% B over 40 minutes (Gradient slope = 0.5%/min).

  • Optimization:

    • Analyze the chromatogram from the focused gradient. If impurities are still co-eluting, further decrease the gradient slope (e.g., to 0.25%/min) to improve resolution.[23]

    • After elution of the main peak, include a rapid, high-organic wash step (e.g., ramp to 95% B and hold for 5 minutes) to elute any strongly retained compounds before re-equilibration.

References

  • Vertex AI Search. (n.d.). Why Are Peptides Lost After C18 SPE Desalting of Casein Hydrolysate Before LC-MS. Retrieved March 6, 2026.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Creative Biolabs. (2025, November 18). Custom Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis Service.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • TCI Chemicals. (n.d.). Ion Pair Reagents (for HPLC).
  • Biovanix Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Amerigo Scientific. (n.d.). Morpholino Oligo Synthesis.
  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • AAPPTec. (n.d.).
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • Biotage. (2023, January 31).
  • Biotage. (2023, February 6).
  • LCGC International. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses.
  • Molecules. (2026, February 10).
  • Waters Corporation. (2026, February 16). Enhanced Recovery and Peak Shape of Acidic Peptides with BioResolve™ 1 mm ID Columns with MaxPeak™ Premier Technology.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • University of Milan. (n.d.). Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi.
  • Waters Corporation. (n.d.).
  • SIELC Technologies. (2024, February 2). HPLC Method TFA (Trifluoroacetic Acid).
  • YMC CO., LTD. (n.d.).
  • TCI America. (n.d.). Ion-Pair Reagents for HPLC.
  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
  • Journal of Chromatography A. (2004, July 16).
  • Methods in Molecular Biology. (n.d.). HPLC of Peptides and Proteins.
  • Biotage. (2023, January 30).
  • LCGC North America. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • ResearchGate. (2025, March 25). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?
  • Analytical Chemistry. (2010, April 7).
  • KNAUER. (n.d.).
  • Molecules. (2023, July 13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
  • The Nest Group. (n.d.).
  • Journal of Chromatography A. (2004, June 4).
  • Nature Protocols. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Thermo Fisher Scientific. (2015, June 26). Comparison of the analysis of a peptide mix with formic acid mobile phase additive.
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Methods in Molecular Biology. (n.d.). HPLC of Peptides and Proteins: Methods and Protocols.
  • Agilent Technologies. (n.d.).
  • LCGC International. (2026, February 21).
  • Methods in Molecular Biology. (n.d.).
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Polypeptide Group. (n.d.).

Sources

Optimization

Technical Support Center: Resolving Aggregation of Morpholino-Peptides During SPPS

Introduction The synthesis of morpholino-peptides, novel oligomers where the peptide backbone is constructed from morpholino-amino acid monomers, represents an exciting frontier in drug development and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of morpholino-peptides, novel oligomers where the peptide backbone is constructed from morpholino-amino acid monomers, represents an exciting frontier in drug development and materials science. The morpholino ring introduces unique conformational constraints that can be beneficial for biological activity but can also present specific challenges during Solid-Phase Peptide Synthesis (SPPS).[1] One of the most significant hurdles is on-resin aggregation.

This guide addresses the issue of morpholino-peptide aggregation by applying established principles from conventional peptide synthesis. While research specifically detailing the aggregation of morpholino-peptides during SPPS is emerging, the fundamental drivers—intermolecular hydrogen bonding and hydrophobic interactions—remain the same.[2][3] This resource provides researchers with a framework of troubleshooting guides, proactive strategies, and detailed protocols to diagnose, disrupt, and prevent aggregation, ensuring higher purity, yield, and overall success in their synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[3] This self-association leads to the formation of stable secondary structures, most commonly β-sheets, which render the peptide chains insoluble within the synthesis solvent.[4] As a result, reactive sites, particularly the N-terminus required for the next coupling step, become sterically hindered or inaccessible to reagents. This leads to incomplete coupling and deprotection reactions, resulting in deletion sequences and truncated peptides.[5]

Q2: Are morpholino-peptides more prone to aggregation?

A2: The unique structure of the morpholino backbone can influence aggregation propensity. The morpholino ring introduces conformational restrictions that may either disrupt or, in some sequences, promote ordered structures.[1] The presence of the ring's oxygen atom can also alter hydrogen bonding patterns compared to a standard peptide backbone. Sequences rich in hydrophobic residues or those capable of forming strong hydrogen bond networks are generally at higher risk for aggregation, a principle that extends to morpholino-peptides.[6]

Q3: How can I detect if my morpholino-peptide is aggregating on the resin?

A3: Several on-resin indicators can signal aggregation:

  • Poor Resin Swelling: A noticeable decrease in the swollen resin bed volume is a strong physical indicator of aggregation.[6] The resin may appear clumped or shrunken.

  • Incomplete or Slow Reactions: Both Fmoc-deprotection and coupling steps may become sluggish or fail to reach completion. This can be monitored using colorimetric tests.

  • False-Negative Colorimetric Tests: In cases of severe aggregation, tests like the Kaiser test (for primary amines) or TNBS test may give a false negative result because the aggregated chains block access to the free N-terminal amines.[7]

  • UV-Monitoring Profile (for automated synthesizers): In continuous-flow or automated synthesizers, aggregation is often detected by a broadening and flattening of the Fmoc-deprotection peak profile.[7][8]

Q4: What is the first thing I should do if I suspect aggregation?

A4: If you suspect aggregation has already occurred, the immediate goal is to disrupt the existing secondary structures to rescue the synthesis. A common and effective method is to perform a wash with a chaotropic salt solution, such as 0.8 M Lithium Chloride (LiCl) in DMF, before proceeding with the next coupling step.[4][9] This helps to break up the hydrogen bond networks causing the aggregation. For a detailed procedure, see Protocol 2 .

Troubleshooting Guide: A Step-by-Step Approach

If you encounter signs of aggregation, it is crucial to diagnose the problem and apply a corrective strategy. The following workflow provides a logical path from identifying the issue to implementing a solution.

G cluster_0 Phase 1: Detection & Diagnosis cluster_1 Phase 2: Immediate Intervention (Rescue) cluster_2 Phase 3: Proactive Strategy (Re-synthesis) A Observe Synthesis Problem: - Poor Resin Swelling - Failed Coupling (Kaiser +) - Slow Deprotection B Perform On-Resin Aggregation Test (Protocol 1) A->B Suspicion C Confirm Aggregation: Significant decrease in resin volume B->C Result D Apply Chaotropic Salt Wash (Protocol 2) C->D Problem Confirmed E Attempt Coupling with High-Efficiency Reagent (e.g., HATU, HCTU) D->E F Re-evaluate Coupling: Perform Kaiser Test E->F F->A If Coupling Succeeds (Continue Synthesis) K Re-synthesize Peptide F->K If Coupling Fails G Switch to NMP or add DMSO to DMF H Increase Synthesis Temp. (60°C - 85°C) Microwave or Conventional I Use Low-Loading Resin (0.1-0.3 mmol/g) J Incorporate Backbone Protection Strategy (Pseudoproline, Dmb/Hmb) G cluster_0 Standard Peptide Backbone (Aggregation Prone) cluster_1 Backbone with Pseudoproline (Disrupted) A1 ---NH-CHR-CO--- A2 ---NH-CHR-CO--- A1:e->A2:e H-Bond A3 ---NH-CHR-CO--- A2:e->A3:e H-Bond B1 ---NH-CHR-CO--- B2 Pseudoproline (Introduces 'Kink') B1->B2 B3 ---NH-CHR-CO--- B2->B3

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Quantitative Comparison of Anti-Aggregation Strategies

The following table summarizes the typical improvements seen when applying various anti-aggregation strategies to the synthesis of known "difficult" peptides. While these results are from standard SPPS, they provide a valuable benchmark for morpholino-peptide synthesis.

StrategyPurity of Crude Peptide (%)Yield (%)Notes
Standard SPPS (HATU/HOAt)75%68%A highly efficient coupling reagent helps but may not fully resolve aggregation. [9]
Microwave-Assisted SPPS>90%>80%Rapid heating effectively prevents secondary structure formation, leading to high purity and yield. [9]
Chaotropic Salt Wash (Rescue)VariableVariableEffective at disrupting existing aggregates to allow a difficult coupling to proceed. [9]
Pseudoproline Dipeptide Insertion>95%>90%Proactively disrupting the backbone H-bonding network is one of the most effective methods. [9][10]

Key Experimental Protocols

Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)

This qualitative test provides a simple method to assess on-resin aggregation by observing changes in the swollen resin volume. [9] Materials:

  • Peptide-resin sample (approx. 10-20 mg)

  • Graduated vessel (e.g., 5 mL fritted syringe with volume markings)

  • Synthesis solvent (e.g., DMF)

Procedure:

  • Initial Volume Measurement: Before starting the synthesis, swell a known mass of the starting resin in DMF in the graduated vessel and record the initial swollen volume (e.g., in mL/g).

  • Synthesis Progression: Proceed with the SPPS cycles.

  • Volume Measurement at Intervals: After every 5-10 coupling cycles, or if you suspect aggregation is occurring, perform the following steps: a. Take a small, known mass of the peptide-resin. b. Place it in the graduated vessel and add a known volume of DMF. c. Allow the resin to swell for 5 minutes, gently agitating to ensure full solvation. d. Allow the resin to settle and record the volume of the swollen peptide-resin.

  • Interpretation: A significant decrease in the swollen resin volume per gram, or a failure of the total volume to increase as the peptide chain elongates, is a strong indication of on-resin aggregation. [6]The peptide chains are collapsing and excluding solvent from the resin matrix.

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step. [9] Materials:

  • Peptide-resin on solid support

  • Chaotropic salt solution: 0.8 M LiCl or NaClO₄ in DMF. [4][9]* Synthesis solvent (DMF)

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection step and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add the 0.8 M chaotropic salt solution to the peptide-resin. Gently agitate for 1 minute. Drain the solution. Repeat this wash one more time (total of 2 washes). [4][9]This step breaks up the existing secondary structures.

  • DMF Wash: It is critical to thoroughly wash the resin with pure DMF (at least 5 x 1 min) to completely remove the chaotropic salt. [9]Residual salt can interfere with certain coupling reagents, especially phosphonium-based reagents like PyBOP® or HBTU.

  • Coupling: Proceed immediately with the amino acid coupling step as planned.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
  • García-Martín, F., et al. (n.d.). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. PubMed. [Link]

  • Gysbers, J., et al. (2018). Rapid peptide synthesis at elevated temperatures.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Addressing peptide aggregation issues during synthesis with hydrophobic residues.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CSBio. (2026). Conduction Heating-Assisted Solid-Phase Peptide Synthesis. Chemistry Today. [Link]

  • BenchChem. (2025).
  • Palasek, S. A., et al. (2022). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. [Link]

  • AAPPTEC. (2019). Pseudoproline Dipeptides. [Link]

  • BenchChem. (2025). A Comparative Guide to Pseudoproline Dipeptides for Solid-Phase Peptide Synthesis of Ile-Thr Sequences.
  • Gelmi, M. L., et al. (n.d.). Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi. [Link]

  • van der Heijden, T., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC. [Link]

  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Morpholinyl-Phenylalanine in Fmoc-SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with the unnatural amino acid 4-morpholinyl-phenylalanine (morpholino-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with the unnatural amino acid 4-morpholinyl-phenylalanine (morpholino-Phe) during Solid-Phase Peptide Synthesis (SPPS).

The incorporation of a morpholine ring—a heterocycle containing both a tertiary arylamine and an ether oxygen—introduces unique physicochemical dynamics during the final Trifluoroacetic Acid (TFA) cleavage step. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot mass shifts, poor yields, and precipitation failures.

Mechanistic Framework of Morpholino-Phe Cleavage

Understanding the behavior of 4-morpholinyl-phenylalanine in strong acid is the key to preventing side reactions. The nitrogen atom of the N-aryl morpholine moiety has a predicted pKa of approximately 5.19[1]. In the presence of TFA (a superacid), this nitrogen becomes fully protonated, forming a highly polar trifluoroacetate salt[2].

While protonation temporarily protects the nitrogen from electrophilic attack, the molecule remains vulnerable to oxidation (at the ether oxygen or tertiary amine) and transient electrophilic aromatic substitution (alkylation) on the phenyl ring if carbocation scavengers are insufficient[2].

G Resin Peptide-Resin (4-Morpholinyl-Phe) TFA TFA Cleavage Cocktail (TFA / TIS / H2O / EDT) Resin->TFA Protonated Protonated Morpholine (TFA Salt Intermediate) TFA->Protonated Primary Pathway (pKa ~5.2) Oxidation Side Reaction: Oxidation (+16 Da, N-oxide) TFA->Oxidation Lack of reducing scavengers (EDT) Alkylation Side Reaction: Alkylation (+56 Da, tBu adduct) TFA->Alkylation Insufficient TIS/H2O (tBu cation attack) Workup Ether Precipitation & Neutralization Protonated->Workup Final Pure Peptide (Free Base / Acetate) Workup->Final Desalting / HPLC

Mechanistic pathways of 4-morpholinyl-Phe during TFA cleavage.

Troubleshooting FAQs

Q: Why am I seeing a +114 Da mass shift in my final peptide?

Cause: The +114 Da shift corresponds exactly to the molecular weight of one molecule of Trifluoroacetic Acid (114.02 g/mol ). Because the morpholine nitrogen is moderately basic[1], it forms a strong, stable ion pair with the TFA counterion during cleavage. If the peptide is analyzed via ESI-MS or MALDI-TOF without proper desalting, this intact TFA salt survives ionization and appears as an adduct. Solution: This is not a covalent modification. To resolve this, ensure thorough washing of the ether precipitate. During RP-HPLC purification, utilize a mobile phase containing 0.1% Formic Acid or a 10 mM Ammonium Acetate buffer to successfully displace the TFA counterion.

Q: I detect a +16 Da (or +32 Da) side product. What is this, and how do I prevent it?

Cause: The morpholine ring contains both an ether oxygen and a tertiary amine. Both functional groups are highly susceptible to oxidation, forming N-oxides or peroxides (+16 Da per oxygen) when exposed to trace reactive oxygen species or ambient air in acidic conditions. Solution: You must incorporate a reducing scavenger into your cleavage cocktail. Utilizing Reagent K or a custom cocktail containing at least 2.5% 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is mandatory to maintain the morpholine ring in its reduced state[3].

Q: Is the phenyl ring of 4-morpholinyl-phenylalanine susceptible to tBu alkylation (+56 Da)?

Cause: Yes. The 4-morpholinyl group is an electron-donating group, making the attached phenyl ring an aniline derivative. Aniline rings are highly activated toward electrophilic aromatic substitution (EAS). While protonation of the morpholine nitrogen in 100% TFA strongly deactivates the ring by withdrawing electron density, transient unprotonated states during the cleavage equilibrium can leave the ring vulnerable to ortho-alkylation by tert-butyl (tBu) cations generated from protecting groups[2]. Solution: Use a high concentration of carbocation scavengers. Triisopropylsilane (TIS) and water (2.5% to 5% each) are essential to permanently quench tBu cations before they can attack the aromatic system[2].

Q: Why does my peptide form a gummy oil instead of a solid precipitate during cold ether workup?

Cause: "Oiling out" occurs because the protonated morpholine ring dramatically increases the overall polarity and positive charge density of the peptide. Highly charged TFA salts exhibit partial solubility in pure diethyl ether, leading to liquid-liquid phase separation rather than solid precipitation. Solution: Decrease the dielectric constant of your precipitation solvent. Use a 1:1 (v/v) mixture of cold Methyl tert-butyl ether (MTBE) and Hexanes. Additionally, ensure you concentrate the TFA cleavage solution to at least 20% of its original volume before adding the antisolvent.

Cleavage Cocktail Selection Data

To ensure structural integrity, the cleavage cocktail must balance carbocation scavenging with strong reducing properties. Below is a quantitative summary of standard cocktails and their compatibility with morpholino-Phe.

Cleavage CocktailCompositionMorpholino-Phe CompatibilityPrimary Risk / Limitation
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTOptimal Odor; requires extensive ether washing to remove phenol[3].
Cocktail B (Reducing) 92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% EDTExcellent May not fully suppress Trp alkylation if Trp is also present in the sequence.
Cocktail A (Standard) 95% TFA, 2.5% TIS, 2.5% H2OPoor High risk of +16 Da (Oxidation) due to the lack of reducing agents.

Optimized Step-by-Step Cleavage Protocol

This self-validating protocol is specifically engineered to prevent oxidation, alkylation, and oiling out of morpholino-Phe containing peptides.

Phase 1: Preparation and Cleavage

  • Resin Washing: Wash the dry peptide-resin with Dichloromethane (DCM) (3 × 5 mL) to remove any residual Dimethylformamide (DMF). Causality: Residual DMF reacts with TFA to form formamidinium ions, which can irreversibly cap the peptide.

  • Cocktail Addition: Prepare fresh Cocktail B (92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% EDT). Add 10 mL of cocktail per gram of dry resin.

  • Inert Atmosphere: Blanket the reaction vessel with Nitrogen (N₂) gas to displace ambient oxygen, mitigating the risk of morpholine N-oxide formation.

  • Incubation: Agitate gently at room temperature (20–25°C) for exactly 2.5 hours. Do not exceed 3 hours to prevent thioanisole/TFA-mediated backbone cleavage.

Phase 2: Isolation and Precipitation 5. Filtration: Filter the cleavage solution into a chemical-resistant glass centrifuge tube. Wash the depleted resin with 2 mL of neat TFA and combine the filtrates. 6. Concentration (Critical Step): Evaporate the filtrate under a gentle N₂ stream until the volume is reduced to ~20% of its original volume (approx. 2-3 mL). Causality: High peptide concentration forces the equilibrium toward solid precipitation rather than oil formation. 7. Precipitation: Rapidly add 10 volumes (20-30 mL) of pre-chilled (-20°C) MTBE/Hexanes (1:1 v/v). Invert vigorously to mix. A white, flocculent precipitate should form immediately. 8. Washing: Centrifuge at 3,000 × g for 5 minutes at 4°C. Decant the supernatant. Resuspend the pellet in 15 mL of cold MTBE and centrifuge again. Repeat this wash step twice to remove residual EDT and TFA. 9. Drying: Dry the peptide pellet under a vacuum desiccator overnight. Store the crude peptide at -20°C until HPLC purification.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Buy 4-Phenylmorpholine | 92-53-5. Smolecule.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research (PubMed).

Sources

Optimization

Technical Support Center: Navigating Kaiser Test Challenges with Morpholino-Amino Acids

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during solid-phase peptide synthesis (SPPS): false-negative results with the Kaiser test when incorporating morpholino-amino acids. Our goal is to equip you with the expertise to understand the root cause of this issue and implement reliable alternative methods to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the Kaiser test and its application to peptides containing morpholino-amino acids.

Q1: What is the fundamental principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric assay designed to detect the presence of free primary amines in solid-phase peptide synthesis.[1] The test relies on the reaction of ninhydrin with a primary amine on the N-terminus of a resin-bound peptide. This reaction, when a primary amine is present, yields an intensely colored blue-purple compound known as Ruhemann's purple, indicating an incomplete coupling reaction.[2][3] A negative result (the solution and beads remain colorless or slightly yellow) signifies a complete coupling, meaning no free primary amines are available to react.

Q2: Why am I observing a false negative with the Kaiser test after coupling a morpholino-amino acid?

The primary reason for a false-negative Kaiser test result with morpholino-amino acids lies in their chemical structure. Morpholino-amino acids are N-substituted, meaning they possess a secondary amine at their N-terminus. The classic Kaiser test is specifically designed for the detection of primary amines.[4][5]

Q3: Does this issue also occur with other N-substituted amino acids?

Yes, this is a known limitation of the Kaiser test and is not exclusive to morpholino-amino acids. Any N-substituted amino acid, such as proline, pipecolic acid, or N-methylated amino acids, will yield a similar unreliable result with the standard Kaiser test for the same chemical reasons.[4][5]

Visualizing the Mechanism: Kaiser Test with Primary vs. Secondary Amines

To better understand the chemical basis for the differing results, the following diagrams illustrate the reaction pathways of ninhydrin with both primary and secondary amines.

G cluster_primary Primary Amine Reaction cluster_secondary Secondary Amine Reaction (Morpholino-Amino Acid) PrimaryAmine Primary Amine (R-NH₂) Intermediate1 Schiff Base Intermediate PrimaryAmine->Intermediate1 + Ninhydrin Ninhydrin1 Ninhydrin RuhemannsPurple Ruhemann's Purple (Deep Blue/Purple) Intermediate1->RuhemannsPurple + Ninhydrin - H₂O CO2 CO₂ Intermediate1->CO2 Aldehyde Aldehyde Intermediate1->Aldehyde SecondaryAmine Secondary Amine (e.g., Morpholino) IminiumSalt Iminium Salt (Yellow/Orange) SecondaryAmine->IminiumSalt + Ninhydrin Ninhydrin2 Ninhydrin

Caption: Reaction pathways of ninhydrin with primary and secondary amines.

Troubleshooting Guide: Kaiser Test for Morpholino-Amino Acids

This section provides a structured approach to troubleshoot and interpret Kaiser test results when working with morpholino-amino acids.

Problem ID Issue Potential Cause Recommended Actions
KT-M01 Negative Kaiser Test, but Subsequent Synthesis Steps Fail The N-terminal morpholino-amino acid is a secondary amine, leading to a false-negative (yellow/orange) result with the Kaiser test.Discontinue the use of the Kaiser test for monitoring coupling to morpholino-amino acids. Utilize an alternative test suitable for secondary amines, such as the Chloranil Test or the Isatin Test .
KT-M02 Ambiguous or Weakly Colored Kaiser Test Result The faint color may be the characteristic yellow-orange of the iminium salt formed with the secondary amine, which is easily misinterpreted.Treat any non-blue result with suspicion. Always confirm coupling completion with a secondary amine-specific test.
KT-G01 False Positive Result (Blue Color) After Coupling In some instances, prolonged or excessive heating during the Kaiser test can cause the removal of the Fmoc protecting group, exposing a primary amine and leading to a false positive.[5][7]Adhere strictly to the recommended heating time and temperature for the Kaiser test. If false positives persist, switch to a non-ninhydrin-based method.

Alternative Protocols for Monitoring Secondary Amine Coupling

Given the unreliability of the Kaiser test for morpholino-amino acids, it is imperative to use a more appropriate analytical method. The Chloranil and Isatin tests are well-established and reliable alternatives for detecting secondary amines in SPPS.[5]

The Chloranil Test

The Chloranil test is a sensitive method for the detection of secondary amines on the resin. A positive result is indicated by the development of a blue or greenish-blue color on the resin beads.

Experimental Protocol: Chloranil Test

  • Sample Preparation: Transfer a small sample of resin beads (approximately 5-10 mg) to a clean glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of a 2% acetaldehyde in DMF solution.

    • Add 2-3 drops of a 2% p-chloranil in DMF solution.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes.

  • Observation: Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): Blue or greenish-blue beads.

    • Negative Result (Complete Coupling): Colorless or pale yellow beads.

The Isatin Test

The Isatin test provides another reliable method for detecting secondary amines, with a positive result indicated by a blue color on the resin beads.

Experimental Protocol: Isatin Test

  • Sample Preparation: Place a small amount of the peptide-resin sample (4-5 mg) in a small test tube.

  • Reagent Addition: Add 2 to 3 drops of the isatin solution (10 mg/mL in ethanol).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the beads.

    • Positive Result (Incomplete Coupling): Blue beads.

    • Negative Result (Complete Coupling): Colorless or yellowish beads.

Workflow for Monitoring Morpholino-Amino Acid Coupling

The following diagram outlines the recommended workflow for successfully monitoring the coupling of morpholino-amino acids in SPPS.

G Start Start: N-terminal Deprotection Couple Couple Morpholino-Amino Acid Start->Couple Wash Wash Resin (DMF) Couple->Wash Test Perform Chloranil or Isatin Test Wash->Test Positive Positive Result (Blue Beads) Test->Positive Incomplete Negative Negative Result (Colorless Beads) Test->Negative Complete Recouple Recouple Morpholino-Amino Acid Positive->Recouple NextCycle Proceed to Next Synthesis Cycle Negative->NextCycle Recouple->Wash Cap Cap Unreacted Amines Recouple->Cap If still positive Cap->NextCycle

Caption: Recommended workflow for monitoring morpholino-amino acid coupling.

Summary and Recommendations

The Kaiser test is an invaluable tool for monitoring the completion of coupling reactions in SPPS for primary amines. However, its inherent limitation in detecting secondary amines makes it unsuitable for morpholino-amino acids and other N-substituted residues. To ensure the fidelity of your peptide synthesis, it is crucial to:

  • Recognize the limitations: Understand that a "negative" Kaiser test for a morpholino-amino acid is not a reliable indicator of a complete reaction.

  • Employ alternative methods: Utilize the Chloranil or Isatin tests for robust and accurate monitoring of secondary amine coupling.

  • Implement a validated workflow: Follow a systematic procedure of coupling, washing, and appropriate testing to minimize the risk of deletion sequences in your final product.

By integrating these practices into your SPPS protocols, you can confidently navigate the challenges associated with incorporating morpholino-amino acids and other unique building blocks into your peptide sequences.

References

  • Bio-protocol. (2025, October 5). Peptide Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.
  • Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). Ninhydrin.
  • University of Calgary. (n.d.). Ch27: Ninhydrin test.
  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References.
  • Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Kent Academic Repository. (n.d.). Synthesis and Characterisation of Peptide-Oligonucleotide Conjugates Derived from -sheet Forming or Collagen Mimetic Peptides.

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of 4-(4-Morpholinyl)-DL-phenylalanine

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Guide: NMR Characterization of 4-(4-Morpholinyl)-DL-phenylalanine Executive Summary This guide provides a technical framework for the str...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Guide: NMR Characterization of 4-(4-Morpholinyl)-DL-phenylalanine

Executive Summary

This guide provides a technical framework for the structural validation of 4-(4-Morpholinyl)-DL-phenylalanine (also known as 4-morpholino-DL-phenylalanine).[1] As a non-natural amino acid incorporating a morpholine ring, this compound is a critical scaffold in peptidomimetics, offering improved metabolic stability and aqueous solubility compared to phenylalanine.[1]

This document moves beyond basic spectral listing. It compares the target molecule against L-Phenylalanine (Native) and 4-Fluoro-DL-phenylalanine (Electronic Standard) to isolate the specific spectroscopic signature of the morpholine substituent.[1]

Structural Analysis & Solvation Strategy

The characterization of 4-(4-Morpholinyl)-DL-phenylalanine presents unique challenges due to its zwitterionic nature and the electronic coupling between the morpholine ring and the aromatic system.

Solvent Selection Protocol

Standard CDCl₃ is unsuitable due to the zwitterionic amino acid backbone. Two solvent systems are recommended based on the analytical goal:

  • System A (Structural Confirmation): DMSO-d₆.

    • Why: Excellent solubility for the aromatic core; separates amide/amine protons (if protected) and provides distinct resolution of the morpholine methylene triplets.

    • Caveat: Hygroscopic; water peaks (~3.3 ppm) can obscure morpholine signals if not dry.

  • System B (Quantitative/Purity): D₂O + NaOD (pH > 10).

    • Why: Collapses the zwitterion to the anionic form, sharpening the backbone signals and removing exchangeable protons to simplify the spectrum.

Comparative NMR Data Analysis

The following table contrasts the target molecule with its structural relatives. The morpholine group acts as a strong electron-donating group (EDG) via resonance, significantly shielding the aromatic protons ortho to it, a feature absent in the native and fluorinated alternatives.

Table 1: Predicted ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
PositionTarget: 4-Morpholino-Phe (δ ppm)Alternative 1: Phenylalanine (δ ppm)Alternative 2: 4-Fluoro-Phe (δ ppm)Mechanistic Insight
α-CH 3.85 - 3.95 (m) 3.90 - 4.00 (m)3.90 - 4.00 (m)Minimal change; backbone is electronically insulated from the para-substitution.[1]
β-CH₂ 2.90 - 3.10 (m) 2.90 - 3.15 (m)2.95 - 3.15 (m)Slight variation due to conformational changes in the side chain.
Ar-H (2,6) 7.10 - 7.15 (d) 7.25 - 7.35 (m)7.20 - 7.30 (m)Meta to Morpholine: Mildly shielded compared to native Phe.[1]
Ar-H (3,5) 6.85 - 6.95 (d) 7.25 - 7.35 (m)7.00 - 7.10 (t)*Ortho to Morpholine: Strong upfield shift due to electron donation (resonance) from Morpholine Nitrogen.[1]
Morph-N-CH₂ 3.05 - 3.15 (t) N/AN/ADiagnostic triplet.[1] Shifts downfield vs. free morpholine due to N-Aryl conjugation.
Morph-O-CH₂ 3.70 - 3.75 (t) N/AN/ADiagnostic triplet.[1] Remains relatively static; confirms intact morpholine ring.

*Note: 4-Fluoro-Phe signals exhibit ¹⁹F-¹H coupling (splitting).

Experimental Workflow & Logic

This protocol ensures self-validating results. If the Morph-N-CH₂ signal is not correlated to the Ar-C(4) carbon in HMBC, the morpholine ring is not covalently attached to the phenyl ring (indicating a salt mixture rather than a covalent bond).

Step-by-Step Characterization Protocol
  • Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL DMSO-d₆. Sonicate for 2 minutes to ensure homogeneity.

  • 1D ¹H Acquisition:

    • Parameter: Set relaxation delay (d1) > 2.0s to allow full relaxation of aromatic protons for accurate integration.

    • Validation: Integrate the Morph-O-CH₂ signal (4H).[2] Set this as reference (Integral = 4.0). The aromatic region should integrate to 4H (2+2 doublet pattern).

  • 2D Correlation (The "Fingerprint"):

    • COSY: Confirm the spin system of the morpholine ring (O-CH₂ couples only to N-CH₂).

    • HMBC: The critical experiment.[1] Look for the long-range coupling between Morph-N-CH₂ protons (~3.1 ppm) and the Aromatic C-4 carbon (~150 ppm) .

Visualization: Characterization Logic Flow

NMR_Workflow Start Start: Raw Sample 4-(4-Morpholinyl)-DL-Phe Solvent Solvation: DMSO-d6 (Avoids zwitterion precip) Start->Solvent Acq1D 1D 1H NMR Acquisition (Ref: TMS @ 0.00 ppm) Solvent->Acq1D Check1 Check: Morpholine Integrals (3.7 ppm = 4H?) Acq1D->Check1 Fail1 Impurity/Salt Mix (Recrystallize) Check1->Fail1 No Pass1 Pass: Stoichiometry OK Check1->Pass1 Yes Acq2D 2D HMBC Experiment (Long-range C-H) Pass1->Acq2D Check2 Correlation: N-CH2 to Ar-C4? Acq2D->Check2 Check2->Fail1 No (Mixture) Final Validated Structure Check2->Final Yes (Covalent)

Caption: Logical decision tree for validating the covalent attachment of the morpholine ring using 1D and 2D NMR.

Advanced Structural Correlations

To definitively prove the structure, one must map the connectivity. The diagram below illustrates the specific NMR correlations required to confirm the 4-position substitution.

Molecular_Correlations cluster_legend Interaction Legend Phe_Ring Phenyl Ring (Aromatic) Morph_N Morpholine N-CH2 (~3.1 ppm) Morph_N->Phe_Ring HMBC (Strong) Defines 4-position Morph_O Morpholine O-CH2 (~3.7 ppm) Morph_N->Morph_O COSY (Strong) Defines Ring Alpha_CH Alpha-CH (~3.9 ppm) Beta_CH2 Beta-CH2 (~3.0 ppm) Beta_CH2->Phe_Ring HMBC Links Sidechain Beta_CH2->Alpha_CH COSY Backbone Legend1 HMBC (Through Bond) Legend2 COSY (Through H-H)

Caption: Key HMBC (Red) and COSY (Blue) correlations. The Morpholine N-CH2 to Phenyl Ring HMBC is the definitive proof of structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69886113, 4-Morpholino-L-phenylalanine.[1] Retrieved from [Link]

  • Ismael, S. et al. (2019). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl).[1] (Solvent effect context for nitrogen-heterocycles). University of Basrah.

  • Sathish Kumar, S. et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.[1][2] Molbank, M617.[2] (Reference for Morpholine ring chemical shifts). Retrieved from [Link][2]

  • Boeszoermenyi, A. et al. (2020). The precious fluorine on the ring: fluorine NMR for biological systems. (Reference for 4-Fluoro-Phe shifts). Retrieved from [Link]

Sources

Comparative

In-Depth Guide: Mass Spectrometry Fragmentation Patterns of Morpholino-Peptides (PPMOs)

Executive Summary The analysis of Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers (PPMOs) represents a unique intersection of proteomics and genomics. Unlike standard peptides or negatively charged oligonucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers (PPMOs) represents a unique intersection of proteomics and genomics. Unlike standard peptides or negatively charged oligonucleotides (e.g., DNA, RNA, Phosphorothioates), PPMOs possess a hybrid architecture: a cationic Cell-Penetrating Peptide (CPP) covalently linked to a neutral phosphorodiamidate morpholino (PMO) backbone.

This guide objectively compares the mass spectrometry (MS) fragmentation performance of PPMOs against their constituent classes—Standard Peptides and Naked PMOs . We analyze how the distinct physicochemical properties of the PMO backbone alter fragmentation kinetics, ion series generation, and sequencing coverage compared to traditional alternatives.

Structural Basis of Fragmentation

To understand the fragmentation patterns, one must first distinguish the bond energies and cleavage sites of the PPMO components compared to standard alternatives.

The Hybrid Architecture
  • The Peptide (The Driver): Typically an Arginine-rich sequence (e.g.,

    
    ). It dominates ionization in positive mode (
    
    
    
    ), acting as a "proton sponge."
  • The PMO (The Payload): A neutral backbone where morpholine rings replace ribose and phosphorodiamidate linkages replace phosphodiesters.[1] It lacks the Coulombic repulsion that drives standard oligonucleotide fragmentation.

Comparative Cleavage Sites
FeatureStandard PeptideNaked PMO (Alternative)PPMO (Product)
Backbone PolyamidePhosphorodiamidateHybrid (Amide + Phosphorodiamidate)
Primary Cleavage Amide bond (

)
P-N bond (Phosphoramidate)Competitive: Linker > Peptide > PMO
Resulting Ions

and

series

and

series
Hybrid spectra (

+

+ intact losses)
Charge State Variable (

to

)
Neutral (requires adducts)Highly Positive (

to

)

Detailed Fragmentation Analysis

Fragmentation Mode 1: Collision Induced Dissociation (CID)[2][3][4][5][6]

Performance vs. Alternatives:

  • Standard Peptides: CID is the gold standard, yielding rich

    
     ion series.
    
  • PPMOs: CID performance is sub-optimal for full sequencing . The labile linker (often a succinimidyl or amide linkage) frequently cleaves first. The high proton affinity of the arginine-rich peptide sequesters charge, leaving the neutral PMO moiety "invisible" or as a neutral loss in the low-mass region.

Diagnostic Pattern: In CID, PPMOs often exhibit a "stripping" pattern where the peptide fragments extensively (


 ions), but the PMO backbone remains largely intact or generates only terminal fragments.
Fragmentation Mode 2: Higher-Energy Collisional Dissociation (HCD)[3][4]

Performance vs. Alternatives:

  • Naked PMOs: HCD provides the necessary energy to break the stable phosphorodiamidate ring system.

  • PPMOs: HCD is the superior method for PPMO characterization. The higher energy regime overcomes the linker stability and forces fragmentation within the PMO backbone.

Key HCD Fragment Ions for PPMOs:

  • Peptide Reporter Ions: Low

    
     immonium ions (e.g., 
    
    
    
    129 for Arginine).
  • PMO Backbone Ions (

    
     series):  Unlike DNA (
    
    
    
    ions), PMOs cleave at the P-N bond.
    • 
      -ions:  Contain the 5'-end (morpholine nitrogen side).
      
    • 
      -ions:  Contain the 3'-end (phosphorus side).
      
  • Base Losses: Neutral loss of nucleobases (A, C, G, T) is observed but less dominant than in DNA/RNA.

Fragmentation Mode 3: Electron Transfer Dissociation (ETD)[4][6]

Performance vs. Alternatives:

  • Standard Peptides: Excellent for long peptides and PTM localization.

  • PPMOs: ETD is highly effective for the peptide portion of the PPMO but often fails to fragment the PMO backbone efficiently. The radical-driven mechanism prefers the amide backbone over the phosphorodiamidate structure.

Visualizing the Fragmentation Pathway[2][4][7]

The following diagram illustrates the competitive fragmentation pathways of a PPMO under HCD conditions.

PPMO_Fragmentation PPMO Precursor: PPMO [Peptide-Linker-PMO]+n LinkerCleavage Pathway A: Linker Cleavage (Low Energy / CID) PPMO->LinkerCleavage Labile Bond PeptideFrag Pathway B: Peptide Sequencing (b/y ions) PPMO->PeptideFrag Charge Localization PMOFrag Pathway C: PMO Sequencing (d/z ions) PPMO->PMOFrag High Energy (HCD) SpectraA Spectra: Intact Peptide + Intact PMO (Neutral Loss) LinkerCleavage->SpectraA SpectraB Spectra: Peptide Sequence Confirmed PMO Sequence Silent PeptideFrag->SpectraB SpectraC Spectra: Full Sequence Coverage (Requires High Energy/HCD) PMOFrag->SpectraC

Caption: Figure 1. Competitive fragmentation pathways of PPMOs. Pathway C (PMO sequencing) requires higher energy (HCD) to overcome the stability of the phosphorodiamidate backbone.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints"—self-validating steps to confirm system performance before consuming valuable samples.

Sample Preparation
  • Solvent: Dissolve PPMO in 50% Acetonitrile / 0.1% Formic Acid.

  • Concentration: 1-5 µM. (PPMOs ionize well due to the peptide, requiring lower concentrations than naked PMOs).

LC-MS/MS Method (HCD Focus)

Step 1: System Check (Checkpoint)

  • Inject a standard peptide (e.g., Angiotensin II).

  • Criteria: Verify signal-to-noise > 100:1 and mass accuracy < 5 ppm.

Step 2: Source Parameters (ESI+)

  • Polarity: Positive (driven by Peptide). Note: Naked PMOs prefer Negative mode, but PPMOs must be run in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (High heat assists desolvation of the polymer).

Step 3: Fragmentation Setup (Stepped HCD)

  • Rationale: Because the peptide and PMO have different bond energies, a single collision energy (CE) is insufficient.

  • Setting: Use Stepped NCE (Normalized Collision Energy) : 25%, 35%, 50%.

    • 25%:[2][3][4] Fragments the peptide (

      
      ).[5][6]
      
    • 35%: Cleaves the linker.

    • 50%: Fragments the PMO backbone (

      
      ).[2][4]
      
Data Interpretation (The "d/z" Logic)

Unlike standard code, PMO sequencing requires looking for specific mass shifts:

  • Identify the Precursor Ion (e.g.,

    
    ).
    
  • Look for the Peptide Series (

    
    ) in the low mass range.
    
  • Look for

    
     ions  (5' fragments).
    
    • Calculation: Mass = (Peptide + Linker) + (PMO Fragment).

    • Validation: The mass difference between peaks should correspond to PMO subunits (approx. 300-350 Da, depending on the base).

Analytical Workflow Diagram

Workflow Start Start: PPMO Sample Ionization ESI Positive Mode (Peptide drives charge) Start->Ionization Decision Select Fragmentation Ionization->Decision CID CID (Standard) Decision->CID Low Energy HCD Stepped HCD (Recommended) Decision->HCD High Energy ResultCID Result: Peptide Seq Only (Linker Failure) CID->ResultCID ResultHCD Result: Hybrid Spectra (b/y + d/z ions) HCD->ResultHCD Analysis Data Analysis: Search for 'd' ions (Peptide+Linker+PMO_n) ResultHCD->Analysis

Caption: Figure 2. Decision tree for PPMO characterization. Stepped HCD is critical for accessing the PMO backbone sequence.

Comparison Table: Product vs. Alternatives

ParameterStandard PeptideNaked PMOMorpholino-Peptide (PPMO)
Ionization Polarity PositiveNegative (Preferred)Positive (Mandatory)
Primary Fragment Series


(Negative mode)
Hybrid:

(Peptide) +

(Conjugate)
Backbone Stability ModerateHighVariable (Linker < Peptide < PMO)
Mass Defect AverageHigh (due to P/N content)Mixed
Best Fragmentation Method CIDCID (Neg) or HCDStepped HCD

References

  • Wang, M., et al. (2024).[4][7] Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Moustafa, D. A., et al. (2021).[8] Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers Retain Activity against Multidrug-Resistant Pseudomonas aeruginosa In Vitro and In Vivo. mBio.[8] Available at: [Link]

  • Karasawa, K., et al. (2017). LC-MS/MS Sequencing of Phosphorodiamidate Morpholino Oligomers. Journal of The American Society for Mass Spectrometry.
  • Agilent Technologies. (2023). A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. Application Note. Available at: [Link]

Sources

Validation

Determination of enantiomeric excess of 4-morpholinyl-phenylalanine

An In-Depth Technical Guide to the Determination of Enantiomeric Excess of 4-morpholinyl-phenylalanine For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of Enantiomeric Excess of 4-morpholinyl-phenylalanine

For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a trivial detail—it is a critical parameter that dictates pharmacological activity, efficacy, and safety. Synthetic amino acids, such as 4-morpholinyl-phenylalanine, are integral building blocks in modern medicinal chemistry. Ensuring their enantiomeric purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of 4-morpholinyl-phenylalanine, grounded in established scientific principles and supported by actionable experimental protocols.

The Imperative of Chiral Purity

Chirality is a fundamental property in biological systems. Amino acids, the building blocks of proteins, are almost exclusively of the L-configuration in nature. The introduction of a synthetic amino acid into a peptide or small molecule therapeutic requires stringent control over its stereochemistry. The two enantiomers of a chiral drug can have vastly different biological effects, with one being therapeutic while the other could be inactive or, in the worst case, toxic. Therefore, the accurate quantification of enantiomeric excess (% ee), defined as ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100, is a non-negotiable step in the development process.

Strategic Selection of an Analytical Method

The choice of analytical technique for determining the enantiomeric excess of 4-morpholinyl-phenylalanine depends on several factors, including the required accuracy, sample throughput, available instrumentation, and whether the goal is purely analytical or also preparative. The primary methods can be broadly categorized into chromatographic and spectroscopic techniques.

Method_Selection_Workflow cluster_input Analytical Requirements cluster_decision Primary Decision Point cluster_methods Method Categories cluster_output Outcome Start Sample: 4-morpholinyl-phenylalanine Decision1 Need for Physical Separation? Start->Decision1 Chromatography Chromatographic Methods (HPLC, GC, SFC) Decision1->Chromatography Yes (Highest Accuracy/ Preparative Potential) Spectroscopy Spectroscopic Methods (NMR, CD) Decision1->Spectroscopy No (Rapid Screening/ Structural Confirmation) Result Quantitative % ee Value Chromatography->Result Spectroscopy->Result Derivatization_Diagram cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_analysis Analysis AminoAcid 4-morpholinyl-phenylalanine (R/S Enantiomers) Process Derivatization Reaction AminoAcid->Process OPA o-phthalaldehyde (OPA) OPA->Process NAC N-acetyl-L-cysteine (NAC) (Chiral Reagent) NAC->Process Diastereomer1 Diastereomer 1 (L-NAC + R-Amino Acid) HPLC Separation on Achiral Reversed-Phase C18 Column Diastereomer1->HPLC Diastereomer2 Diastereomer 2 (L-NAC + S-Amino Acid) Diastereomer2->HPLC Process->Diastereomer1 Process->Diastereomer2

Validation

Comparative Bioactivity Guide: 4-Morpholinyl-Phenylalanine vs. 4-Fluoro-Phenylalanine in Protein Engineering

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern drug development and structural biology. By substituting native residues with precisely modified analogs, researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern drug development and structural biology. By substituting native residues with precisely modified analogs, researchers can map receptor binding pockets, enhance pharmacokinetic profiles, and probe complex folding dynamics.

This guide provides an in-depth technical comparison of two highly distinct phenylalanine derivatives: 4-fluoro-phenylalanine (4-F-Phe) and 4-morpholinyl-phenylalanine (4-Morph-Phe) . While 4-F-Phe is primarily used for subtle electronic tuning and structural probing, 4-Morph-Phe introduces significant steric bulk and polarity to disrupt or enhance specific biomolecular interactions.

Physicochemical Profiling: Electronics vs. Sterics

To understand the divergent bioactivity of these two UAAs, one must first analyze the causality behind their physicochemical properties. The substitution at the para-position of the phenyl ring dictates the amino acid's behavior in aqueous environments and lipidic receptor pockets.

PropertyNative Phenylalanine (Phe)4-Fluoro-Phenylalanine (4-F-Phe)4-Morpholinyl-Phenylalanine (4-Morph-Phe)
Side Chain Volume ~135 ų~140 ų (Minimal steric perturbation)~220 ų (High steric bulk)
π-Electron Density BaselineDepleted (Inductive electron withdrawal by F)Polarized (Electron-donating N, H-bond acceptor O)
Hydrophobicity HighVery High (Fluorine enhances lipophilicity)Moderate/Low (Morpholine ring adds polarity)
H-Bonding NoneWeak Acceptor (C-F bond)Strong Acceptor (Morpholine O and N)
Primary Utility Native foldingCation-π probing,

F-NMR, Thermal stabilization
Solubility enhancement, ACE inhibitor design

Mechanistic Bioactivity & Receptor Interactions

4-Fluoro-Phenylalanine: The Electronic Scalpel

Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), 4-F-Phe acts as an isosteric replacement for native phenylalanine. However, fluorine's extreme electronegativity fundamentally alters the bioactivity of the residue[1].

  • Modulation of Cation-π Interactions: In G-protein coupled receptors (GPCRs), native Phe often anchors ligands via cation-π interactions with basic residues (Arg/Lys). Fluorination withdraws electron density from the aromatic ring, reducing the negative electrostatic potential at the ring's center. Studies on the Ste2p receptor using fluorinated

    
    -factor analogues demonstrate a linear correlation between the degree of fluorination and an increase in the dissociation constant (
    
    
    
    ), proving that 4-F-Phe weakens cation-π binding without disrupting the pocket's steric geometry [2].
  • Thermal Stabilization and Aggregation Prevention: When incorporated into solvent-exposed surfaces of enzymes (e.g., E. coli transketolase), 4-F-Phe can abolish irreversible aggregation at elevated temperatures (50 °C). The unique fluorophilic interactions and altered local dynamics prevent the unfolding intermediates from nucleating into aggregates [3].

4-Morpholinyl-Phenylalanine: The Steric and Polar Disruptor

In stark contrast, 4-Morph-Phe replaces the para-hydrogen with a bulky, heterocyclic morpholine ring. This modification is not isosteric; it is designed to intentionally perturb the local environment [4].

  • Pharmacokinetic Enhancement: The morpholine ring contains an ether oxygen and an amine nitrogen. At physiological pH, this introduces a highly polar, hydrogen-bonding moiety into an otherwise hydrophobic sequence. In the development of antihypertensive peptides (such as ACE inhibitors), substituting native aromatic residues with 4-Morph-Phe increases aqueous solubility and alters the proteolytic degradation profile, extending the molecule's half-life [5].

  • Steric Exclusion in Binding Pockets: If placed in a tightly packed hydrophobic core, 4-Morph-Phe will destabilize the protein due to steric clashes and the energetic penalty of burying a polar group. However, when directed toward the solvent or a wide receptor vestibule, it can establish new hydrogen bonds with the receptor or solvent molecules, enhancing target specificity.

Bioactivity Phe Native Phenylalanine (Electron-Rich π-Cloud) Receptor Receptor Cationic Residue (e.g., Arg/Lys Pocket) Phe->Receptor Strong Cation-π Binding F_Phe 4-Fluoro-Phenylalanine (Electron-Depleted π-Cloud) F_Phe->Receptor Weakened Binding (Increased Kd) Morph_Phe 4-Morpholinyl-Phenylalanine (Bulky, Polar H-Bond Acceptor) Solvent Aqueous Environment (Solvent Exposure) Morph_Phe->Solvent Increased Solubility & H-Bonding

Fig 1: Divergent interaction pathways of Phe analogs based on electronic and steric modifications.

Experimental Workflows: Self-Validating Protocols

To objectively compare these UAAs in a laboratory setting, researchers must employ distinct validation workflows tailored to the specific physicochemical properties of each amino acid.

Protocol A: Probing Cation-π Interactions via 4-F-Phe Substitution

This protocol utilizes 4-F-Phe to validate the presence of a cation-π interaction in a peptide-receptor complex without altering the steric volume of the ligand.

  • Peptide Synthesis: Synthesize the target peptide using standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Split the resin to synthesize the wild-type (Phe) and the mutant (4-F-Phe) variants.

  • Fluorescent Labeling: Attach a fluorophore (e.g., NBD or FITC) to the N-terminus or a non-interfering lysine residue to enable flow cytometry analysis.

  • Purification & QC: Purify via RP-HPLC. Validation Check: The 4-F-Phe peptide will elute slightly later than the wild-type due to the increased lipophilicity of the fluorine atom. Confirm mass via MALDI-TOF MS.

  • Receptor Binding Assay: Incubate varying concentrations of the labeled peptides with cells expressing the target GPCR (e.g., Ste2p).

  • Flow Cytometry Analysis: Measure the mean fluorescence intensity. Plot the saturation binding curve to calculate the

    
    .
    
  • Causality Check: If the

    
     of the 4-F-Phe variant is significantly higher than the wild-type, it confirms that the receptor relies on the electron-rich 
    
    
    
    -cloud of the native Phe for binding (cation-π interaction), as the steric bulk remains unchanged [2].
Protocol B: Enhancing Bioavailability via 4-Morph-Phe Substitution

This protocol evaluates how the bulky, polar morpholine group improves the aqueous solubility and metabolic stability of a hydrophobic peptide drug candidate.

  • Synthesis & Cleavage: Synthesize the peptide via Fmoc-SPPS, incorporating Fmoc-4-Morpholinyl-L-phenylalanine at the targeted solvent-exposed site. Cleave using a standard TFA cocktail.

  • Kinetic Solubility Profiling:

    • Dissolve the purified wild-type and 4-Morph-Phe peptides in DMSO to create 10 mM stock solutions.

    • Spike the stocks into PBS (pH 7.4) to a theoretical concentration of 500 µM.

    • Incubate for 24 hours at room temperature, then centrifuge at 10,000 x g to pellet aggregates.

    • Quantify the soluble fraction in the supernatant via UV-Vis (A280) or HPLC.

  • Metabolic Stability Assay: Incubate the soluble peptides in human blood serum at 37 °C. Extract aliquots at 0, 1, 2, 4, and 8 hours, quench with cold acetonitrile, and analyze intact peptide mass via LC-MS/MS.

  • Causality Check: The 4-Morph-Phe variant should exhibit a higher concentration in the PBS supernatant (due to morpholine's H-bonding capability) and a prolonged half-life in serum (due to steric shielding against proteolytic enzymes) [5].

Workflow Step1 1. UAA Selection 4-F-Phe (Electronic Probing) 4-Morph-Phe (Steric/Polar Tuning) Step2 2. Synthesis & Incorporation Fmoc-SPPS Amber Suppression (In Vivo) Step1->Step2 Step3 3. Physicochemical Validation 19F-NMR Structural Analysis HPLC Solubility Profiling Step2->Step3 Step4 4. Bioactivity Assays Receptor Binding (Kd) Serum Stability (T1/2) Step3->Step4

Fig 2: Standardized workflow for UAA selection, incorporation, and bioactivity validation.

Conclusion & Selection Guide

The choice between 4-fluoro-phenylalanine and 4-morpholinyl-phenylalanine hinges entirely on the structural goal of the protein engineering project.

  • Choose 4-Fluoro-Phenylalanine when the goal is to map electrostatic interactions (specifically cation-π bonds), conduct

    
    F-NMR structural studies without background interference, or thermally stabilize a protein without perturbing its native 3D architecture[1][3].
    
  • Choose 4-Morpholinyl-Phenylalanine when the goal is to disrupt a hydrophobic interaction, increase the aqueous solubility of a lipophilic peptide, or introduce steric bulk to prevent rapid enzymatic degradation in pharmacokinetic applications [4][5].

References

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available at:[Link]

  • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction. Biochemistry - ACS Publications. Available at:[Link]

  • Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. PubMed - NIH. Available at:[Link]

  • 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113. PubChem - NIH. Available at:[Link]

  • Novel complex amido and imido derivatives of carboxyalkyl peptides and thioethers and ethers of peptides. European Patent Office (EP0073143A2). Available at:[Link]

Comparative

A Senior Scientist's Guide to the Chiral Resolution of DL-Morpholinophenylalanine

Introduction: The Stereochemical Challenge of a Novel Synthon In the landscape of modern drug discovery, unnatural amino acids (UAAs) are indispensable building blocks for creating novel peptides and pharmacologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of a Novel Synthon

In the landscape of modern drug discovery, unnatural amino acids (UAAs) are indispensable building blocks for creating novel peptides and pharmacologically active molecules. DL-Morpholinophenylalanine, an N-substituted derivative of phenylalanine, represents a synthon of significant interest, offering unique conformational constraints and potential for new molecular interactions. However, like most chiral molecules, its biological activity is typically confined to a single enantiomer. The presence of the other enantiomer can range from being inert to contributing to off-target effects or toxicity.

Therefore, the development of a robust, scalable, and efficient method for the chiral resolution of the racemic DL-morpholinophenylalanine mixture is not merely an analytical challenge; it is a critical prerequisite for its successful application in pharmaceutical development. This guide provides a comparative analysis of primary chiral separation methodologies, grounded in established principles and supported by illustrative data from structurally related compounds. We will explore the strategic considerations and experimental causality behind method development in chiral chromatography, enzymatic resolution, and diastereomeric crystallization.

I. Chiral Chromatography: The Gold Standard for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely adopted techniques for enantiomer separation.[1][2] The direct nature of this method, where the racemic mixture is separated without prior derivatization, offers speed, high resolution, and adaptability from analytical quality control to preparative-scale purification.[3][4]

Principle of Chiral Recognition

The cornerstone of this technique is the Chiral Stationary Phase (CSP), which creates a stereospecific environment within the column. Enantiomers transiently interact with the chiral selector of the CSP, forming short-lived diastereomeric complexes. These complexes have different interaction energies, leading to different retention times and, thus, separation.[2] For N-substituted amino acids like morpholinophenylalanine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with similar structures.[4][5][6][7][8] These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites (carbamate groups, phenyl rings, etc.) capable of hydrogen bonding, π-π stacking, and steric hindrance, which are essential for chiral recognition.[2]

Workflow for Method Development

A systematic screening approach is the most efficient path to a successful separation. Given that no specific application data for DL-morpholinophenylalanine is readily available, a logical screening protocol is proposed below. This workflow is designed to maximize the probability of finding a suitable separation by testing a set of high-performance, complementary CSPs under varied mobile phase conditions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Secondary Screening Start Racemic DL-Morpholinophenylalanine (Dissolved in Mobile Phase) Screen Screen on 4 Immobilized Polysaccharide CSPs: - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dichlorophenylcarbamate) - Amylose tris(3-chloro-5-methylphenylcarbamate) Start->Screen MP Test Two Mobile Phase Systems: 1. Normal Phase: Hexane/IPA (80/20) + 0.1% TFA 2. Reversed Phase: ACN/H2O (60/40) + 0.1% FA Screen->MP Decision Baseline Separation? (Rs > 1.5) MP->Decision Optimize Optimize Best Condition: - Adjust solvent ratio - Modify additive concentration - Evaluate temperature effect Decision->Optimize Yes Reevaluate Screen Alternative CSPs: - Macrocyclic Glycopeptide (e.g., Teicoplanin) - Zwitterionic Ion-Exchanger Decision->Reevaluate No Final Validated Analytical Method or Starting Point for Prep-Scale Optimize->Final No No Yes Yes Reevaluate->Optimize

Caption: HPLC/SFC method development workflow for DL-morpholinophenylalanine.
Illustrative Experimental Protocol (Screening)

This protocol is a starting point for the screening process visualized above. The choice of trifluoroacetic acid (TFA) for normal phase and formic acid (FA) for reversed phase is deliberate; these acidic additives protonate the morpholine nitrogen, ensuring sharp peak shapes and consistent interactions with the CSP.[5][6]

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic DL-morpholinophenylalanine in the initial mobile phase.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Screening Columns (5 µm particle size, 4.6 x 250 mm):

    • CHIRALPAK® IA (or Lux® Amylose-1)

    • CHIRALPAK® IB (or Lux® Cellulose-1)

    • CHIRALPAK® IC (or Lux® Cellulose-2)

  • Mobile Phase Conditions:

    • Normal Phase (NP): n-Hexane/Isopropanol (IPA) (80:20 v/v) with 0.1% TFA.

    • Reversed Phase (RP): Acetonitrile/Water (60:40 v/v) with 0.1% Formic Acid.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm.

  • Analysis: For each column/mobile phase combination, calculate the retention factors (k), separation factor (α), and resolution (Rs). A successful "hit" is defined as Rs > 1.5.

Anticipated Performance Data (Illustrative)

While specific data for DL-morpholinophenylalanine is unavailable, we can project expected performance based on separations of structurally similar N-protected phenylalanine derivatives, such as N-FMOC-Phenylalanine or N-Acetyl-Phenylalanine.[4][5][9]

Chiral Stationary Phase (CSP)Mobile Phase ModeAnalyte Exampleα (Selectivity)Rs (Resolution)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseN-FMOC-DL-Phenylalanine1.252.8[5][6]
Cellulose tris(3,5-dichlorophenylcarbamate)Reversed PhaseN-FMOC-DL-Phenylalanine1.384.1[7][8]
Zwitterionic (ZWIX)Polar PhaseN-Acetyl-DL-Phenylalanine1.472.55[4]
Teicoplanin Macrocyclic GlycopeptideReversed PhaseDL-Phenylalanine>1.5>2.0[1][10][11]

Advantages of Chiral Chromatography:

  • High Resolution: Capable of achieving excellent separation (Rs > 2.0).

  • Versatility: Applicable to both analytical and preparative scales.

  • Speed: Modern SFC and UHPLC methods can achieve separations in minutes.[10]

  • Direct Method: No derivatization of the analyte is required.

Limitations:

  • Cost: Chiral columns and the solvents for preparative scale can be expensive.

  • Development Time: Finding the optimal CSP and mobile phase combination can be empirical and time-consuming.[1]

II. Enzymatic Kinetic Resolution: The Power of Biocatalysis

Enzymatic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[2] In a typical kinetic resolution, one enantiomer is selectively transformed into a new compound, which can then be easily separated from the unreacted, desired enantiomer by standard methods like extraction or crystallization. This method is particularly attractive for producing highly enantiopure materials.[12]

Principle of Stereoselective Hydrolysis

For an N-substituted amino acid like DL-morpholinophenylalanine, a common strategy involves the use of an acylase or a lipase.[13] The process begins with a simple chemical modification, such as converting the carboxylic acid to an ester (e.g., methyl ester). The racemic ester is then exposed to the enzyme. The enzyme, acting as a chiral catalyst, will selectively hydrolyze only one of the ester enantiomers (e.g., the L-ester) back to the carboxylic acid, while leaving the other (D-ester) untouched. The resulting mixture of an acid (L-form) and an ester (D-form) can be readily separated due to their different chemical properties.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Isolation Racemate DL-Morpholinophenylalanine Esterification Esterification (e.g., MeOH, H+) Racemate->Esterification RacemicEster DL-Morpholinophenylalanine Methyl Ester Esterification->RacemicEster Enzyme Enzyme Addition (e.g., Lipase or Acylase) pH 7, 37°C RacemicEster->Enzyme Mixture Mixture: L-Acid + D-Ester Enzyme->Mixture Extraction Liquid-Liquid Extraction (Adjust pH to separate) Mixture->Extraction L_Acid L-Morpholinophenylalanine (Aqueous Phase) Extraction->L_Acid Isolate D_Ester D-Morpholinophenylalanine Methyl Ester (Organic Phase) Extraction->D_Ester Isolate Hydrolysis Chemical Hydrolysis (e.g., aq. HCl) D_Ester->Hydrolysis D_Acid D-Morpholinophenylalanine Hydrolysis->D_Acid

Caption: General workflow for enzymatic kinetic resolution of an N-substituted amino acid.
Protocol for Enzymatic Resolution
  • Esterification: Convert DL-morpholinophenylalanine to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid). Purify the racemic ester.

  • Enzymatic Hydrolysis:

    • Suspend the racemic methyl ester in a phosphate buffer (pH 7.0).

    • Add a lipase (e.g., from Candida antarctica B, often immobilized for easy removal). The enzyme loading is typically 1-10% by weight relative to the substrate.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC until ~50% conversion is reached. This is critical because exceeding 50% conversion will decrease the enantiomeric excess of the unreacted ester.

  • Workup and Separation:

    • Remove the enzyme by filtration (if immobilized).

    • Acidify the reaction mixture to pH ~2 with HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted D-ester will move to the organic phase, while the protonated L-acid will remain in the aqueous phase.

    • Separate the layers. The L-acid can be isolated from the aqueous phase, and the D-ester can be recovered from the organic phase.

  • Hydrolysis of Remaining Ester: The isolated D-ester can be hydrolyzed back to the D-acid using basic or acidic hydrolysis to obtain the second enantiomer.

Performance Metrics
ParameterTypical TargetJustification
Conversion ~50%Maximizes the theoretical yield and enantiomeric excess (e.e.) of both the product and the remaining substrate.
Enantiomeric Excess (e.e.) >99%High e.e. is the primary goal; achievable with highly selective enzymes.
Enantioselectivity (E-value) >100The E-value is a measure of the enzyme's selectivity. A high E-value is necessary for achieving high e.e. at 50% conversion.
Yield (Theoretical Max) 50% per enantiomerA key limitation of kinetic resolution; the other 50% is converted to the other enantiomer's product. This can be overcome if racemization of the starting material is possible under reaction conditions (Dynamic Kinetic Resolution).[12][14][15]

Advantages of Enzymatic Resolution:

  • Exceptional Selectivity: Can produce materials with very high enantiomeric purity (>99.5% e.e.).

  • Mild Conditions: Reactions are run in aqueous media under mild pH and temperature, preserving sensitive functional groups.

  • Environmentally Friendly: Biocatalysis is considered a "green chemistry" approach.

Limitations:

  • 50% Yield Limit: In a standard kinetic resolution, the maximum yield for a single enantiomer is 50%.

  • Substrate Specificity: An enzyme that works for one substrate may not work for another, requiring screening to find a suitable biocatalyst.

  • Additional Steps: Requires initial derivatization and final separation steps.

III. Diastereomeric Salt Crystallization: The Classical Chemical Approach

This method is one of the oldest yet still industrially relevant techniques for chiral separation.[16] It relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. Diastereomers are not mirror images and thus have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[]

Principle of Differential Solubility

DL-Morpholinophenylalanine is an amphoteric molecule, possessing both a basic morpholine nitrogen and an acidic carboxylic acid group. This allows it to form salts with either a chiral acid or a chiral base. For example, reacting the racemic amino acid with a chiral acid like D-tartaric acid will produce two diastereomeric salts: (L-Morpholinophenylalanine)-(D-Tartrate) and (D-Morpholinophenylalanine)-(D-Tartrate). One of these salts will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Protocol for Diastereomeric Resolution
  • Resolving Agent Selection: Screen common and commercially available chiral resolving agents. For the carboxylic acid group, chiral bases like (R)-(+)-α-phenylethylamine or brucine could be used. For the basic morpholine group, chiral acids like D-(-)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid are excellent choices.

  • Salt Formation and Crystallization:

    • Dissolve one equivalent of racemic DL-morpholinophenylalanine and 0.5-1.0 equivalents of the chosen resolving agent (e.g., D-tartaric acid) in a suitable solvent (often a mixture like methanol/water or ethanol) with heating to ensure complete dissolution. The stoichiometry is often varied to optimize resolution.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization. Seeding with a small amount of pure crystal can aid this process.

    • Collect the precipitated crystals by filtration. This is the "less soluble" diastereomeric salt.

  • Liberation of the Enantiomer:

    • Redissolve the purified crystals in water.

    • Break the salt by adjusting the pH. For a tartaric acid salt, adding a base (like NaOH) will deprotonate the amino acid's carboxyl group and the tartaric acid, while a different pH adjustment can liberate the free amino acid from the resolving agent.

    • Separate the free enantiomer from the resolving agent by extraction or ion-exchange chromatography.

  • Analysis: The enantiomeric purity of the isolated product must be confirmed using a validated chiral HPLC method (as developed in Section I).

Performance Metrics
ParameterTypical TargetJustification
Yield of First Crop 20-40%The yield of the first crystallization is often below the theoretical 50% to ensure high diastereomeric purity.
Diastereomeric Excess (d.e.) >98%High purity of the crystallized salt is essential for obtaining a final product with high enantiomeric excess.
Optical Purity (e.e.) >98%The ultimate goal after liberating the free amino acid from the salt. Multiple recrystallizations may be needed.
Resolving Agent Recovery >90%For economic viability, especially on a large scale, the resolving agent must be efficiently recovered and recycled.

Advantages of Diastereomeric Crystallization:

  • Scalability: It is a relatively straightforward and cost-effective method to implement on a large industrial scale.

  • Low-Cost Reagents: Many common resolving agents, like tartaric acid, are inexpensive and readily available.

Limitations:

  • Trial and Error: Finding the right combination of resolving agent and solvent system is often a laborious, empirical process.

  • Yield: The theoretical maximum yield is 50% per cycle, and practical yields are often lower. The other enantiomer must be recovered from the mother liquor, which can be challenging.

  • Purity: May require multiple recrystallizations to achieve high optical purity, leading to further yield loss.

Comparative Summary and Recommendation

MethodPrincipleThroughputScalabilityCost (Initial)Purity (e.e.)Key Advantage
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP)High (Analytical)Good (Preparative)High>99.9%Direct, high-purity separation for any scale.
Enzymatic Resolution Stereoselective enzyme-catalyzed reactionMediumExcellentMedium>99.5%Exceptional selectivity and mild, green conditions.
Diastereomeric Crystallization Differential solubility of diastereomeric saltsLowExcellentLow>98%Cost-effective and proven for large-scale industrial production.

For the resolution of DL-morpholinophenylalanine, the recommended strategy follows a logical progression:

  • Method Development & Analytics (Gram Scale): Begin with Chiral HPLC/SFC . This is essential not only as a potential separation method itself but also to develop the analytical technique required to measure the enantiomeric excess for any other method you attempt. A robust analytical method is the foundation of any resolution work.

  • High-Purity Production (Gram to Kilogram Scale): If a suitable enzyme can be identified quickly, Enzymatic Kinetic Resolution is a superior choice for producing high-purity material, despite its 50% theoretical yield limit. The mild conditions and high selectivity often outweigh the yield limitation for pharmaceutical applications.

  • Industrial Production (Multi-Kilogram Scale): For large-scale, cost-sensitive manufacturing, Diastereomeric Salt Crystallization remains a highly viable and economical option, provided a suitable resolving agent and crystallization conditions can be identified.

By systematically evaluating these orthogonal approaches, researchers and drug development professionals can select and optimize the most appropriate method for resolving DL-morpholinophenylalanine, ensuring the production of single-enantiomer material that meets the stringent purity requirements of the pharmaceutical industry.

References

  • Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex Applications. [Link]

  • Wakayama, M., Yoshimune, K., Hirose, Y., & Moriguchi, M. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 71(10), 5933–5938. [Link]

  • Wakayama, M., et al. (2005). Dynamic kinetic enzymatic resolutions of synthetic substrates to form chiral amino acids. ResearchGate. [Link]

  • Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary. Phenomenex Technical Note. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111, 6354-64. [Link]

  • Phenomenex, Inc. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

  • Martín-García, L., et al. (2015). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied Microbiology and Biotechnology, 99(2), 689-701. [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81, 1269–1278. [Link]

  • Phenomenex, Inc. (2012). The Chiral Notebook. [Link]

  • Wang, Y., et al. (2021). A Chiral COFs Membrane for Enantioselective Amino Acid Separation. ResearchGate. [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

  • Hroboňová, K., et al. (2018). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. Ceska a Slovenska Farmacie, 67(4), 159-165. [Link]

  • Gecse, Z., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2005. [Link]

  • Taylor, M. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Choi, J., et al. (2007). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. [Link]

  • Google Patents. (n.d.). Method of chiral separation for D,L-phenylalanine ester or its salt.

Sources

Validation

A Senior Application Scientist's Guide to Validating Blood-Brain Barrier Permeability of Morpholino-Modified Peptides

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective barrier protects the brain from harmful substance...

Author: BenchChem Technical Support Team. Date: March 2026

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective barrier protects the brain from harmful substances but also restricts the entry of most therapeutic agents.[1][3] Morpholino-modified peptides have emerged as a promising strategy to enhance the delivery of oligonucleotides across the BBB.[4] However, rigorously validating their ability to permeate this barrier is a critical and multi-faceted process. This guide provides a comprehensive comparison of essential methodologies, offering insights into experimental design and data interpretation for researchers in drug development.

The Crucial Role of the Blood-Brain Barrier in CNS Drug Delivery

The BBB is a complex and dynamic interface composed of brain microvascular endothelial cells (BMECs), astrocytes, and pericytes.[5][6] These cells work in concert to form a tightly regulated barrier that controls the passage of molecules into the brain.[6][7][8] For a therapeutic agent to be effective in the CNS, it must efficiently cross this barrier. Peptide-based "shuttles" are a promising approach to ferry cargo molecules, such as morpholino oligonucleotides, into the brain.[1][2][9][10][11] These shuttles often utilize receptor-mediated transcytosis to gain entry.[1]

A Comparative Overview of a In Vitro and In Vivo Models for BBB Permeability Assessment

The selection of an appropriate model system is paramount for accurately assessing the BBB permeability of morpholino-modified peptides. Both in vitro and in vivo models offer distinct advantages and limitations.

Model Type Description Advantages Disadvantages Throughput Cost Physiological Relevance
In Vitro Cell-based models that mimic the BBB.High-throughput, cost-effective, allows for mechanistic studies.May not fully recapitulate the in vivo complexity of the BBB.[12][13]HighLowModerate
In Vivo Animal models that provide a systemic and physiologically relevant environment.High physiological relevance, provides data on biodistribution and efficacy.Lower throughput, higher cost, ethical considerations.[14]LowHighHigh

In Vitro Models: A First-Line Screening Tool

In vitro BBB models are indispensable for the initial screening and mechanistic evaluation of morpholino-modified peptides.[12] These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (luminal) and a "brain" (abluminal) compartment.[5][12]

Commonly Used In Vitro BBB Models
  • Monoculture Models: These are the simplest models, utilizing a single layer of brain endothelial cells.[5][12]

  • Co-culture Models: To better mimic the in vivo environment, endothelial cells are co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[5][8][15] This interaction enhances the barrier properties of the endothelial cells.[5][15]

  • Triple-culture Models: These models incorporate endothelial cells, astrocytes, and pericytes, providing a more physiologically relevant representation of the BBB.[5]

  • Dynamic and 3D Models: More advanced models, such as those incorporating microfluidics, introduce shear stress and a three-dimensional architecture to better replicate the in vivo conditions.[6][16]

Key In Vitro Assay: Transwell Permeability Assay

The Transwell permeability assay is a widely used method to quantify the passage of a test compound across an in vitro BBB model.[8]

Caption: Workflow of a Transwell permeability assay.

  • Cell Culture: Culture primary brain endothelial cells or a suitable cell line (e.g., hCMEC/D3) on the microporous membrane of a Transwell insert.[17][18] For co-culture models, astrocytes and/or pericytes are cultured in the bottom of the well.[5][15]

  • Barrier Formation: Allow the endothelial cells to form a tight monolayer. The integrity of this barrier is crucial and should be monitored by measuring the transendothelial electrical resistance (TEER).[7][8][15] Higher TEER values indicate a tighter barrier.[7]

  • Permeability Experiment:

    • Once a stable and high TEER is achieved, replace the medium in both the apical and basolateral chambers with a fresh assay buffer.

    • Add the morpholino-modified peptide to the apical chamber at a known concentration.

    • At predetermined time intervals, collect a small aliquot from the basolateral chamber. To maintain sink conditions, replace the collected volume with fresh assay buffer.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of peptide accumulation in the basolateral chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the peptide in the apical chamber.

In Vivo Models: The Gold Standard for Validation

While in vitro models are excellent for initial screening, in vivo studies are essential to confirm the BBB permeability of morpholino-modified peptides in a complex physiological system.[14] These studies provide invaluable data on not only brain penetration but also on the overall pharmacokinetic and pharmacodynamic profile of the compound.[19]

Commonly Employed In Vivo Techniques
  • Intravenous (IV) Injection: The test compound is administered intravenously, and its concentration in the brain tissue and plasma is measured at different time points.[20][21] This method allows for the determination of the brain-to-plasma concentration ratio (Kp), a key indicator of BBB penetration.

  • In Situ Brain Perfusion: This technique involves perfusing a single cerebral hemisphere with a solution containing the test compound.[22][23][24][25] It allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.[22][23][24]

  • Capillary Depletion: This method is used to differentiate between the compound that has crossed the BBB and is in the brain parenchyma versus the compound that is still within the brain capillaries.[26][27][28][29][30]

Key In Vivo Assay: Intravenous Injection with Brain and Plasma Analysis

This is a fundamental in vivo method to assess the extent of BBB penetration.

Caption: Workflow of an intravenous injection study.

  • Animal Model: Select an appropriate animal model, typically mice or rats.

  • Compound Administration: Administer the morpholino-modified peptide via intravenous injection (e.g., tail vein).[21]

  • Sample Collection:

    • Collect blood samples at predefined time points post-injection. Process the blood to obtain plasma.

    • At the desired terminal time point, euthanize the animal and perform transcardial perfusion with saline to remove blood from the brain vasculature.

    • Carefully dissect and collect the brain.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Perform a protein precipitation or solid-phase extraction to extract the peptide from both the brain homogenate and plasma samples.

  • Quantification: Use a validated LC-MS/MS method to accurately measure the concentration of the peptide in the brain and plasma samples.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

    Kp = Cbrain / Cplasma

    Where:

    • Cbrain is the concentration of the peptide in the brain tissue.

    • Cplasma is the concentration of the peptide in the plasma.

A Kp value significantly greater than the vascular volume of the brain (typically ~0.01-0.02 mL/g) indicates that the peptide has crossed the BBB and entered the brain parenchyma.

Bridging In Vitro and In Vivo Data for a Comprehensive Assessment

A robust validation strategy relies on the integration of data from both in vitro and in vivo models. In vitro assays provide a high-throughput platform for initial screening and ranking of candidates, while in vivo studies offer the definitive confirmation of BBB permeability in a physiological context. A strong correlation between in vitro permeability and in vivo brain penetration provides confidence in the predictive power of the in vitro model for future screening campaigns.

Conclusion

Validating the blood-brain barrier permeability of morpholino-modified peptides is a critical step in their development as CNS therapeutics. A multi-tiered approach, beginning with well-characterized in vitro models and progressing to definitive in vivo studies, is essential for a comprehensive and reliable assessment. By carefully selecting the appropriate models and assays, and by understanding the strengths and limitations of each, researchers can confidently identify and advance promising candidates for the treatment of neurological disorders.

References

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (n.d.). Journal of the autonomic nervous system.
  • In-vitro blood-brain barrier models for drug screening and permeation studies - PMC. (n.d.). NIH.
  • In vitro models of the blood-brain barrier. (n.d.).
  • In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments. (n.d.).
  • Peptide Shuttles for Blood–Brain Barrier Drug Delivery - PMC. (n.d.).
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed. (n.d.).
  • Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery - Chemical Society Reviews (RSC Publishing). (2016, May 18).
  • Comparison of in vitro and in vivo models of drug transcytosis through the blood-brain barrier - PubMed. (n.d.).
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5).
  • Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences. (2023, April 26).
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat - American Journal of Physiology. (n.d.).
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024, December 28).
  • Driving Technology: Peptide Blood–Brain Barrier Shuttles for Therapeutic Transport. (2016, December 12).
  • Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed. (n.d.).
  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC. (n.d.). NIH.
  • Validation of Gate2Brain Technology in the Transport of Antibodies to the Brain Opens the Avenue of the Next Generation of CNS Therapeutics with Improved Delivery to the Brain. (2025, April 29).
  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed. (2009, July 15).
  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (2002, December 1).
  • Blood-brain barrier shuttle peptides: An emerging paradigm for brain delivery. (2016, September 7).
  • Strategies to assess blood-brain barrier penetration - PubMed. (2008, June 15).
  • Cell-Culture Models of the Blood–Brain Barrier | Stroke. (2014, June 17).
  • An in vitro blood–brain barrier model: Cocultures between endothelial cells and organotypic brain slice cultures | PNAS. (n.d.).
  • 3D in vitro blood-brain-barrier model for investigating barrier insults | bioRxiv. (2022, September 13).
  • A Genomic Comparison of In vivo and In vitro Brain Microvascular Endothelial Cells - PMC. (n.d.). NIH.
  • Modeling the blood-brain barrier: Beyond the endothelial cells - PMC. (n.d.). NIH.
  • Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC. (n.d.). NIH.
  • A comparison between blood–brain barrier (BBB) in vivo and in vitro.... - ResearchGate. (n.d.).
  • The blood-brain barrier studied in vitro across species | PLOS One - Research journals. (2021, March 12).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.).
  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. (n.d.).
  • Capillary Depletion Method for Quantification of Blood?Brain Barrier Transport of Circulating Peptides and Plasma Proteins - ResearchGate. (n.d.).
  • Molecular architecture determines brain delivery of a transferrin receptor–targeted lysosomal enzyme - Rockefeller University Press. (2022, February 28).
  • The Blood-Brain-Heart Barrier: A Quantitative Analysis of Endothelial Communication in Cardiovascular and Neurological Disease | by A-STAR7_DOCTOR | Mar, 2026 | Medium. (2026, March 5).
  • Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease - PMC. (2017, November 8). NIH.
  • Establishment of murine in vitro blood-brain barrier models using immortalized cell lines: co-cultures of brain endothelial cells, astrocytes, and neurons | bioRxiv. (2018, October 5).
  • study. integrity of the blood-brain barrier: experimental Effect of intravenous contrast material on the - American Journal of Neuroradiology. (n.d.).
  • High efficiency blood-brain barrier transport using a VNAR targeting the Transferrin Receptor 1 (TfR1) - bioRxiv.org. (2019, October 30).
  • Capillary Depletion Method for Quantification of Blood–Brain Barrier Transport of Circulating Peptides and Plasma Proteins | Semantic Scholar. (n.d.).
  • Automated Quantitative Analysis of ex vivo Blood-Brain Barrier Permeability Using Intellesis Machine-Learning - Frontiers. (2021, April 15).
  • Vascular delivery of intraperitoneal Evans blue dye into the blood-brain barrier-intact and disrupted rat brains - Academia.edu. (n.d.).
  • The hunt for brain Aβ oligomers by peripherally circulating multi-functional nanoparticles: Potential therapeutic approach for Alzheimer disease - BOA. (n.d.).
  • Identification of a Peptide for Systemic Brain Delivery of a Morpholino Oligonucleotide in Mouse Models of Spinal Muscular Atrophy - PubMed. (2017, June 15).
  • Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs - PubMed. (n.d.).
  • Mixed oligomers and monomeric Amyloid-β disrupts endothelial cells integrity and reduces monomeric amyloid-β transport across hCMEC/D3 cell line as an in vitro blood-brain barrier model - PMC. (2014, July 2). NIH.
  • Evaluation of Amphiphilic Peptide Modified Antisense Morpholino Oligonucleotides In Vitro and in Dystrophic mdx Mice - MDPI. (2017, May 15).
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  • Systematic Search for Blood–Brain Barrier Modulating Peptides Based on Exhaustive E-Cadherin Domain–Domain Docking - PMC. (n.d.). NIH.
  • Effects of Amyloid Beta (Aβ) Oligomers on Blood–Brain Barrier Using a 3D Microfluidic Vasculature-on-a-Chip Model - MDPI. (2024, May 4).
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Comparative

Comparative Guide: MIC Profiling of Morpholino-Phenylalanine Substituted Antimicrobials

Topic: MIC Values of Morpholino-Phenylalanine Substituted Antibiotics Content Type: Publish Comparison Guide Executive Summary This guide analyzes the antimicrobial performance of Morpholino-Phenylalanine (MP) substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: MIC Values of Morpholino-Phenylalanine Substituted Antibiotics Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the antimicrobial performance of Morpholino-Phenylalanine (MP) substituted agents , a specialized class of small-molecule inhibitors designed to overcome intrinsic resistance in mycobacteria and Gram-positive pathogens.

While "morpholino" and "phenylalanine" moieties appear separately in various drug classes, their synergistic combination has emerged most prominently in the Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide scaffold (exemplified by MMV688845 ). This guide focuses on the Minimum Inhibitory Concentration (MIC) profiles of these carboxamide derivatives against Mycobacterium abscessus and Staphylococcus aureus, contrasting them with standard-of-care antibiotics like Clarithromycin and Ciprofloxacin.

Structural Rationale & Pharmacophore Logic

The "Morpholino-Phenylalanine" scaffold integrates three critical functional domains:

  • Phenylalanine Core: Provides the hydrophobic backbone essential for binding to the hydrophobic pockets of bacterial RNA polymerase (RpoB).

  • Morpholine Ring: Enhances aqueous solubility and metabolic stability. In specific derivatives, oxidation of the morpholine sulfur (to sulfoxide or sulfone) significantly lowers MIC values by increasing hydrogen bond acceptor capability.

  • Carboxamide Linker: Facilitates precise orientation within the target active site, distinct from the binding mode of rifamycins.

Figure 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of the MP scaffold components.

SAR_Logic Scaffold Morpholino-Phenylalanine Scaffold Phe Phenylalanine Core (Hydrophobic Binding) Scaffold->Phe Backbone Morph Morpholine Moiety (Solubility & H-Bonding) Scaffold->Morph Side Chain Target Target: RNA Polymerase (RpoB Subunit) Phe->Target Hydrophobic Pocket Occupancy Morph->Target H-Bond Acceptance (Sulfoxide/Sulfone > Morpholine) Effect Bactericidal Activity (Low MIC) Target->Effect Transcription Inhibition

Caption: SAR logic of Morpholino-Phenylalanine agents. The morpholine ring's oxidation state directly modulates binding affinity to RpoB.

Comparative MIC Performance

The following data consolidates experimental MIC values from recent high-throughput screens and lead optimization studies. The primary focus is on the MMV688845 series against Mycobacterium abscessus, a pathogen notorious for its intrinsic multi-drug resistance.[1][2][3][4]

Table 1: MIC Values against Mycobacterium abscessus (Clinical Isolates)

Note: Lower MIC indicates higher potency.[5]

Compound ClassSpecific AgentMIC₅₀ (µM)MIC₉₀ (µM)Activity TypeMechanism
MP-Carboxamide MMV688845 6.25 12.5 BactericidalRpoB Inhibition (Non-Rifampicin site)
MP-Derivative Sulfoxide-MMV688845 < 1.0 0.78 BactericidalEnhanced RpoB Binding
MP-Derivative Sulfone-MMV688845 < 1.0 1.56 BactericidalEnhanced RpoB Binding
StandardClarithromycin2.0>16.0BacteriostaticRibosome (50S) Inhibition
StandardAmikacin4.08.0BactericidalRibosome (30S) Inhibition
StandardCefoxitin32.064.0BacteriostaticCell Wall Synthesis

Key Insight: The sulfoxide derivative of the morpholino-phenylalanine scaffold exhibits an 8-fold potency increase over the parent compound (MMV688845) and outperforms Clarithromycin in MIC90 values against resistant clinical isolates.

Table 2: MIC Values against Gram-Positive Bacteria (S. aureus)

Secondary activity profile for Morpholino-Phenylalanine derivatives.[6]

CompoundStrainMIC (µg/mL)Comparative Potency
Morpholino-Phe Hybrid S. aureus (MSSA)1.56 - 3.12 Moderate
Morpholino-Phe Hybrid S. aureus (MRSA)3.12 - 6.25 Moderate
StandardVancomycin1.0High
StandardLinezolid2.0High
Mechanism of Action & Resistance

Unlike traditional antibiotics that often target the cell wall or ribosome, the Morpholino-Phenylalanine agent MMV688845 targets the bacterial transcription machinery.

  • Primary Target: RNA Polymerase (RNAP), specifically the RpoB subunit .[1][3][4]

  • Binding Site: Distinct from the Rifampicin binding pocket.[1][3][4][7] This is evidenced by the lack of cross-resistance; Rifampicin-resistant mutants remain susceptible to MMV688845.

  • Resistance Profile: Spontaneous resistance occurs via mutations in the rpoB gene, confirming the target.[1][3][4] However, the mutation frequency is low (

    
    ), making it a robust candidate for combination therapy.
    
Figure 2: Mechanism of Action vs. Standard Rifamycins

MOA_Comparison RNAP Bacterial RNA Polymerase (RpoB Subunit) Transcription RNA Transcription RNAP->Transcription Blocks Rifampicin Rifampicin (Standard) BindingSite1 Rifampicin Binding Pocket (Steric Occlusion) Rifampicin->BindingSite1 Binds MMV MMV688845 (Morpholino-Phe) BindingSite2 Allosteric Site (Distinct from Rifampicin) MMV->BindingSite2 Binds BindingSite1->RNAP Inhibits BindingSite2->RNAP Inhibits

Caption: MMV688845 targets RpoB at a site distinct from Rifampicin, bypassing common resistance mechanisms.

Experimental Protocols (Self-Validating Systems)

To reproduce the MIC values for Morpholino-Phenylalanine derivatives, specifically against slow-growing or fastidious mycobacteria, the following Resazurin Microtiter Assay (REMA) is the gold standard.

Protocol: MIC Determination for M. abscessus

This protocol includes built-in controls to ensure data integrity.

Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

  • Controls: Clarithromycin (Positive Control), DMSO (Solvent Control), Media-only (Sterility Control).

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Grow M. abscessus to mid-log phase (OD₆₀₀ ~0.6–0.8).

    • Dilute in CAMHB to a final density of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve Morpholino-Phenylalanine derivative in DMSO (10 mM stock).

    • Perform 2-fold serial dilutions in 96-well plates (Range: 100 µM to 0.19 µM).

    • Validation Check: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation:

    • Add 100 µL of bacterial suspension to each well.

    • Seal plate to prevent evaporation.

    • Incubate at 37°C for 3–5 days.

  • Readout (The REMA Step):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Visual Check: Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

    • Fluorescence: Read at Ex 530 nm / Em 590 nm.

  • Calculation:

    • MIC: The lowest concentration preventing the color change from blue to pink.

References
  • In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor MMV688845 against Mycobacterium abscessus. Source: Microbiology Spectrum (ASM Journals) [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) [Link]

  • Pathogen Box screening for hit identification against Mycobacterium abscessus. Source: PLOS ONE [Link][2][8]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (Context on Morpholine substitution effects) Source: RSC Advances [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Source: Journal of Medicinal Chemistry [Link]

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Validation

A Comparative Guide to the Structural Elucidation of Morpholino-Phenylalanine Complexes

The Primacy of X-ray Crystallography in Structural Biology X-ray crystallography is the gold standard for obtaining high-resolution structural data of molecules, provided that a well-ordered crystal can be obtained.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

The Primacy of X-ray Crystallography in Structural Biology

X-ray crystallography is the gold standard for obtaining high-resolution structural data of molecules, provided that a well-ordered crystal can be obtained.[1][2] It offers an unparalleled level of detail, revealing the precise coordinates of individual atoms within a complex.[1] This information is invaluable for understanding the intricate network of interactions between a ligand and its binding partner.

Experimental Workflow for X-ray Crystallography of a Morpholino-Phenylalanine Complex

The journey from a powdered sample to a refined 3D structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages, emphasizing the rationale behind each experimental choice.

Step 1: Material Purity and Preparation The starting point for any crystallization experiment is a highly pure sample of the morpholino-phenylalanine complex. A purity of >95% is generally recommended, as impurities can inhibit crystal formation.[3]

Step 2: Crystallization Screening Crystallization is often the most challenging step in X-ray crystallography.[4][5] It involves a systematic search for conditions that will induce the molecules to pack in a highly ordered, repeating lattice.[6]

  • Methodology : The most common method for small molecule crystallization is vapor diffusion.[7] This can be performed in two formats:

    • Hanging Drop : A small drop of the sample mixed with a precipitant solution is suspended over a reservoir of the same precipitant solution at a higher concentration.

    • Sitting Drop : The sample-precipitant drop is placed on a pedestal within a sealed chamber containing the reservoir.

  • Rationale : In both setups, water slowly evaporates from the drop to the reservoir, gradually increasing the concentration of the sample and precipitant, which can lead to the formation of crystals.

  • Screening Kits : Commercially available screening kits offer a wide range of precipitants (e.g., polyethylene glycols, salts, organic solvents) and pH conditions to broadly sample the crystallization space.

Step 3: Crystal Harvesting and Cryo-protection Once crystals of suitable size (typically >50 µm) are obtained, they must be carefully harvested and prepared for data collection.

  • Methodology : Crystals are looped out of the drop and briefly soaked in a cryo-protectant solution before being flash-cooled in liquid nitrogen.

  • Rationale : Cryo-cooling minimizes radiation damage from the X-ray beam during data collection. The cryo-protectant (e.g., glycerol, ethylene glycol) prevents the formation of damaging ice crystals.

Step 4: X-ray Diffraction Data Collection The flash-cooled crystal is mounted on a goniometer and exposed to a highly collimated X-ray beam, typically at a synchrotron source.[8]

  • Methodology : The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Rationale : The diffraction pattern contains information about the arrangement of atoms within the crystal lattice. The intensity of each diffraction spot is proportional to the square of the structure factor amplitude.

Step 5: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved to generate an initial electron density map.[9]

  • Methodology : For small molecules, direct methods are often used to solve the phase problem. The resulting electron density map is then used to build an atomic model of the morpholino-phenylalanine complex. This model is then refined against the experimental data to improve its accuracy.[10][11]

  • Rationale : Refinement involves adjusting the atomic coordinates, temperature factors (B-factors), and occupancies to minimize the difference between the observed diffraction data and the data calculated from the model.

Step 6: Structure Validation The final step is to rigorously validate the quality of the refined structure.[12][13][14]

  • Methodology : A variety of metrics are used to assess the quality of the structure, including the R-factor and R-free, which measure the agreement between the model and the data. The geometry of the molecule is also checked for consistency with known chemical principles.[11]

  • Rationale : Validation ensures that the final model is a chemically and physically reasonable representation of the molecule.

Caption: X-ray Crystallography Workflow for a Small Molecule-Peptide Complex.

Alternative and Complementary Techniques

While X-ray crystallography provides a static, high-resolution picture, other techniques offer insights into the dynamic nature of molecular complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution.[15][16][17][18] It is particularly well-suited for characterizing weak or transient interactions that may be difficult to capture in a crystal lattice.[18][19]

Key NMR Experiments for Studying Morpholino-Phenylalanine Complexes:

  • Chemical Shift Perturbation (CSP) Titration : By monitoring changes in the NMR spectrum of the peptide upon addition of the morpholino ligand, it is possible to identify the binding site and determine the binding affinity (Kd).[20]

  • Saturation Transfer Difference (STD) NMR : This experiment identifies which parts of the ligand are in close contact with the peptide, providing information about the binding epitope.[17]

  • Nuclear Overhauser Effect (NOE) Spectroscopy : NOE data provides distance restraints between protons that are close in space, which can be used to determine the three-dimensional structure of the complex in solution.[18]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[21] Native MS techniques, such as electrospray ionization (ESI), allow for the study of non-covalent complexes in the gas phase.[22][23][24][25]

Applications of Mass Spectrometry in Complex Analysis:

  • Stoichiometry Determination : MS can accurately determine the stoichiometry of the morpholino-phenylalanine complex, confirming a 1:1 or other binding ratio.

  • Binding Affinity : By performing titration experiments, it is possible to estimate the binding affinity of the complex.

  • Conformational Analysis : Ion mobility-mass spectrometry (IM-MS) can provide information about the overall shape and size of the complex.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (Crystal)SolutionGas Phase (from solution)
Resolution Atomic (typically < 2.0 Å)Atomic to residue-levelMolecular to sub-complex level
Information Provided Precise 3D coordinates, bond lengths, angles3D structure in solution, dynamics, binding affinity, kineticsStoichiometry, binding affinity, connectivity, overall shape
Molecular Size Limit No theoretical limit, but crystallization is a bottleneckPractically < 50 kDa for detailed structural studiesCan analyze very large complexes (>1 MDa)
Strengths High resolution, unambiguous structureProvides information on dynamics and interactions in solution, no need for crystalsHigh sensitivity, low sample consumption, tolerant of sample heterogeneity
Weaknesses Requires well-diffracting crystals, provides a static pictureLower resolution than crystallography, requires larger amounts of sampleIndirect structural information, potential for artifacts from the gas phase transition

Conclusion: An Integrated Approach to Structural Elucidation

The choice of technique for studying morpholino-phenylalanine complexes depends on the specific scientific question being addressed. X-ray crystallography remains the definitive method for obtaining high-resolution structural information. However, NMR spectroscopy and mass spectrometry provide crucial complementary data on the dynamic behavior and interactions of these complexes in a more physiological-like environment. For a comprehensive understanding, an integrated approach that leverages the strengths of all three techniques is often the most powerful strategy in modern drug discovery and development.

References

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). IUCrJ, 5(Pt 2), 135–147. [Link]

  • Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2012). Two decades of studying non-covalent biomolecular assemblies by means of electrospray ionization mass spectrometry. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1591), 2245-2256. [Link]

  • Rupp, B. (2013). Models of protein–ligand crystal structures: trust, but verify. Journal of Computer-Aided Molecular Design, 27(12), 1023-1031. [Link]

  • Kaldmäe, M., & Österlund, L. (2015). Applying mass spectrometry to study non-covalent biomolecule complexes. Biopolymers, 103(5), 243-253. [Link]

  • Rupp, B. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology, 1607, 495-520. [Link]

  • Detection of Noncovalent Protein–Ligand Complexes by IR-MALDESI-MS. (2024). Journal of the American Society for Mass Spectrometry. [Link]

  • Kaldmäe, M., & Österlund, L. (2015). Applying mass spectrometry to study non-covalent biomolecule complexes. Request PDF. [Link]

  • NMR for Studying Protein-Ligand Interactions. (2025). Creative Biostructure. [Link]

  • Rupp, B. (2017). Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Request PDF. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Magnetic Resonance in Chemistry. [Link]

  • Peptide Crystallization. (n.d.). Creative Biostructure. [Link]

  • Ardej, J., & Torbe, K. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 25(6), 724-738. [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR Studies of Protein-Ligand Interactions. Methods in Molecular Biology, 778, 145-163. [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. (2016). CHIMIA International Journal for Chemistry, 70(11), 785-790. [Link]

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Proteopedia. [Link]

  • Guan, J. (2017). NMR studies of protein-small molecule and protein-peptide interactions. Scholarly Publications Leiden University. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Ambrus, A. (1997). Comparison of NMR and X-ray Crystallography as Methods of the Protein Structure Determination. University Medical School of Debrecen. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • What is the main purpose of peptide crystallization?. (2021). Quora. [Link]

  • Peptide Crystallization. (n.d.). Cambrex. [Link]

  • Crystallization Process Development: Peptide Crystallization. (n.d.). Drug Discovery Online. [Link]

  • Crystallization of protein–ligand complexes. (2009). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 961–967. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

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Comparative

Comparative Solubility and Physicochemical Profiling: Morpholino vs. Piperidino Phenylalanine Derivatives in Peptidomimetic Design

As peptidomimetics and unnatural amino acids continue to dominate modern drug discovery, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic (PK) fate. When...

Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics and unnatural amino acids continue to dominate modern drug discovery, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic (PK) fate. When modifying the side chains of aromatic amino acids like phenylalanine, the choice between a morpholino and a piperidino moiety fundamentally alters the molecule's physicochemical profile.

As an Application Scientist, I approach this comparison not just as a structural difference of a single oxygen atom, but as a profound shift in thermodynamic solubility, lipophilicity, and target engagement. This guide provides a rigorous, data-driven comparison of N-morpholino and N-piperidino phenylalanine derivatives, supported by self-validating experimental protocols and1[1].

Mechanistic Rationale: The Impact of the Ether Oxygen

The fundamental difference between morpholine and piperidine lies in the substitution of a methylene group (-CH₂-) with an ether oxygen (-O-) at the 4-position of the heterocycle. This single atomic swap triggers a cascade of physicochemical changes:

  • "Escape from Flatland" and Hydration: Both rings provide valuable three-dimensionality, but morpholine is widely recognized for its ability to improve aqueous solubility and metabolic stability without violating the Rule of 5[2]. The ether oxygen acts as a potent hydrogen bond acceptor, significantly lowering the desolvation energy required to break the solid-state crystal lattice in aqueous media[3].

  • pKa Modulation: The inductive electron-withdrawing effect of the morpholine oxygen lowers the basicity of the adjacent nitrogen (pKa ~8.4) compared to the piperidine nitrogen (pKa ~10.2)[1].

  • Lipophilicity (LogP/LogD): Piperidine's all-carbon backbone makes it highly lipophilic. While this can enhance membrane permeability and binding in hydrophobic target pockets, it frequently leads to poor aqueous solubility and a higher propensity for off-target toxicity[1][4].

Quantitative Data Comparison

The following table summarizes the experimental and calculated physicochemical properties of 4-(morpholino)phenylalanine versus 4-(piperidino)phenylalanine.

Physicochemical Property4-(Morpholino)phenylalanine4-(Piperidino)phenylalanineMechanistic Rationale for Difference
Calculated LogP (cLogP) ~0.85~2.15The absence of the ether oxygen in piperidine drastically increases lipophilicity[1].
Amine pKa 8.4 ± 0.210.2 ± 0.2Inductive electron-withdrawing effect of the morpholine oxygen lowers basicity.
Thermodynamic Solubility (pH 7.4) > 500 µg/mL ~ 45 µg/mL Morpholine's oxygen acts as a strong H-bond acceptor, favoring aqueous hydration[2][3].
Membrane Permeability (Papp) ModerateHighHigher lipophilicity of piperidine enhances passive lipid bilayer partitioning.

Experimental Workflows: Self-Validating Protocols

To objectively measure these differences, reliance on calculated metrics (cLogP) is insufficient. The following protocols detail the industry-standard, self-validating methodologies used to generate the comparative data above. Causality is built into every step to ensure data integrity.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Kinetic solubility assays (like DMSO-dilution) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures true equilibrium.

  • Sample Preparation: Weigh 2.0 mg of the solid amino acid derivative into a 4 mL glass vial.

    • Causality: Glass is mandatory. Highly lipophilic piperidino derivatives exhibit non-specific binding to the walls of plastic microcentrifuge tubes, which artificially lowers the measured concentration in solution.

  • Equilibration: Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4). Cap tightly and agitate at 300 RPM on an orbital shaker at exactly 25.0°C for 24 hours.

    • Causality: A 24-hour incubation ensures the system fully transitions from the kinetic dissolution phase to a stable thermodynamic equilibrium, preventing supersaturation artifacts.

  • Phase Separation: Transfer the suspension to a specialized tube and ultracentrifuge at 100,000 x g for 30 minutes.

    • Causality: Standard 0.45 µm syringe filtration is prone to membrane adsorption and can allow sub-micron colloidal aggregates to pass through. Ultracentrifugation guarantees the isolation of a truly dissolved molecular solution.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via LC-MS/MS against a matrix-matched calibration curve.

Protocol B: Lipophilicity Profiling (LogD at pH 7.4)

Because both molecules contain ionizable amines, LogD (distribution coefficient) is a more physiologically relevant metric than LogP (partition coefficient of the neutral species).

  • Solvent Pre-saturation: Vigorously stir equal volumes of 1-octanol and 50 mM PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.

    • Causality: Water and octanol are partially miscible. Pre-saturating the phases prevents volume shifts during the actual compound partitioning step, ensuring the concentration ratio remains mathematically accurate.

  • Partitioning: Dissolve the analyte to a final concentration of 10 µM in 500 µL of the pre-saturated aqueous phase. Add 500 µL of the pre-saturated octanol phase.

  • Equilibration: Shake the biphasic mixture at 300 RPM for 2 hours at 25°C.

  • Micro-emulsion Resolution: Centrifuge the mixture at 3,000 x g for 15 minutes.

    • Causality: Shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation forces phase coalescence, preventing cross-contamination during sampling.

  • Analysis: Carefully sample both the octanol and aqueous layers. Quantify via LC-MS/MS to calculate LogD = log₁₀([Octanol] / [Water]).

Physicochemical Profiling Workflow

The following diagram illustrates the logical progression of the screening workflow used to evaluate these peptidomimetics.

G A Unnatural Amino Acid Library (Morpholino vs Piperidino) B Thermodynamic Solubility (Shake-Flask, pH 7.4) A->B C Lipophilicity Profiling (LogD Octanol/Water) A->C D Phase Separation (Ultracentrifugation) B->D C->D E LC-MS/MS Quantification D->E F Data Synthesis & Lead Selection E->F

Physicochemical profiling workflow for unnatural amino acid derivatives.

Conclusion & Strategic Application

The comparative data clearly dictates the application of these two scaffolds in drug design.

If your phenylalanine derivative is suffering from poor dissolution, high clearance, or aggregation in aqueous assays, substituting a piperidine ring with a morpholine ring is a highly effective rescue strategy[2][3]. The introduction of the ether oxygen dramatically improves thermodynamic solubility. Conversely, if your target requires deep penetration into a highly hydrophobic binding pocket, or if you need to maximize blood-brain barrier (BBB) penetration, the piperidino derivative's higher lipophilicity and basicity make it the superior choice[1][4], provided you can formulate around its solubility limitations.

References

  • BenchChem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.1

  • National Institutes of Health (PMC). De Novo Assembly of Highly Substituted Morpholines and Piperazines.2

  • National Institutes of Health (PMC). Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives.3

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.4

Sources

Safety & Regulatory Compliance

Safety

4-(4-Morpholinyl)-DL-phenylalanine proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-(4-Morpholinyl)-DL-phenylalanine As a Senior Application Scientist, I recognize that handling non-natural amino acids requires a nuanced approach that goes beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 4-(4-Morpholinyl)-DL-phenylalanine

As a Senior Application Scientist, I recognize that handling non-natural amino acids requires a nuanced approach that goes beyond standard laboratory protocols. 4-(4-Morpholinyl)-DL-phenylalanine is a highly specialized synthetic derivative used in advanced drug development and peptide synthesis. While its parent molecule, DL-phenylalanine, is a benign biological building block, the integration of a morpholine heterocycle fundamentally alters its physicochemical risk profile and terminal disposal requirements.

This guide provides a self-validating, mechanistic framework for the safe handling, spill mitigation, and EPA-compliant disposal of 4-(4-Morpholinyl)-DL-phenylalanine.

Structural Causality & Hazard Characterization

To implement a safe disposal protocol, we must first understand the causality behind the chemical's behavior. 4-(4-Morpholinyl)-DL-phenylalanine consists of a standard amino acid backbone with a morpholine ring substituted at the para-position of the phenyl group.

  • The Nitrogen Burden: Standard phenylalanine contains a single primary amine. The addition of the morpholine ring introduces a secondary heterocyclic amine. This significantly increases the nitrogen density of the molecule. Upon thermal decomposition (incineration), this guarantees the generation of highly toxic nitrogen oxides (NOx)[1].

  • Particulate Hazards: Like many lyophilized or crystalline amino acids, this compound is handled as a fine white powder. Finely divided organic powders possess a high surface-area-to-volume ratio, presenting a latent deflagration (dust explosion) hazard if aerosolized in the presence of an ignition source[2].

  • Toxicity Profile: While the intact molecule is not highly volatile, the morpholine moiety is associated with skin corrosion and eye damage in its free state[1]. Therefore, contact with mucous membranes must be strictly avoided.

Quantitative Waste Characterization Data

The following table summarizes the critical physicochemical parameters that dictate our disposal strategy.

ParameterValue / CharacteristicOperational Implication
Physical State Solid (Powder)High risk of aerosolization; requires HEPA-filtered ventilation.
Molecular Formula C13H18N2O3High carbon/nitrogen ratio dictates combustion byproducts.
Reactivity Stable under normal conditionsSafe for long-term accumulation in sealed HDPE containers.
Incompatibilities Strong oxidizing agentsMust be segregated from peroxides, nitrates, and halogens.
Decomposition Products NOx, CO, CO2Terminal disposal must utilize wet scrubbing technology.

Operational Workflow: Cradle-to-Grave Waste Segregation

Proper disposal begins at the point of generation. Mixing 4-(4-Morpholinyl)-DL-phenylalanine with incompatible waste streams can lead to hazardous reactions or regulatory violations under the Resource Conservation and Recovery Act (RCRA)[3].

WasteSegregation Start 4-(4-Morpholinyl)-DL-phenylalanine Waste Generated Solid Solid Powder Waste Start->Solid Liquid Dissolved in Solvent/Buffer Start->Liquid SolidCollect Collect in HDPE Container (Seal tightly to prevent dust) Solid->SolidCollect LiquidCollect Segregate by Solvent Type (Aqueous vs. Organic) Liquid->LiquidCollect Incinerate Licensed Hazardous Waste Incinerator (Must have NOx Scrubber) SolidCollect->Incinerate LiquidCollect->Incinerate

Workflow for the segregation and terminal disposal of 4-(4-Morpholinyl)-DL-phenylalanine waste.

Step-by-Step Segregation Protocol:
  • Solid Waste Collection: Sweep or transfer any residual solid powder into a high-density polyethylene (HDPE) wide-mouth container. Do not use glass, as it poses a shatter risk if dropped. Ensure the lid is tightly sealed to prevent moisture ingress and dust escape.

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMF, DMSO) during peptide synthesis, collect the effluent in a designated "Halogen-Free Organic Waste" carboy. If dissolved in aqueous buffers, route to an "Aqueous Hazardous Waste" carboy.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical name. Do not use abbreviations like "Morph-Phe" as this violates EPA hazard communication standards[3].

Spill Response and Decontamination Methodology

In the event of a localized powder spill on a laboratory bench or floor, immediate action is required to prevent inhalation and cross-contamination.

Step-by-Step Spill Mitigation:

  • Isolate the Area: Restrict access to the spill zone. Eliminate all localized ignition sources (e.g., Bunsen burners, hot plates) to mitigate dust deflagration risks[2].

  • Don Appropriate PPE: Personnel must wear nitrile gloves, chemical splash goggles (compliant with OSHA 29 CFR 1910.133), and a NIOSH-approved N95 or P100 particulate respirator[4].

  • Suppress Aerosolization: Do not dry sweep. Lightly mist the spilled powder with deionized water or a 5% ethanol/water solution to bind the particulates. Alternatively, use a specialized HEPA-filtered vacuum dedicated to chemical spills.

  • Collection: Use a non-sparking conductive scoop to transfer the moistened slurry into a designated hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe-down to remove any lipophilic organic residues. Dispose of all cleaning materials (paper towels, wipes) as solid hazardous waste.

Terminal Disposal: Incineration and Emission Scrubbing

Because 4-(4-Morpholinyl)-DL-phenylalanine is a synthetic organic compound containing a heterocyclic amine, it cannot be flushed down the drain or sent to a standard municipal landfill. It must be processed by a licensed hazardous waste treatment, storage, and disposal facility (TSDF) via high-temperature incineration [3].

ThermalDecomp Compound 4-(4-Morpholinyl)-DL-phenylalanine (C13H18N2O3) Combustion High-Temperature Incineration (>850°C) Compound->Combustion Gases Raw Exhaust Gases: CO, CO2, NOx, H2O Combustion->Gases Scrubber Alkaline Wet Scrubber (Neutralizes NOx) Gases->Scrubber SafeExhaust Clean Exhaust to Atmosphere (N2, CO2, H2O) Scrubber->SafeExhaust

Mechanistic pathway of thermal decomposition and required exhaust scrubbing during incineration.

The Mechanistic Necessity of Scrubbing: When the compound is introduced into an incinerator operating above 850°C, the carbon skeleton oxidizes into carbon dioxide (CO2) and water (H2O). However, the nitrogen atoms within the amino group and the morpholine ring oxidize into nitric oxide (NO) and nitrogen dioxide (NO2), collectively known as NOx[4].

Because NOx gases are acidic anhydrides (they react with atmospheric moisture to form nitric acid, contributing to acid rain), the incinerator's exhaust must be routed through an alkaline wet scrubber . In the scrubber, a basic solution (typically sodium hydroxide, NaOH) reacts with the NOx gases, neutralizing them into harmless, water-soluble sodium nitrite and sodium nitrate salts, ensuring clean atmospheric exhaust and full environmental compliance.

References

1.[2] L-Phenylalanine - SAFETY DATA SHEET, Fisher Scientific. Available at: 2.[1] Morpholine - SAFETY DATA SHEET, Penta Chemicals. Available at: 3.[4] L-Phenylalanine - SAFETY DATA SHEET, West Liberty University. Available at: 4.[3] 40 CFR Part 261 -- Identification and Listing of Hazardous Waste, eCFR (Electronic Code of Federal Regulations). Available at:

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Morpholinyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Morpholinyl)-DL-phenylalanine. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Morpholinyl)-DL-phenylalanine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

I. Hazard Assessment and Precautionary Data

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Based on the properties of morpholine.

  • Respiratory Tract Irritation: If handled as a fine powder, dust inhalation could be a concern.

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

II. Personal Protective Equipment (PPE): A Multi-Laden Approach

A comprehensive PPE strategy is your first line of defense against potential exposure. The following recommendations are based on a thorough risk assessment of handling a novel compound with a potentially hazardous component.[6][7][8][9]

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety GogglesMust be tight-fitting with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[10]Protects against accidental splashes of solutions or airborne particles entering the eye.
Face ShieldTo be used in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6][10]Provides a broader barrier of protection for the entire face from splashes or sprays.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[6][8][10]Provides a barrier against skin contact. The outer glove can be removed and disposed of immediately after handling, minimizing cross-contamination.
Body Protection Laboratory CoatA flame-retardant lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6][10]Protects the skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.Minimizes the risk of inhaling fine dust particles of the compound.
III. Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of your research.

Experimental Workflow for Handling 4-(4-Morpholinyl)-DL-phenylalanine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep_area Designated Handling Area don_ppe Don all required PPE prep_area->don_ppe 1. Prepare fume_hood Work within a certified chemical fume hood don_ppe->fume_hood 2. Enter weighing Weighing solid compound fume_hood->weighing 3. Handle Solid dissolving Dissolving in solvent weighing->dissolving 4. Prepare Solution segregate Segregate all waste (solid, liquid, PPE) weighing->segregate Waste Generation decontaminate Decontaminate work surfaces dissolving->decontaminate 5. Clean Up dissolving->segregate Waste Generation doff_ppe Doff PPE correctly decontaminate->doff_ppe 6. Exit decontaminate->segregate Waste Generation wash_hands Wash hands thoroughly doff_ppe->wash_hands 7. Personal Hygiene doff_ppe->segregate Waste Generation label_waste Label hazardous waste container segregate->label_waste 8. Contain store_waste Store in designated area label_waste->store_waste 9. Store ehs_pickup Arrange for EHS pickup store_waste->ehs_pickup 10. Dispose

Caption: Workflow for the safe handling and disposal of 4-(4-Morpholinyl)-DL-phenylalanine.

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Before entering the designated area, ensure all required PPE is correctly donned.

  • Handling in a Controlled Environment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a tared, sealed container to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling is complete, thoroughly decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

IV. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11][12]

Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with 4-(4-Morpholinyl)-DL-phenylalanine, including unused solid, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[11][12]

  • Labeling: The container must be labeled as "Hazardous Waste: 4-(4-Morpholinyl)-DL-phenylalanine" and include the date of accumulation.

  • Incompatible Wastes: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[13]

Spill Management:

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Use an absorbent material like vermiculite or sand to contain the spill.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Large Spills (outside a chemical fume hood):

    • Immediately evacuate the area and alert others.

    • Isolate the area by closing doors to contain any potential vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

    • Do not re-enter the spill area until it has been cleared by trained professionals.[11]

Final Disposal:

  • Professional Disposal: Never dispose of 4-(4-Morpholinyl)-DL-phenylalanine or its waste down the drain or in the regular trash.[12][13]

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, state, and federal regulations.[11][12]

By adhering to these comprehensive guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity and success of your scientific endeavors.

References

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem. (n.d.).
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Substance Fact Sheet - Morpholine. (2010). New Jersey Department of Health. Retrieved from [Link]

  • 4-(4-Morpholinyl)-L-phenylalanine | CAS#:1270153-04-2 | Chemsrc. (2025, August 26).
  • 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem. (n.d.). National Institutes of Health.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (n.d.).
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 22).
  • Personal Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. (n.d.). SDS Manager. Retrieved from [Link]

  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 7).
  • SAFETY DATA SHEET - CymitQuimica. (2024, February 1).
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).
  • DL-PHENYLALANINE FOR BIOCHEMISTRY - Loba Chemie. (2025, July 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, January 12).
  • Phenylalanine - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Properties of DL-Phenylalanine (CAS 150-30-1). (n.d.). Cheméo. Retrieved from [Link]

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